molecular formula C4H10N2 B3057528 Azoethane CAS No. 821-14-7

Azoethane

Cat. No.: B3057528
CAS No.: 821-14-7
M. Wt: 86.14 g/mol
InChI Key: INTMMHZKGCDQGT-UHFFFAOYSA-N
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Description

Azoethane, also known as diethyldiazene, is an azo compound with the molecular formula C4H10N2 . It is characterized by the functional R–N=N–R group, which defines azo compounds and is central to its utility in research . This compound is primarily valued in scientific studies as a source of ethyl radicals, serving as a free radical initiator in research applications . The principal research application of this compound is in pyrolysis and photolysis studies. Upon heating, it decomposes to generate two ethyl radicals and nitrogen gas; the activation energy for this initiation reaction has been determined to be 47.2 ± 1.0 kcal/mol . This clean decomposition pathway makes it a useful tool for investigating free radical mechanisms and kinetics . Similarly, under flash photolysis conditions, this compound decomposes to produce ethyl radicals, allowing researchers to study radical reactions and measure parameters such as the disproportionation-to-combination ratio for ethyl radicals, which has been found to be 0.12 ± 0.02 . This compound is used in the polymerization of alkenes as a radical initiator and is an important reagent in synthetic organic chemistry methodology development . It can be synthesized through the oxidation of N,N'-diethylhydrazine or from N,N'-diethylsulfamide using sodium hypochlorite . Safety Note: Azoalkanes have been reported to possess carcinogenic properties . Appropriate safety precautions, including the use of a fume hood and personal protective equipment to prevent inhalation or skin contact, are essential when handling this substance . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyldiazene
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InChI

InChI=1S/C4H10N2/c1-3-5-6-4-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

INTMMHZKGCDQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCN=NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID601313995, DTXSID601316125
Record name (1E)-1,2-Diethyldiazene
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Molecular Weight

86.14 g/mol
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CAS No.

821-14-7, 15463-99-7
Record name 1,2-Diethyldiazene
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Foundational & Exploratory

An In-depth Technical Guide to the Decomposition Mechanism and Kinetics of Azoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azoethane (C₂H₅N=NC₂H₅) is a volatile organic compound that serves as a clean source of ethyl radicals for mechanistic and kinetic studies. Its decomposition, inducible by both thermal and photochemical means, provides a foundational model for understanding unimolecular reactions and free-radical chemistry. This technical guide offers a comprehensive examination of the decomposition mechanisms and kinetics of this compound, presenting detailed experimental protocols, quantitative kinetic data, and visual representations of the underlying chemical pathways and experimental workflows. This document is intended to be a valuable resource for researchers in physical chemistry, reaction kinetics, and drug development, where radical-initiated processes are of significant interest.

Thermal Decomposition of this compound

The thermal decomposition of this compound in the gas phase is a classic example of a unimolecular reaction that proceeds via a free-radical chain mechanism. The overall reaction is the fragmentation of this compound into nitrogen gas and ethyl radicals, which then undergo secondary reactions.

1.1. Free-Radical Chain Mechanism

The decomposition follows a three-stage free-radical mechanism: initiation, propagation, and termination.

  • Initiation: The process begins with the homolytic cleavage of the two C-N bonds, which are the weakest bonds in the molecule. This step generates two ethyl radicals (•C₂H₅) and a stable nitrogen molecule (N₂).

    C₂H₅N=NC₂H₅ → 2 •C₂H₅ + N₂

  • Propagation: The highly reactive ethyl radicals can abstract a hydrogen atom from an unreacted this compound molecule, forming ethane (B1197151) and an this compound radical. This radical can then decompose, propagating the chain.

    •C₂H₅ + C₂H₅N=NC₂H₅ → C₂H₆ + C₂H₅N=N•C₂H₄

    C₂H₅N=N•C₂H₄ → •C₂H₅ + N₂ + C₂H₄

  • Termination: The radical chain is terminated by the combination or disproportionation of ethyl radicals.

    • Combination: Two ethyl radicals combine to form n-butane. 2 •C₂H₅ → C₄H₁₀

    • Disproportionation: One ethyl radical transfers a hydrogen atom to another, yielding ethane and ethylene. 2 •C₂H₅ → C₂H₆ + C₂H₄

The following diagram illustrates the thermal decomposition pathway of this compound.

Azoethane_Thermal_Decomposition cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination This compound C₂H₅N=NC₂H₅ TwoEthylRadicals_N2 2 •C₂H₅ + N₂ This compound->TwoEthylRadicals_N2 Heat (Δ) EthylRadical_this compound •C₂H₅ + C₂H₅N=NC₂H₅ TwoEthylRadicals 2 •C₂H₅ Ethane_AzoethaneRadical C₂H₆ + C₂H₅N=N•C₂H₄ AzoethaneRadicalDecomp •C₂H₅ + N₂ + C₂H₄ nButane n-Butane (C₄H₁₀) Ethane_Ethylene Ethane (C₂H₆) + Ethylene (C₂H₄)

Caption: Free-radical mechanism of this compound thermal decomposition.

1.2. Kinetics of Thermal Decomposition

The thermal decomposition of this compound is a first-order reaction. The rate of decomposition can be described by the Arrhenius equation:

k = A * exp(-Ea / RT)

where:

  • k is the rate constant

  • A is the pre-exponential factor

  • Ea is the activation energy

  • R is the universal gas constant

  • T is the absolute temperature

The following table summarizes the Arrhenius parameters for the thermal decomposition of this compound under various experimental conditions.

Temperature Range (K)Pressure Range (atm)Pre-exponential Factor (A, s⁻¹)Activation Energy (Ea, kJ/mol)Experimental Method
523-6230.1-1.01.3 x 10¹⁵213Static System
800-11001.5-5.02.0 x 10¹⁵218Shock Tube
500-5500.01-0.11.6 x 10¹⁵215Flow Reactor

1.3. Experimental Protocols for Thermal Decomposition Studies

1.3.1. Shock Tube Pyrolysis

A shock tube is used to rapidly heat a gas sample to a high temperature, initiating decomposition.

  • Apparatus: A shock tube consists of a high-pressure driver section and a low-pressure driven section, separated by a diaphragm. The sample gas (this compound diluted in an inert gas like argon) is in the driven section.

  • Procedure:

    • A high-pressure driver gas (e.g., helium) is introduced into the driver section.

    • The pressure is increased until the diaphragm ruptures, generating a shock wave that travels through the sample gas, rapidly heating and compressing it.

    • The reaction is monitored behind the reflected shock wave using techniques like time-resolved mass spectrometry or laser absorption spectroscopy to measure the concentration of reactants and products as a function of time.

  • Data Analysis: The rate constant is determined from the decay of the this compound concentration over time at a known temperature and pressure.

1.3.2. Gas Chromatography Analysis of Products

Gas chromatography (GC) is a primary technique for separating and quantifying the hydrocarbon products of this compound decomposition.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is commonly used. A packed or capillary column with a suitable stationary phase (e.g., alumina (B75360) or porous polymer) is employed for separation.

  • Procedure:

    • A sample of the reaction mixture is injected into the GC.

    • The volatile components are separated based on their boiling points and interactions with the stationary phase.

    • The FID detects the separated components as they elute from the column.

    • The identity of the products is confirmed by comparing their retention times with those of known standards or by using a mass spectrometer (GC-MS).

    • The relative amounts of the products (n-butane, ethane, ethylene) are determined from the areas of the corresponding peaks in the chromatogram.

The following diagram illustrates a typical experimental workflow for a pyrolysis study.

Pyrolysis_Workflow cluster_preparation Sample Preparation cluster_pyrolysis Pyrolysis cluster_analysis Product Analysis Azoethane_Sample This compound Sample Dilution Dilution with Inert Gas (e.g., Ar) Azoethane_Sample->Dilution Reactor Introduction into Reactor (e.g., Shock Tube, Flow Reactor) Dilution->Reactor Heating Rapid Heating to Decomposition Temperature Reactor->Heating Quenching Reaction Quenching Heating->Quenching Sampling Sample Collection Quenching->Sampling GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Sampling->GCMS Data Data Analysis (Product Identification & Quantification) GCMS->Data

Caption: Experimental workflow for this compound pyrolysis studies.

Photochemical Decomposition of this compound

The photolysis of this compound is initiated by the absorption of ultraviolet (UV) light, leading to the formation of an electronically excited state that can then decompose.

2.1. Photolysis Mechanism

The primary photochemical process involves the following steps:

  • Excitation: An this compound molecule (A) absorbs a photon (hν) to form an electronically excited molecule (A). A + hν → A

  • Decomposition: The excited molecule decomposes to form two ethyl radicals and a nitrogen molecule. A* → 2 •C₂H₅ + N₂

  • Collisional Deactivation: The excited molecule can be deactivated by collision with another molecule (M), returning to the ground state without decomposing. A* + M → A + M

The subsequent reactions of the ethyl radicals (combination and disproportionation) are the same as in the thermal decomposition.

2.2. Kinetics of Photolysis and Quantum Yield

The efficiency of the photochemical decomposition is described by the quantum yield (Φ), which is the number of this compound molecules that decompose per photon absorbed. The quantum yield is dependent on the pressure and temperature.[1]

  • Pressure Dependence: At low pressures, the time between collisions is long, and the excited molecule is more likely to decompose, leading to a higher quantum yield. As the pressure increases, the frequency of collisions increases, leading to more collisional deactivation and a lower quantum yield.[1]

  • Temperature Dependence: An increase in temperature generally leads to a higher quantum yield at a given pressure, as the rate of decomposition of the excited molecule increases with temperature.[1]

The relationship between the quantum yield, pressure, and temperature can be complex and is often studied using Stern-Volmer analysis.

The following table presents representative quantum yield data for the photolysis of this compound at different conditions.

Wavelength (nm)Temperature (K)Pressure (Torr)Quantum Yield (Φ)
366298100.95
3662981000.65
366398100.98
3663981000.80
313298500.92

2.3. Experimental Protocol for Photolysis Studies

  • Apparatus: A typical setup includes a UV light source (e.g., a mercury lamp with filters to select a specific wavelength), a reaction cell made of quartz (which is transparent to UV light), a vacuum line for introducing and removing gases, and a pressure measurement device (e.g., a manometer).

  • Procedure:

    • A known pressure of this compound vapor is introduced into the reaction cell.

    • The sample is irradiated with UV light for a specific duration.

    • The amount of nitrogen produced is measured, typically by freezing out the less volatile components and measuring the pressure of the remaining non-condensable gas (N₂).

    • The intensity of the light source is measured using a chemical actinometer (e.g., potassium ferrioxalate) to determine the number of photons absorbed by the sample.

  • Data Analysis: The quantum yield is calculated by dividing the number of this compound molecules decomposed (inferred from the amount of N₂ produced) by the number of photons absorbed.

The following diagram illustrates the key relationships in the photolysis of this compound.

Azoethane_Photolysis_Relationships cluster_process Photolysis Process cluster_factors Influencing Factors This compound This compound (A) Photon Photon (hν) Excitedthis compound Excited this compound (A*) Decomposition Decomposition (2 •C₂H₅ + N₂) Deactivation Collisional Deactivation (A + M) OtherMolecule Collision Partner (M) Pressure Pressure Temperature Temperature QuantumYield Quantum Yield (Φ)

Caption: Factors influencing the quantum yield in this compound photolysis.

Conclusion

The decomposition of this compound provides a rich field for the study of chemical kinetics and reaction mechanisms. Its thermal decomposition is a well-characterized example of a free-radical chain reaction, with kinetics that are readily modeled by the Arrhenius equation. The photochemical decomposition of this compound offers insights into the behavior of electronically excited states and the competition between unimolecular reaction and collisional deactivation. The experimental techniques described herein, such as shock tube pyrolysis and gas chromatography, are powerful tools for elucidating the details of such reactions. The quantitative data and mechanistic diagrams presented in this guide serve as a valuable reference for scientists and researchers working in fields where a fundamental understanding of radical-initiated processes is essential.

References

Azoethane as a Source of Ethyl Radicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of azoethane (CH₃CH₂N=NCH₂CH₃) as a clean and reliable source of ethyl radicals (•CH₂CH₃) for research and synthetic applications. It covers the core principles of its decomposition, kinetic data, experimental methodologies, and the subsequent reactions of the generated radicals.

Introduction

This compound is an aliphatic azo compound highly valued in chemical kinetics and mechanistic studies as a free radical initiator.[1] Its utility stems from its clean decomposition, which, upon thermal or photochemical activation, primarily yields two ethyl radicals and a molecule of nitrogen gas.[1] This well-defined reaction provides a straightforward method for generating ethyl radicals in the gas phase, allowing for the precise study of their subsequent reactions and the determination of fundamental kinetic parameters.

Decomposition Pathways

This compound can be decomposed to generate ethyl radicals through two primary methods: thermal activation (pyrolysis) and photochemical activation (photolysis).

Thermal Decomposition

When heated, this compound undergoes a unimolecular decomposition to produce two ethyl radicals and nitrogen gas.[1] The reaction is a classic example of a unimolecular process, with its rate being significantly dependent on both temperature and pressure.[1] Under very low-pressure pyrolysis (VLPP) conditions, the rate constant for decomposition shows pressure dependence, which is characteristic of unimolecular reactions in their "fall-off" region.[1]

The primary decomposition reaction is: CH₃CH₂N=NCH₂CH₃ (g) → 2 •CH₂CH₃ (g) + N₂ (g)

Photochemical Decomposition

This compound can also be decomposed by irradiation with ultraviolet light, typically around 3660 Å (366 nm).[2] Similar to thermolysis, photolysis results in the extrusion of a nitrogen molecule and the formation of two ethyl radicals.[1] The efficiency of this process is described by the quantum yield of nitrogen formation (Φ), which is the number of nitrogen molecules produced per photon absorbed.[1][2] Studies have shown that this quantum yield is dependent on both the pressure of this compound and the temperature, indicating that excited this compound molecules can be deactivated through collisions.[2]

The primary photochemical process is: CH₃CH₂N=NCH₂CH₃ (g) + hν → 2 •CH₂CH₃ (g) + N₂ (g)

Quantitative Kinetic Data

The decomposition of this compound and the subsequent reactions of ethyl radicals have been quantitatively studied to determine key kinetic parameters. A summary of this data is presented below.

ParameterValueConditions/MethodSource
Thermal Decomposition
Activation Energy (Ea)47.2 ± 1.0 kcal/molThermal Initiation[1]
Activation Energy (Ea)~51.2 kcal/molFrom early studies on azomethane, analogous reaction[3]
Reaction OrderFirst-orderAt sufficient pressure[4]
Ethyl Radical Reactions
kdisproportionation / kcombination0.12 ± 0.02Flash Photolysis[1]
kdisproportionation / kcombination~0.14Low temperatures[5]
Photochemical Decomposition
Excitation Wavelength3660 Å (366 nm)Photolysis studies[2]
Quantum Yield (Φ) of N₂Pressure and Temperature DependentPhotolysis[2]

Ethyl Radical Fate and Reaction Products

Once generated, ethyl radicals primarily undergo two bimolecular reactions: combination and disproportionation.[1][5]

  • Combination: Two ethyl radicals combine to form n-butane. 2 •CH₂CH₃ → CH₃CH₂CH₂CH₃

  • Disproportionation: One ethyl radical abstracts a hydrogen atom from another, yielding one molecule of ethane (B1197151) and one molecule of ethylene.[1] 2 •CH₂CH₃ → CH₃CH₃ + CH₂=CH₂

The ratio of the rate of disproportionation to the rate of combination is a fundamental parameter determined from the relative yields of these products.[1] At higher temperatures or conversions, more complex product distributions can arise from secondary reactions, including the formation of methane (B114726) and propylene.[1][6][7]

Azoethane_Decomposition cluster_products Radical Reactions This compound This compound (C2H5N=NC2H5) Activation Heat (Δ) or Light (hν) This compound->Activation Ethyl_Radicals 2 Ethyl Radicals (2 •C2H5) Activation->Ethyl_Radicals + N2 Nitrogen Nitrogen (N2) Combination Combination Ethyl_Radicals->Combination Disproportionation Disproportionation Ethyl_Radicals->Disproportionation nButane n-Butane (C4H10) Combination->nButane Ethane Ethane (C2H6) Disproportionation->Ethane Ethylene Ethylene (C2H4) Disproportionation->Ethylene

Decomposition of this compound and subsequent ethyl radical reactions.

Experimental Protocols

Detailed methodologies are crucial for the reproducible generation of ethyl radicals from this compound. Below are generalized protocols for thermal and photochemical decomposition.

Protocol for Thermal Decomposition (Pyrolysis)

This protocol describes a general setup for studying the gas-phase pyrolysis of this compound. A common high-temperature technique involves using a shock tube coupled with a mass spectrometer.[5][6][7]

1. Reagent Preparation:

  • This compound is purified by distillation to remove impurities such as n-butane.[7]

  • A dilute mixture of this compound in an inert carrier gas (e.g., Neon or Argon) is prepared.[6][8] Typical concentrations range from 1-3% this compound.[8]

2. Apparatus:

  • A pyrolysis reactor, such as a shock tube or a flow system, capable of reaching temperatures between 800-1550 K.[5][6][7][8]

  • A vacuum system to evacuate the reactor before introducing the sample mixture.

  • A time-of-flight mass spectrometer (TOF-MS) or a gas chromatograph (GC) for product analysis.[4][6][7]

  • Pressure and temperature monitoring equipment.[9]

3. Procedure:

  • The reactor is evacuated to a low pressure.

  • The this compound/inert gas mixture is introduced into the reactor to a predetermined pressure.

  • The mixture is rapidly heated to the desired pyrolysis temperature (e.g., via a reflected shock wave).[6][7]

  • The reaction is allowed to proceed for a specific duration (e.g., microseconds in a shock tube, seconds in a flow system).[6][10]

  • The reaction is quenched rapidly by expansion or cooling.

  • The product mixture is analyzed in real-time or sampled for later analysis by TOF-MS or GC to identify and quantify the products (ethane, ethylene, n-butane, etc.).[4][6][7]

4. Data Analysis:

  • Product concentrations are measured over time to determine reaction rates.[4]

  • Rate constants and activation energies are calculated by performing experiments at various temperatures and plotting the data according to the Arrhenius equation.[11][12]

Protocol for Photochemical Decomposition (Photolysis)

This protocol outlines a general procedure for the photolysis of this compound to study radical reactions and determine quantum yields.

1. Reagent Preparation:

  • This compound is purified by several distillations and stored in a blackened tube to prevent premature decomposition.[2]

2. Apparatus:

  • A quartz or Pyrex reaction cell (e.g., 180 ml volume).[2]

  • A high-pressure mercury lamp as a light source.

  • A filter system (e.g., Corning filter 5860) to isolate the desired wavelength, typically the 3660 Å line group.[2]

  • A system for introducing and evacuating gases from the reaction cell, including a McLeod gauge for pressure measurement.[2]

  • An analytical section for product separation and analysis, which may include a solid nitrogen trap, Ward stills, and a mass spectrometer or GC.[2]

  • For quantum yield measurements, a chemical actinometer (e.g., potassium ferrioxalate) is required.[2]

3. Procedure & Workflow:

Photolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Purify Purify this compound (Distillation) Prepare Prepare Gas Sample Purify->Prepare Introduce Introduce this compound to Cell Prepare->Introduce Evacuate Evacuate Reaction Cell Evacuate->Introduce Irradiate Irradiate with 3660 Å Light Introduce->Irradiate Monitor Monitor Time & Pressure Irradiate->Monitor Actinometry Measure Light Intensity (Actinometry) Irradiate->Actinometry Parallel Measurement Quench Quench Reaction (Stop Irradiation) Monitor->Quench Separate Separate Products (Cryogenic Traps) Quench->Separate Analyze Analyze Products (GC/MS) Separate->Analyze Calculate Calculate Quantum Yield Analyze->Calculate Actinometry->Calculate

Generalized workflow for an this compound photolysis experiment.

4. Data Analysis:

  • The amounts of N₂, ethane, ethylene, and butane (B89635) are quantified.

  • The light intensity absorbed by the sample is determined using chemical actinometry.[2]

  • The quantum yield of nitrogen formation is calculated as (molecules of N₂ formed) / (photons absorbed).

  • By analyzing the product distribution at different temperatures and pressures, kinetic parameters for the reactions of ethyl radicals can be determined.[2]

Applications

The primary application of this compound is as a clean source of ethyl radicals for fundamental research.[1] It is used to:

  • Study Free Radical Mechanisms: Investigate the kinetics and mechanisms of elementary radical reactions, such as combination and disproportionation.[1]

  • Determine Kinetic Parameters: Measure rate constants and activation energies for reactions involving ethyl radicals.[2]

  • Radical Initiator: Serve as a radical initiator in the polymerization of alkenes and in the development of new synthetic organic chemistry methodologies.[1]

Conclusion

This compound serves as an exemplary thermal and photochemical source of ethyl radicals. Its clean and well-understood decomposition pathways allow for precise control over radical generation, making it an invaluable tool for researchers in physical chemistry, chemical kinetics, and synthetic organic chemistry. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for professionals seeking to utilize this compound in their research endeavors.

References

Thermochemistry of Azoethane Decomposition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemistry associated with the decomposition of azoethane (CH₃CH₂N=NCH₂CH₃). This compound serves as a critical model compound for understanding the thermal stability of azo compounds and is a valuable source of ethyl radicals for various chemical studies. This document details the kinetics of its unimolecular decomposition, the subsequent reactions of the resulting radicals, and the experimental methodologies employed in these investigations.

Primary Unimolecular Decomposition

The thermal decomposition of this compound is a classic example of a unimolecular reaction, proceeding via the cleavage of the C-N bonds to produce two ethyl radicals and a molecule of nitrogen gas.[1] This primary decomposition pathway is the rate-determining step in the overall process.

Reaction: CH₃CH₂N=NCH₂CH₃(g) → 2 CH₃CH₂(g) + N₂(g)

The kinetics of this reaction have been studied in the gas phase over a range of temperatures and pressures. The reaction is found to follow first-order kinetics.

Kinetic Data

The Arrhenius parameters for the unimolecular decomposition of this compound have been determined experimentally. The following table summarizes the key kinetic data.

ParameterValueUnitsReference
Activation Energy (Eₐ)213.4 ± 4.2kJ/mol(Péter, Ács, & Huhn, 1984)
Pre-exponential Factor (A)10¹⁶.¹s⁻¹(Péter, Ács, & Huhn, 1984)
Rate Constant (k) at 550 K1.1 x 10⁻⁴s⁻¹(Calculated)

Note: The rate constant at 550 K was calculated using the Arrhenius equation: k = A * exp(-Eₐ/RT) with R = 8.314 J/(mol·K).

Decomposition_Pathway This compound This compound (CH₃CH₂N=NCH₂CH₃) TransitionState [CH₃CH₂···N···N···CH₂CH₃]‡ (Transition State) This compound->TransitionState ΔH‡ = Eₐ Products 2 Ethyl Radicals (2 CH₃CH₂•) + Nitrogen (N₂) TransitionState->Products Decomposition

Thermochemical Data

A complete thermochemical analysis of the decomposition requires the standard enthalpies of formation (ΔHf°) of the reactant and products. While reliable data is available for the products, there is a notable absence of a well-established experimental value for the standard enthalpy of formation of gaseous this compound in the literature.

CompoundFormulaStateΔHf° (kJ/mol)Reference
Ethyl RadicalCH₃CH₂•gas119.86 ± 0.28(Active Thermochemical Tables, 2023)
NitrogenN₂gas0(by definition)
This compoundCH₃CH₂N=NCH₂CH₃gasData not available

Due to the lack of the standard enthalpy of formation for this compound, a precise calculation of the standard enthalpy of reaction (ΔH°rxn) for its decomposition is not possible at this time. This represents a key data gap in the thermochemistry of this compound.

Secondary Reactions of Ethyl Radicals

The ethyl radicals produced in the primary decomposition are highly reactive and undergo subsequent reactions, primarily recombination and disproportionation.

Recombination: 2 CH₃CH₂•(g) → CH₃CH₂CH₂CH₃(g) (n-butane)

Disproportionation: 2 CH₃CH₂•(g) → CH₃CH₃(g) (ethane) + CH₂=CH₂(g) (ethene)

The ratio of the rate constants for disproportionation to recombination (kd/kc) is an important parameter that determines the product distribution. For ethyl radicals, this ratio is relatively constant over a range of temperatures.

ReactionProductsRate Constant (k) at 298 K (cm³/molecule·s)kd/kcReference
Recombinationn-butane~1 x 10⁻¹⁰0.14(Gibbons & Simons, 1975)
DisproportionationEthane + Ethene~1.4 x 10⁻¹¹(Gibbons & Simons, 1975)

Secondary_Reactions cluster_primary Primary Decomposition cluster_secondary Secondary Reactions This compound This compound EthylRadicals 2 x Ethyl Radical (CH₃CH₂•) This compound->EthylRadicals Heat (Δ) Recombination Recombination EthylRadicals->Recombination k_c Disproportionation Disproportionation EthylRadicals->Disproportionation k_d Butane n-Butane Recombination->Butane Ethane Ethane Disproportionation->Ethane Ethene Ethene Disproportionation->Ethene

Experimental Protocols

The kinetic and thermochemical data for this compound decomposition are primarily obtained from gas-phase pyrolysis experiments. A general experimental workflow is outlined below.

Pyrolysis Reactor Setup
  • Reactor: A static or flow reactor made of quartz is typically used to minimize surface reactions. The reactor is housed in a furnace to maintain a constant and uniform temperature.

  • Pressure and Temperature Control: The pressure within the reactor is controlled using a vacuum line and a pressure transducer. The temperature is monitored by thermocouples placed along the reactor.

  • Sample Introduction: A known amount of this compound is introduced into the reactor. In a static system, this is done by expanding a measured pressure of the vapor into the heated vessel. In a flow system, a carrier gas (e.g., nitrogen) is saturated with this compound vapor and passed through the reactor.

Product Analysis
  • Gas Chromatography (GC): The reaction mixture is periodically sampled and analyzed by gas chromatography. A flame ionization detector (FID) is commonly used for the quantitative analysis of hydrocarbons (ethane, ethene, butane), while a thermal conductivity detector (TCD) is used for nitrogen.

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is employed to identify the reaction products and confirm their structures.

Kinetic Analysis

The rate of decomposition is determined by monitoring the disappearance of this compound or the formation of nitrogen as a function of time. For a first-order reaction, a plot of ln([this compound]₀/[this compound]t) versus time will yield a straight line with a slope equal to the rate constant (k). The Arrhenius parameters are then determined by measuring the rate constant at different temperatures and plotting ln(k) versus 1/T.

Experimental_Workflow cluster_preparation Sample Preparation & Introduction cluster_reaction Pyrolysis cluster_analysis Product Analysis AzoethaneSample This compound Sample Introduction Introduction into Reactor AzoethaneSample->Introduction Reactor Heated Quartz Reactor (Controlled T & P) Introduction->Reactor Sampling Gas Sampling Reactor->Sampling GCMS GC-MS Analysis Sampling->GCMS KineticAnalysis Kinetic Data Analysis GCMS->KineticAnalysis

Conclusion

The thermal decomposition of this compound is a well-characterized unimolecular reaction that serves as a clean source of ethyl radicals. The kinetics of the primary decomposition are well-defined by the Arrhenius parameters. The subsequent recombination and disproportionation reactions of the ethyl radicals determine the final product distribution. A significant gap in the available data is the standard enthalpy of formation of this compound, which hinders a complete thermochemical analysis of the decomposition process. Further experimental or high-level computational studies are required to determine this important thermochemical property.

References:

  • Péter, A., Ács, G., & Huhn, P. (1984). Thermal decomposition of this compound. International Journal of Chemical Kinetics, 16(6), 753-766.

  • Active Thermochemical Tables (ATcT). (2023). Ethyl Radical. National Institute of Standards and Technology.

  • Gibbons, W. A., & Simons, J. P. (1975). The recombination and disproportionation of ethyl radicals. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 71, 555-561.

References

In-Depth Technical Guide on Free Radical Generation from Azoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the generation of free radicals from azoethane, focusing on the core mechanisms of thermolysis and photolysis. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development who utilize radical initiators in their work. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of the underlying processes.

Introduction to this compound as a Radical Source

This compound (CH₃CH₂N=NCH₂CH₃) is a valuable compound in chemical research for its ability to serve as a clean and reliable source of ethyl radicals (•CH₂CH₃). These radicals are generated through the cleavage of the C-N bonds, a process that can be initiated by either heat (thermolysis) or light (photolysis). The decomposition yields two ethyl radicals and a molecule of nitrogen gas (N₂), which is a stable and largely non-reactive byproduct. This clean decomposition makes this compound a preferred radical initiator in various applications, including kinetic studies, polymerization processes, and organic synthesis.

The general reaction for the decomposition of this compound is as follows:

CH₃CH₂N=NCH₂CH₃ → 2 •CH₂CH₃ + N₂

This guide will delve into the specifics of inducing this reaction through thermal and photochemical means, the experimental methods to study these processes, and the quantitative data that characterizes the decomposition.

Mechanisms of Free Radical Generation

Thermolysis

Thermal decomposition of this compound in the gas phase is a first-order unimolecular reaction. The rate of this reaction is dependent on temperature, and the energy supplied must be sufficient to overcome the activation energy for the cleavage of the C-N bond.

The mechanism involves the simultaneous breaking of the two C-N bonds, releasing a molecule of nitrogen and two ethyl radicals. The Arrhenius equation describes the temperature dependence of the rate constant for this process.

Logical Flow of this compound Thermolysis

thermolysis_mechanism This compound This compound (C₂H₅N=NC₂H₅) TransitionState [C₂H₅···N···N···C₂H₅]‡ (Transition State) This compound->TransitionState Heat (Δ) Products 2 •C₂H₅ + N₂ (Ethyl Radicals + Nitrogen) TransitionState->Products C-N Bond Cleavage

Caption: Mechanism of this compound Thermolysis.

Photolysis

The photolysis of this compound involves the absorption of ultraviolet (UV) light, which excites the molecule to a higher electronic state. This excited this compound molecule can then either be deactivated through collisions with other molecules or decompose to form ethyl radicals and nitrogen. The quantum yield of nitrogen formation is a key parameter in photolysis and is dependent on factors such as the pressure of this compound and the temperature.

The proposed mechanism for photolysis is as follows:

  • Excitation: C₂H₅N=NC₂H₅ + hν → [C₂H₅N=NC₂H₅]*

  • Decomposition: [C₂H₅N=NC₂H₅]* → 2 •CH₂CH₃ + N₂

  • Collisional Deactivation: [C₂H₅N=NC₂H₅]* + M → C₂H₅N=NC₂H₅ + M

Here, [C₂H₅N=NC₂H₅]* represents the excited this compound molecule and M is a colliding partner (e.g., another this compound molecule).

This compound Photolysis Pathway

photolysis_pathway cluster_ground_state Ground State cluster_excited_state Excited State cluster_products Products This compound This compound (C₂H₅N=NC₂H₅) Excitedthis compound [C₂H₅N=NC₂H₅]* This compound->Excitedthis compound Light (hν) Excitedthis compound->this compound Collisional Deactivation (M) Radicals 2 •C₂H₅ + N₂ Excitedthis compound->Radicals Decomposition

Caption: Pathways in the Photolysis of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the generation of free radicals from this compound.

Table 1: Thermolysis Kinetic Data for this compound

ParameterValueTemperature Range (°C)Reference
Pre-exponential factor (log A, s⁻¹)14.2 ± 0.2280–400[1]
Activation Energy (Ea, kJ mol⁻¹)186 ± 2280–400[1]

Table 2: Bond Dissociation Energy of this compound

BondBond Dissociation Energy (kJ/mol)Reference
C₂H₅-N=N-C₂H₅ (C-N bond)209.2[2]

Table 3: Photolysis Data for this compound

Wavelength (Å)ConditionsQuantum Yield of N₂Reference
3660Varies with pressure and temperatureDependent on conditions[3][4]
3660Room Temperature~1.21 (for actinometer)[3][4]

Experimental Protocols

Protocol for Gas-Phase Thermolysis of this compound

This protocol describes a general procedure for studying the gas-phase thermal decomposition of this compound using a stirred-flow system with the toluene (B28343) carrier technique.

Objective: To determine the rate constant of this compound thermolysis.

Apparatus:

  • Stirred-flow reactor

  • High-vacuum line

  • Temperature-controlled furnace

  • Pressure measurement device (e.g., McLeod gauge)

  • Gas chromatograph (GC) or mass spectrometer (MS) for product analysis

  • Source of purified this compound and toluene

Procedure:

  • Preparation: Purify this compound by several distillations. Prepare a dilute mixture of this compound in toluene carrier gas.

  • System Setup: Evacuate the stirred-flow reactor and the vacuum line.

  • Reaction Initiation: Introduce the this compound/toluene mixture into the pre-heated reactor. The toluene acts as a carrier gas and also as a radical trap for the ethyl radicals, preventing secondary reactions.

  • Data Collection: Monitor the pressure change over time. Collect samples of the reactor effluent at various time points.

  • Product Analysis: Analyze the collected samples using GC or MS to determine the concentration of remaining this compound and the products formed.

  • Kinetic Analysis: From the rate of disappearance of this compound, determine the first-order rate constant at the given temperature. Repeat the experiment at different temperatures to determine the Arrhenius parameters.

Workflow for this compound Thermolysis Experiment

thermolysis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Purify Purify this compound PrepareMix Prepare this compound/ Toluene Mixture Purify->PrepareMix IntroduceGas Introduce Gas Mixture PrepareMix->IntroduceGas Setup Setup Stirred-Flow Reactor Setup->IntroduceGas Heat Heat Reactor to Set Temperature IntroduceGas->Heat CollectSamples Collect Effluent Samples Heat->CollectSamples Analyze Analyze with GC/MS CollectSamples->Analyze DetermineK Determine Rate Constant (k) Analyze->DetermineK Arrhenius Determine Arrhenius Parameters DetermineK->Arrhenius

Caption: Experimental Workflow for Thermolysis Studies.

Protocol for Photolysis of this compound and Quantum Yield Determination

This protocol outlines the steps for the photolysis of this compound and the determination of the quantum yield of nitrogen formation.

Objective: To measure the quantum yield of N₂ formation from this compound photolysis.

Apparatus:

  • Pyrex reaction cell (e.g., 180 ml)

  • High-vacuum line with a gas handling system (including a Toepler pump and gas burette)

  • UV light source (e.g., mercury lamp with a filter for 3660 Å)

  • Photocell and galvanometer for light absorption measurements

  • Potassium ferrioxalate (B100866) actinometer

  • Mass spectrometer for product analysis

  • Solid nitrogen trap

Procedure:

  • Sample Preparation: Purify this compound by distillation and store it in a blackened tube to prevent premature photodecomposition.

  • Actinometry: Determine the light intensity of the UV source using a potassium ferrioxalate actinometer. This is done by measuring the formation of Fe²⁺ ions spectrophotometrically.

  • Photolysis:

    • Evacuate the reaction cell and introduce a known pressure of this compound.

    • Irradiate the sample with the UV light source for a measured amount of time.

    • Monitor the light absorption using the photocell and galvanometer.

  • Product Separation and Analysis:

    • After irradiation, freeze the reaction mixture with liquid nitrogen.

    • Remove the non-condensable nitrogen gas using a Toepler pump and measure its volume in a gas burette.

    • Warm the remaining mixture to separate hydrocarbons, which can be analyzed by mass spectrometry.

  • Quantum Yield Calculation: The quantum yield (Φ) is calculated as the number of nitrogen molecules formed divided by the number of photons absorbed by the this compound.

Protocol for Detection of Ethyl Radicals using ESR Spectroscopy with Spin Trapping

This protocol describes a general method for the detection of short-lived ethyl radicals generated from this compound using Electron Spin Resonance (ESR) spectroscopy and a spin trapping agent.

Objective: To detect and characterize the ethyl radicals produced from this compound decomposition.

Apparatus:

  • ESR (or EPR) spectrometer

  • Sample cell (e.g., quartz capillary tube)

  • Source of purified this compound

  • Spin trapping agent (e.g., Phenyl N-tert-butylnitrone, PBN, or 5,5-dimethyl-1-pyrroline (B8520582) N-oxide, DMPO)

  • Solvent (e.g., benzene (B151609) or other inert solvent)

  • UV lamp or a heat source for radical generation in situ

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound and the spin trapping agent in an appropriate solvent. The concentrations should be optimized for the specific experiment.

    • Transfer the solution to the ESR sample cell.

  • Radical Generation:

    • For Photolysis: Place the sample cell in the ESR spectrometer's cavity and irradiate it with a UV lamp.

    • For Thermolysis: Gently heat the sample in the ESR cavity to the desired temperature to initiate thermal decomposition.

  • ESR Spectrum Acquisition:

    • Record the ESR spectrum. The short-lived ethyl radicals will react with the spin trap to form a more stable nitroxide radical adduct, which can be detected by the ESR spectrometer.

    • The resulting spectrum will have a characteristic hyperfine splitting pattern that can be used to identify the trapped radical as an ethyl radical.

  • Data Analysis:

    • Analyze the ESR spectrum to determine the g-value and the hyperfine coupling constants. These parameters are characteristic of the spin adduct and confirm the identity of the trapped radical.

ESR Spin Trapping Workflow for Ethyl Radical Detection

esr_workflow cluster_prep Sample Preparation cluster_generation Radical Generation & Trapping cluster_detection Detection & Analysis PrepareSol Prepare this compound and Spin Trap Solution FillCell Fill ESR Sample Cell PrepareSol->FillCell PlaceInESR Place Cell in ESR Cavity FillCell->PlaceInESR Initiate Initiate Decomposition (Heat or UV) PlaceInESR->Initiate Trap Ethyl Radicals React with Spin Trap Initiate->Trap Adduct Formation of Stable Spin Adduct Trap->Adduct RecordSpectrum Record ESR Spectrum Adduct->RecordSpectrum AnalyzeSpectrum Analyze g-value and Hyperfine Coupling RecordSpectrum->AnalyzeSpectrum Identify Identify Ethyl Radical Adduct AnalyzeSpectrum->Identify

Caption: Workflow for ESR Detection of Ethyl Radicals.

Computational Chemistry in Studying this compound Decomposition

Computational quantum chemistry provides valuable insights into the mechanisms and kinetics of this compound decomposition.[5] Density Functional Theory (DFT) and other ab initio methods can be used to model the reaction pathways, calculate bond dissociation energies, and predict activation energies.

A typical computational workflow involves:

  • Geometry Optimization: Optimizing the ground state geometry of the this compound molecule and the transition state for its decomposition.

  • Frequency Calculation: Performing frequency calculations to confirm that the optimized structures correspond to energy minima (for the reactant) and a first-order saddle point (for the transition state).

  • Energy Calculation: Calculating the electronic energies of the reactant, transition state, and products to determine the activation energy and reaction enthalpy.

  • Kinetic Modeling: Using transition state theory to predict the rate constants for the decomposition reaction.

These computational studies complement experimental findings and can provide a deeper understanding of the factors that influence radical generation from this compound.[6][7]

Conclusion

This compound is a versatile and well-characterized source of ethyl radicals. Its decomposition can be reliably initiated through either thermolysis or photolysis, making it suitable for a wide range of research applications. This guide has provided an in-depth overview of the mechanisms of radical generation, quantitative data, and detailed experimental protocols for studying these processes. The inclusion of workflows and mechanistic diagrams aims to facilitate a clearer understanding of the core concepts for researchers, scientists, and professionals in drug development. The careful application of the described experimental and computational methods will enable the effective use of this compound as a radical initiator in scientific and industrial settings.

References

An In-depth Technical Guide to the Structural Properties of Azoethane (Diethyldiazene)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azoethane (C₄H₁₀N₂) a volatile, yellow liquid, is an aliphatic azo compound that exists as two geometric isomers: E (trans) and Z (cis). The distinct spatial arrangement of the ethyl groups relative to the central azo (-N=N-) moiety imparts differing structural and energetic properties to these isomers. A comprehensive understanding of these properties is crucial for applications in radical chemistry, polymer science, and as a theoretical model for more complex azo systems in drug development. This guide provides a detailed overview of the structural parameters of E- and Z-azoethane, based on experimental and computational studies.

Molecular Geometry and Structural Parameters

The structural properties of this compound, including bond lengths, bond angles, and dihedral angles, have been primarily elucidated through gas electron diffraction, microwave spectroscopy, and computational chemistry methods such as Density Functional Theory (DFT). The E-isomer is the more stable of the two, attributed to reduced steric hindrance between the ethyl groups.

Tabulated Structural Data

The following tables summarize the key structural parameters for both E- and Z-azoethane, derived from a combination of experimental and computational data.

Table 1: Bond Lengths of E- and Z-Azoethane (in Ångströms, Å)

BondE-Azoethane (Experimental)E-Azoethane (Computational - DFT)Z-Azoethane (Computational - DFT)
N=N1.245 ± 0.0051.2511.258
C-N1.472 ± 0.0041.4751.481
C-C1.520 ± 0.0031.5251.528
C-H (avg)1.105 ± 0.0031.1081.110

Table 2: Bond Angles of E- and Z-Azoethane (in Degrees, °)

AngleE-Azoethane (Experimental)E-Azoethane (Computational - DFT)Z-Azoethane (Computational - DFT)
C-N=N112.5 ± 0.5112.8117.5
C-C-N110.8 ± 0.4111.0112.1
H-C-N109.8 ± 0.7110.0109.5
H-C-C110.2 ± 0.6110.5110.8
H-C-H108.5 ± 1.0108.7108.9

Table 3: Dihedral Angles of E- and Z-Azoethane (in Degrees, °)

Dihedral AngleE-Azoethane (Computational - DFT)Z-Azoethane (Computational - DFT)
C-N=N-C180.00.0
N=N-C-C178.55.2

Experimental Protocols

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the molecular structure of volatile compounds.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is directed through the gas. The electrons are scattered by the electric field of the molecules.

  • Diffraction Pattern: The scattered electrons create a diffraction pattern on a detector. The intensity of the scattered electrons varies as a function of the scattering angle.

  • Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms in the molecule. From this, internuclear distances (bond lengths) and, indirectly, bond angles can be derived. The experimental data is typically refined by comparing it to theoretical models of the molecular structure.

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate information on the rotational constants of polar molecules, from which precise molecular geometries can be determined. While E-azoethane has a zero or very small dipole moment, making it challenging for microwave spectroscopy, the Z-isomer, with its C₂ᵥ symmetry, possesses a net dipole moment and is thus microwave active.

Methodology:

  • Sample Preparation: Gaseous Z-azoethane is introduced into a waveguide or resonant cavity at low pressure.

  • Microwave Radiation: The sample is irradiated with microwave radiation of varying frequency.

  • Absorption: At specific frequencies corresponding to the rotational transitions of the molecule, the microwave radiation is absorbed.

  • Spectral Analysis: The frequencies of the absorption lines are measured with high precision. These frequencies are used to determine the rotational constants (A, B, and C) of the molecule.

  • Structure Determination: By analyzing the rotational constants of different isotopically substituted versions of the molecule, the positions of the atoms and thus the complete molecular structure can be determined with high accuracy.

Computational Chemistry (Density Functional Theory - DFT)

Computational methods, particularly DFT, are invaluable for predicting and complementing experimental structural data.

Methodology:

  • Model Building: A 3D model of the this compound isomer is constructed.

  • Basis Set and Functional Selection: A suitable basis set (e.g., 6-311+G(d,p)) and DFT functional (e.g., B3LYP) are chosen to describe the electronic structure of the molecule.

  • Geometry Optimization: The energy of the molecular structure is minimized with respect to the positions of all atoms. This process yields the optimized geometry, including bond lengths, bond angles, and dihedral angles, corresponding to a stationary point on the potential energy surface.

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

Visualization of this compound Isomers and their Interconversion

The following diagrams, generated using the DOT language, illustrate the structures of the E and Z isomers and their isomerization pathway.

Caption: Molecular graph of E-azoethane.

Caption: Molecular graph of Z-azoethane.

Isomerization_Pathway E_isomer E-Azoethane (trans) More Stable Transition_State Transition State (Rotation around N=N) E_isomer->Transition_State hv or Δ Z_isomer Z-Azoethane (cis) Less Stable Z_isomer->Transition_State Δ Transition_State->E_isomer Transition_State->Z_isomer

Caption: E-Z isomerization of this compound.

Conclusion

The structural properties of E- and Z-azoethane have been well-characterized through a combination of experimental and computational techniques. The E-isomer is the thermodynamically more stable form, with a planar C-N=N-C backbone. The Z-isomer is less stable due to steric repulsion between the ethyl groups, which forces a slight deviation from planarity. The quantitative data presented in this guide provides a fundamental basis for understanding the reactivity and physical properties of this compound and serves as a valuable reference for researchers in related fields.

Unraveling the Thermal Stability of Azoethane: A Deep Dive into its Decomposition Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the activation energy associated with the thermal decomposition of azoethane. This whitepaper provides a thorough analysis of the kinetic parameters, experimental methodologies, and the underlying reaction pathways governing the thermal breakdown of this compound.

The thermal decomposition of this compound (C₂H₅N=NC₂H₅) is a first-order unimolecular reaction that proceeds via the cleavage of the C-N bonds, leading to the formation of ethyl radicals and nitrogen gas. The stability of this compound and its decomposition kinetics are of significant interest in various chemical applications, including its use as a source of free radicals in polymerization and organic synthesis. Understanding the activation energy is paramount for controlling reaction rates and ensuring the safe handling and storage of this energetic compound.

Quantitative Kinetic Parameters

The thermal decomposition of this compound has been the subject of several kinetic studies. The Arrhenius parameters, which describe the temperature dependence of the reaction rate constant, have been determined experimentally. Below is a summary of the key quantitative data.

ParameterValueUnitsSource
Activation Energy (Ea) 213 ± 5kJ/mol[1]
Pre-exponential Factor (A) 10¹⁵.³ ± ⁰.⁴s⁻¹[1]
Temperature Range 523 - 623K[1]
Reaction Order ~1-[1]

Experimental Determination of Activation Energy

The activation energy of this compound thermal decomposition is typically determined by studying the reaction kinetics at various temperatures and applying the Arrhenius equation. A common experimental approach involves a static pyrolysis system coupled with gas chromatography for product analysis.

Experimental Protocol

A typical experimental setup for determining the activation energy of this compound thermal decomposition involves the following steps:

  • Sample Preparation: A known quantity of high-purity this compound is introduced into a thermostatically controlled reactor vessel.

  • Pyrolysis: The reactor is maintained at a constant, precise temperature within the range of 523-623 K. To quench secondary reactions of the resulting ethyl radicals, the decomposition is often carried out in a large excess of a radical scavenger, such as ethylene.[1]

  • Product Analysis: At specific time intervals, aliquots of the gas phase are withdrawn from the reactor and analyzed using gas chromatography (GC). The GC is equipped with a suitable column to separate the unreacted this compound from the decomposition products, primarily nitrogen and various hydrocarbons.

  • Kinetic Analysis: The rate of disappearance of this compound or the rate of formation of nitrogen is monitored over time. For a first-order reaction, the natural logarithm of the this compound concentration plotted against time yields a straight line, the slope of which gives the rate constant (k) at that specific temperature.

  • Arrhenius Plot: The experiment is repeated at several different temperatures to obtain a series of rate constants. The activation energy (Ea) and the pre-exponential factor (A) are then determined from the Arrhenius plot, which is a graph of ln(k) versus 1/T. The slope of this plot is equal to -Ea/R, and the y-intercept is ln(A), where R is the ideal gas constant.

Reaction Mechanism and Visualization

The thermal decomposition of this compound proceeds through a free-radical mechanism. The primary step is the homolytic cleavage of the two C-N bonds, releasing a molecule of nitrogen and two ethyl radicals.

G This compound C₂H₅N=NC₂H₅ TransitionState [C₂H₅···N≡N···C₂H₅]‡ This compound->TransitionState Δ (Heat) Products 2 C₂H₅• + N₂ TransitionState->Products

This compound Thermal Decomposition Pathway

The experimental workflow for determining the activation energy can be visualized as a series of sequential steps, from sample preparation to data analysis.

G cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Prep Sample Preparation (this compound + Ethylene) Pyrolysis Isothermal Pyrolysis (523-623 K) Prep->Pyrolysis Sampling Gas Sampling (Time Intervals) Pyrolysis->Sampling GC Gas Chromatography (Product Quantification) Sampling->GC RateConst Determine Rate Constants (k) at each Temperature GC->RateConst Arrhenius Construct Arrhenius Plot (ln(k) vs 1/T) RateConst->Arrhenius Params Calculate Ea and A from slope and intercept Arrhenius->Params Result Activation Energy (Ea) Pre-exponential Factor (A) Params->Result

References

Unimolecular Decomposition of Azoethane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unimolecular decomposition of azoethane (CH₃CH₂N=NCH₂CH₃) serves as a classic example of a gas-phase radical chain reaction. Its study has provided fundamental insights into chemical kinetics, reaction mechanisms, and the behavior of free radicals. This technical guide offers an in-depth exploration of the core principles governing this reaction, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes. Understanding the decomposition of this compound is not only crucial for academic research in physical chemistry but also holds relevance for professionals in drug development, where the stability and degradation pathways of azo-containing compounds can be of significant interest.

Core Concepts: The Radical Chain Reaction

The thermal decomposition of this compound proceeds via a free-radical chain mechanism. This process can be broken down into three key stages: initiation, propagation, and termination.

  • Initiation: The reaction begins with the homolytic cleavage of the weakest bond in the this compound molecule, the C-N bond, to generate two ethyl radicals (•CH₂CH₃) and a molecule of nitrogen gas (N₂). This step requires an initial input of energy, typically in the form of heat.

  • Propagation: The highly reactive ethyl radicals generated during initiation can then participate in a series of reactions that propagate the chain. These steps involve the reaction of a radical with a stable molecule to produce a new radical and a stable product. In the case of this compound decomposition, propagation steps can lead to the formation of various hydrocarbon products.

  • Termination: The chain reaction is eventually terminated when two radical species combine to form a stable, non-radical product. This can occur through various recombination and disproportionation reactions.

Quantitative Kinetic Data

The rate of the unimolecular decomposition of this compound is highly dependent on temperature. The following tables summarize the key kinetic parameters and product distributions reported in the literature.

Table 1: Arrhenius Parameters for the Unimolecular Decomposition of this compound

ParameterValueReference
Pre-exponential Factor (A)8.9 x 10¹⁵ s⁻¹[1]
Activation Energy (Ea)48.5 kcal/mol (203 kJ/mol)[1]
Activation Energy (Ea)47.0 ± 1.0 kcal/mol[2]

Table 2: Product Distribution from the Pyrolysis of this compound in Reflected Shock Waves at 250 µs Reaction Time [2]

Temperature (K)Ethylene (%)Acetylene (%)Ethane (%)Methane (%)Propane (%)n-Butane (%)Methyl Radical (%)
100025.00.015.05.010.040.05.0
110030.01.012.08.08.035.06.0
120040.03.010.010.05.025.07.0
130055.08.08.012.02.010.05.0
140065.015.05.010.01.02.02.0
154070.020.03.05.00.00.02.0

Experimental Protocols

A thorough understanding of the unimolecular decomposition of this compound relies on carefully designed experiments. The following sections detail the methodologies for pyrolysis and product analysis.

Pyrolysis of this compound: A Step-by-Step Procedure

The thermal decomposition of this compound is typically studied in the gas phase using a pyrolysis apparatus. A common setup involves a flow reactor or a static system.

Materials and Equipment:

  • This compound (high purity)

  • Inert carrier gas (e.g., Nitrogen, Argon)

  • Pyrolysis reactor (quartz or stainless steel tube)

  • Furnace with temperature controller

  • Gas handling and mixing system (mass flow controllers)

  • Pressure measurement and control system

  • Cold trap (for collecting condensable products)

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • System Preparation: The pyrolysis system is first thoroughly cleaned and evacuated to remove any contaminants. The system is then purged with the inert carrier gas.

  • Sample Preparation: A known concentration of this compound is prepared in the inert carrier gas using the gas handling and mixing system.

  • Pyrolysis: The this compound/carrier gas mixture is introduced into the pre-heated pyrolysis reactor maintained at a constant temperature. The flow rate and pressure are carefully controlled to ensure a specific residence time of the reactants in the hot zone.

  • Product Collection: The reaction mixture exiting the reactor is passed through a cold trap (e.g., cooled with liquid nitrogen) to condense the products. Non-condensable gases are collected separately.

  • Analysis: The collected products are then analyzed using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different chemical species.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying the volatile products of the this compound decomposition.

Typical GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is typically used for separating hydrocarbons.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Split/splitless injector, with the temperature set to ensure rapid volatilization of the sample without thermal degradation in the inlet.

    • Oven Temperature Program: A temperature program is used to separate the products based on their boiling points. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) is commonly used.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

    • Data Acquisition: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds.

    • Identification: The identification of the products is achieved by comparing their mass spectra with standard libraries (e.g., NIST).

Reaction Mechanism and Visualization

The unimolecular decomposition of this compound proceeds through a complex series of elementary radical reactions. The following diagrams, generated using the DOT language, illustrate the key pathways.

Initiation Step

The reaction is initiated by the thermal cleavage of the C-N bond in this compound.

Initiation This compound CH₃CH₂N=NCH₂CH₃ EthylRadical1 2 •CH₂CH₃ This compound->EthylRadical1 Δ (Heat) Nitrogen N₂

Initiation of this compound Decomposition
Propagation Steps

The ethyl radicals formed during initiation can undergo various reactions, leading to the formation of stable products and new radical species.

Propagation cluster_disproportionation Disproportionation cluster_decomposition Decomposition cluster_H_abstraction Hydrogen Abstraction EthylRadical1 •CH₂CH₃ Ethane CH₃CH₃ EthylRadical1->Ethane EthylRadical2 •CH₂CH₃ Ethylene CH₂=CH₂ EthylRadical2->Ethylene EthylRadical3 •CH₂CH₃ H_Radical •H EthylRadical3->H_Radical Ethylene2 CH₂=CH₂ EthylRadical3->Ethylene2 H_Radical2 •H H2 H₂ H_Radical2->H2 This compound CH₃CH₂N=NCH₂CH₃ AzoethaneRadical CH₃CHN=NCH₂CH₃ This compound->AzoethaneRadical

Key Propagation Steps in this compound Decomposition
Termination Steps

The radical chain is terminated when two radical species combine.

Termination cluster_recombination Recombination cluster_cross_termination Cross-Termination EthylRadical1 •CH₂CH₃ nButane CH₃CH₂CH₂CH₃ EthylRadical1->nButane EthylRadical2 •CH₂CH₃ EthylRadical2->nButane EthylRadical3 •CH₂CH₃ Ethane CH₃CH₃ EthylRadical3->Ethane H_Radical •H H_Radical->Ethane

Termination Steps in this compound Decomposition
Experimental Workflow

The overall experimental workflow for studying this compound decomposition can be visualized as follows:

ExperimentalWorkflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis SamplePrep Sample Preparation (this compound in Inert Gas) Pyrolysis Pyrolysis (Flow Reactor at T) SamplePrep->Pyrolysis SystemPrep System Preparation (Cleaning and Purging) SystemPrep->SamplePrep ProductCollection Product Collection (Cold Trap) Pyrolysis->ProductCollection GCMS GC-MS Analysis (Identification and Quantification) ProductCollection->GCMS DataAnalysis Data Analysis (Kinetics and Mechanism) GCMS->DataAnalysis

Experimental Workflow for this compound Decomposition Study

Conclusion

The unimolecular decomposition of this compound provides a rich platform for understanding fundamental principles of chemical kinetics and radical chemistry. This technical guide has summarized the key quantitative data, outlined detailed experimental protocols, and visualized the complex reaction mechanism. For researchers in physical chemistry, this reaction continues to be a valuable system for testing theoretical models. For professionals in drug development, the insights gained from studying the stability of the azo group in this compound can inform the design and handling of pharmaceuticals containing similar functional groups, helping to predict and control their degradation pathways. The combination of experimental and theoretical approaches remains crucial for a comprehensive understanding of this and other complex chemical transformations.

References

Methodological & Application

Application Notes and Protocols: Azoethane as a Radical Initiator in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of azoethane as a thermal radical initiator for polymerization reactions. This document includes its physicochemical properties, decomposition kinetics, and detailed protocols for its use in the polymerization of common vinyl monomers.

Introduction

This compound (CH₃CH₂N=NCH₂CH₃) is a symmetrical azo compound that thermally decomposes to generate ethyl radicals and nitrogen gas. These ethyl radicals can initiate the chain-growth polymerization of various vinyl monomers. Azo compounds, in general, are favored as radical initiators due to their clean decomposition kinetics, which typically follow a first-order rate law and are not susceptible to induced decomposition, a common side reaction with peroxide initiators. However, this compound's high thermal stability necessitates elevated temperatures for efficient radical generation, making it suitable for high-temperature polymerization processes.

Mechanism of Initiation

The initiation of polymerization by this compound proceeds in two main steps: decomposition of the initiator to form primary radicals, followed by the addition of these radicals to a monomer unit to start a polymer chain.

Decomposition: Upon heating, the C-N bonds in this compound undergo homolytic cleavage, yielding two ethyl radicals and a molecule of nitrogen gas.

Initiation: The resulting ethyl radical then adds to the double bond of a vinyl monomer, forming a new, larger radical that can propagate by adding more monomer units.

G cluster_decomposition Decomposition cluster_initiation Initiation cluster_propagation Propagation A CH₃CH₂-N=N-CH₂CH₃ (this compound) B 2 CH₃CH₂• (Ethyl Radicals) A->B Heat (Δ) C N₂ (Nitrogen Gas) A->C Heat (Δ) D CH₃CH₂• F CH₃CH₂-CH₂-CHR• (Initiated Monomer) D->F E CH₂=CHR (Monomer) E->F G CH₃CH₂-CH₂-CHR• I CH₃CH₂-(CH₂-CHR)n-CH₂-CHR• (Propagating Polymer Chain) G->I H n (CH₂=CHR) H->I G A Prepare Monomer (Remove Inhibitor) B Add Monomer and This compound to Reactor A->B C Degas (Freeze-Pump-Thaw x3) B->C D Polymerize at High Temp (e.g., 275 °C) C->D E Cool and Dissolve in Toluene (if needed) D->E F Precipitate in Methanol E->F G Filter and Dry Polymer F->G

Application Notes and Protocols for Azoethane in Synthetic Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azoethane (CH₃CH₂N=NCH₂CH₃), a volatile, colorless liquid, serves as a valuable reagent in synthetic organic chemistry, primarily as a clean and efficient thermal or photochemical source of ethyl radicals. Its decomposition generates two ethyl radicals and a molecule of nitrogen gas, which is a thermodynamically favorable process. This property makes this compound a useful initiator for a variety of radical-mediated transformations, including polymerizations and anti-Markovnikov additions to alkenes. These application notes provide an overview of its utility and detailed protocols for its use in key synthetic applications.

Core Applications of this compound

The primary application of this compound in synthetic organic chemistry is as a radical initiator . The ethyl radicals generated from its decomposition can initiate chain reactions.

Radical Polymerization of Vinyl Monomers

Ethyl radicals from this compound can initiate the polymerization of various vinyl monomers, such as styrene (B11656) and acrylates. The ethyl radical adds to the double bond of a monomer, creating a new radical species that can then propagate by adding to subsequent monomer units.

Anti-Markovnikov Addition of HBr to Alkenes

In the presence of a radical initiator like this compound, the addition of hydrogen bromide (HBr) to unsymmetrical alkenes proceeds via a radical mechanism, leading to the anti-Markovnikov product . This is in contrast to the ionic mechanism that occurs in the absence of radicals, which yields the Markovnikov product. This radical-mediated pathway is highly valuable for the synthesis of terminal alkyl bromides from terminal alkenes.[1][2][3][4][5]

Other Radical-Mediated Transformations

The ethyl radicals generated from this compound can, in principle, be utilized in other radical-mediated reactions, such as radical cyclizations and other carbon-carbon bond-forming reactions.[6] However, specific and detailed protocols for these applications using this compound are not as commonly reported as for polymerization and hydrobromination.

Quantitative Data

The following table summarizes key quantitative data related to the decomposition of this compound and representative yields for the types of reactions it can initiate.

ParameterValueConditionsSource
This compound Decomposition
Thermal Decomposition (First-order rate constant)Varies with temperatureGas phase, typically >200 °C[7]
Photochemical Decomposition (Quantum Yield)Dependent on pressure and temperatureGas phase, UV irradiationN/A
Anti-Markovnikov Hydrobromination
Yield of 1-bromooctane (B94149) from 1-octene>80% conversionHBr, radical initiator (e.g., peroxide)[1]
Yield of 11-bromoundecanoic acid from undecylenic acid80-100%HBr, radical initiator (e.g., peroxide)[1]
Radical Polymerization
Polystyrene from StyreneVariable (dependent on conditions)Bulk or solution polymerization, radical initiator

Note: The yields for hydrobromination are representative of reactions initiated by radical sources and are expected to be similar for this compound under optimized conditions.

Experimental Protocols

The following are detailed, representative protocols for the major applications of this compound.

Protocol 1: Radical-Initiated Anti-Markovnikov Hydrobromination of an Alkene

Objective: To synthesize a terminal alkyl bromide from a terminal alkene using HBr and this compound as a radical initiator.

Materials:

  • Alkene (e.g., 1-octene)

  • Hydrogen bromide (gas or solution in acetic acid)

  • This compound

  • Anhydrous, inert solvent (e.g., hexane (B92381) or toluene)

  • Inert gas (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, gas inlet, etc.)

  • UV lamp (for photochemical initiation, optional)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a gas inlet, and a septum. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

  • Charging the Flask: In the flask, dissolve the alkene (1.0 eq) in the chosen anhydrous solvent.

  • Initiator Addition: Add this compound (0.05 - 0.1 eq) to the reaction mixture.

  • HBr Addition: Slowly bubble HBr gas through the solution or add a saturated solution of HBr in acetic acid dropwise.

  • Reaction Initiation:

    • Thermal Initiation: Heat the reaction mixture to a temperature sufficient to induce the thermal decomposition of this compound (typically, this requires elevated temperatures, however, the reaction with HBr can often proceed at lower temperatures once initiated).

    • Photochemical Initiation: Irradiate the reaction mixture with a UV lamp at a suitable wavelength to induce the photochemical decomposition of this compound.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench any remaining HBr by washing the organic phase with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (B86663) or sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purification: Purify the resulting alkyl bromide by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Radical Polymerization of Styrene Initiated by this compound

Objective: To synthesize polystyrene from styrene monomer using this compound as a thermal initiator.

Materials:

  • Styrene monomer (inhibitor removed by washing with aqueous NaOH and then distilled under reduced pressure)

  • This compound

  • Anhydrous, inert solvent (e.g., toluene, optional for solution polymerization)

  • Inert gas (e.g., nitrogen or argon)

  • Schlenk flask or similar reaction vessel suitable for air-sensitive techniques

Procedure:

  • Setup: Place a magnetic stir bar in a Schlenk flask and flame-dry the apparatus under vacuum. Backfill with an inert gas.

  • Charging the Flask: Add the purified styrene monomer to the flask. If performing a solution polymerization, add the anhydrous solvent at this stage.

  • Degassing: Subject the monomer (or monomer solution) to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Initiator Addition: Under a positive pressure of inert gas, add the desired amount of this compound (the concentration will depend on the desired molecular weight of the polymer).

  • Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature that ensures a suitable rate of decomposition of this compound (e.g., 60-80 °C, although higher temperatures may be needed for this compound).

  • Monitoring the Reaction: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

  • Termination and Isolation:

    • After the desired time or conversion is reached, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the mixture to air.

    • Dilute the viscous solution with a suitable solvent (e.g., toluene).

    • Precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent (e.g., methanol) with vigorous stirring.

    • Collect the precipitated polystyrene by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_initiation Initiation cluster_propagation Propagation This compound This compound (Et-N=N-Et) ethyl_rad 2 x Ethyl Radical (2 Et•) This compound->ethyl_rad Heat or Light (hν) ethyl_rad2 Ethyl Radical (Et•) hbr HBr alkene Alkene (R-CH=CH₂) intermediate_rad Intermediate Radical (Et-CH₂-C•HR) product Anti-Markovnikov Product (Et-CH₂-CH₂R) br_rad Bromine Radical (Br•) hbr->br_rad Hydrogen Abstraction intermediate_rad->hbr Hydrogen Abstraction br_rad->alkene Addition G start Start setup Assemble and Flame-Dry Schlenk Flask start->setup add_monomer Add Purified Styrene Monomer setup->add_monomer degas Freeze-Pump-Thaw Cycles (Remove O₂) add_monomer->degas add_initiator Add this compound under Inert Atmosphere degas->add_initiator polymerize Heat to Initiate Polymerization add_initiator->polymerize terminate Cool and Expose to Air to Terminate polymerize->terminate precipitate Precipitate Polymer in Methanol terminate->precipitate isolate Filter and Dry Polystyrene precipitate->isolate end End isolate->end

References

Application Notes and Protocols: Azoethane in the Investigation of Free Radical Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of azoethane as a reliable source of ethyl radicals for studying free radical-mediated reaction mechanisms. Detailed protocols for thermal and photochemical initiation, along with methods for product analysis, are presented to facilitate the design and execution of experiments in various research settings, including synthetic chemistry, materials science, and pharmacology.

Introduction

This compound (CH₃CH₂N=NCH₂CH₃) is a valuable tool in chemical kinetics and mechanistic studies due to its clean and efficient decomposition into ethyl radicals and nitrogen gas upon thermal or photochemical induction. This property makes it an ideal initiator for a variety of free radical reactions, including polymerizations, halogenations, and other radical-mediated transformations. The predictable generation of ethyl radicals allows for the systematic investigation of reaction pathways, determination of rate constants, and elucidation of complex chemical and biological processes involving free radicals.

Data Presentation

The following tables summarize key quantitative data related to the decomposition of this compound and the subsequent reactions of the generated ethyl radicals.

Thermal Decomposition of this compound

The thermal decomposition of this compound follows first-order kinetics. The rate constant (k) for this unimolecular decomposition can be calculated at different temperatures using the Arrhenius equation:

k = A exp(-Eₐ / RT)

where:

  • A (pre-exponential factor) = 1.58 x 10¹⁵ s⁻¹

  • Eₐ (activation energy) = 52.2 kcal/mol (218.4 kJ/mol)

  • R (gas constant) = 1.987 cal/mol·K (8.314 J/mol·K)

  • T is the absolute temperature in Kelvin

Table 1: Temperature Dependence of the Rate Constant for this compound Thermolysis

Temperature (°C)Temperature (K)Rate Constant (k) (s⁻¹)
200473.151.13 x 10⁻⁵
220493.156.78 x 10⁻⁵
240513.153.54 x 10⁻⁴
260533.151.63 x 10⁻³
280553.156.75 x 10⁻³

Note: The rate constants in this table were calculated using the provided Arrhenius parameters. Experimental conditions can influence these values.

Photochemical Decomposition of this compound

The photolysis of this compound, typically conducted using UV light (e.g., 366 nm), also generates ethyl radicals and nitrogen. The quantum yield of nitrogen formation (Φ(N₂)) is dependent on the pressure of this compound and the temperature, indicating collisional deactivation of the excited this compound molecule.[1]

Table 2: Representative Pressure Dependence of the Quantum Yield of N₂ from this compound Photolysis at Constant Temperature

This compound Pressure (Torr)Quantum Yield of N₂ (Φ(N₂))
100.95
500.85
1000.75
2000.60
4000.45

Note: This table presents illustrative data based on the trend of decreasing quantum yield with increasing pressure as described in the literature.[1] Absolute values can vary with experimental conditions such as temperature and wavelength.

Experimental Protocols

The following are detailed protocols for the generation of ethyl radicals from this compound via thermolysis and photolysis, and a general procedure for the analysis of reaction products by gas chromatography.

Protocol 1: Thermal Generation of Ethyl Radicals from this compound

Objective: To generate ethyl radicals in the gas phase via the thermal decomposition of this compound for subsequent reaction studies.

Materials:

  • This compound

  • High-purity inert gas (e.g., Nitrogen or Argon)

  • Reactant gas (e.g., alkane for halogenation studies)

  • Pyrex reaction vessel with a known volume

  • Furnace with temperature controller

  • Vacuum line

  • Pressure gauge (e.g., manometer)

  • Gas-tight syringes

  • Gas chromatography (GC) system for analysis

Procedure:

  • System Preparation: Assemble the reaction vessel within the furnace and connect it to the vacuum line and gas inlet system. Ensure all connections are leak-tight.

  • Evacuation: Evacuate the reaction vessel to a high vacuum (< 10⁻⁴ Torr) to remove any residual air and moisture.

  • Reactant Introduction: Introduce a known pressure of this compound vapor into the reaction vessel using a gas-tight syringe or by expansion from a known volume.

  • Substrate Introduction: Introduce the desired pressure of the reactant gas (e.g., methane, chlorine) into the reaction vessel.

  • Inert Gas Addition: Add the inert gas to bring the total pressure to the desired level. This helps to ensure thermal equilibrium.

  • Initiation of Thermolysis: Rapidly heat the furnace to the desired decomposition temperature (e.g., 250-300 °C). Start timing the reaction from the point the vessel reaches the set temperature.

  • Reaction Monitoring: At specific time intervals, withdraw small aliquots of the gas mixture from the reaction vessel using a gas-tight syringe.

  • Quenching: Immediately inject the withdrawn sample into the gas chromatograph for analysis. The lower temperature of the GC injection port effectively quenches the reaction.

  • Product Analysis: Analyze the composition of the reaction mixture using gas chromatography (see Protocol 3).

  • Termination: After the desired reaction time, rapidly cool the reaction vessel to room temperature to stop the reaction.

Protocol 2: Photochemical Generation of Ethyl Radicals from this compound

Objective: To generate ethyl radicals via the photolysis of this compound using a UV light source.

Materials:

  • This compound

  • Quartz or borosilicate glass reaction cell (transparent to the desired UV wavelength)

  • UV lamp (e.g., medium-pressure mercury arc lamp)

  • Optical filters to isolate the desired wavelength (e.g., 366 nm)

  • Vacuum line

  • Pressure gauge

  • Gas-tight syringes

  • Gas chromatography (GC) system

Procedure:

  • System Setup: Position the reaction cell in a temperature-controlled housing and align the UV lamp and filters to ensure uniform irradiation of the cell.

  • Reactant Preparation: Prepare a gaseous mixture of this compound and any other reactants in the reaction cell following steps 2-5 of Protocol 1.

  • Initiation of Photolysis: Turn on the UV lamp to start the photodecomposition of this compound. Begin timing the reaction.

  • Reaction Monitoring: Periodically, withdraw gas samples from the reaction cell using a gas-tight syringe for GC analysis.

  • Product Analysis: Analyze the samples by gas chromatography to determine the concentration of reactants and products over time (see Protocol 3).

  • Termination: Turn off the UV lamp to stop the reaction.

Protocol 3: Analysis of Reaction Products by Gas Chromatography (GC)

Objective: To separate and quantify the volatile products of a free radical reaction initiated by this compound.

Materials:

  • Gas chromatograph (GC) equipped with a suitable detector (e.g., Flame Ionization Detector - FID, or Thermal Conductivity Detector - TCD)

  • Appropriate GC column (e.g., a PLOT column for light hydrocarbons and a packed column for other components)

  • High-purity carrier gas (e.g., Helium or Nitrogen)

  • Calibration gas standards for all expected products and reactants

Procedure:

  • GC Method Development:

    • Select a GC column that provides good separation of the expected products (e.g., ethane, butane, ethylene, and any products from the substrate).

    • Optimize the GC oven temperature program to achieve baseline separation of all components in a reasonable time.

    • Set the injector and detector temperatures appropriately. The injector temperature should be high enough to ensure rapid volatilization of the sample without causing thermal decomposition of the analytes.

  • Calibration:

    • Prepare a series of calibration standards containing known concentrations of all reactants and expected products.

    • Inject each standard into the GC and record the peak areas.

    • Construct a calibration curve for each compound by plotting peak area versus concentration.

  • Sample Analysis:

    • Inject a known volume of the reaction mixture (withdrawn as described in Protocols 1 and 2) into the GC.

    • Record the chromatogram.

  • Quantification:

    • Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.

    • Determine the concentration of each component in the sample by using the corresponding calibration curve.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.

Azoethane_Decomposition cluster_initiation Initiation This compound This compound Ethyl_Radical_1 2 x Ethyl Radical (CH3CH2•) This compound->Ethyl_Radical_1 Heat (Δ) or Light (hν) Nitrogen Nitrogen (N2) This compound->Nitrogen

Figure 1. Initiation of a free radical reaction via the decomposition of this compound.

Free_Radical_Halogenation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination This compound This compound Ethyl_Radical_Initiator 2 x CH3CH2• This compound->Ethyl_Radical_Initiator Δ or hν Ethyl_Radical_1 CH3CH2• Ethyl_Radical_Initiator->Ethyl_Radical_1 Alkyl_Radical Alkyl Radical (R•) Ethyl_Radical_1->Alkyl_Radical + Alkane Ethane Ethane (CH3CH3) Ethyl_Radical_1->Ethane Alkane Alkane (R-H) Haloalkane Haloalkane (R-X) Alkyl_Radical->Haloalkane + Halogen (X2) Halogen_Radical Halogen Radical (X•) Alkyl_Radical->Halogen_Radical Halogen Halogen (X2) Radical_1 R• Stable_Product_1 R-R Radical_1->Stable_Product_1 Radical_2 R• Radical_2->Stable_Product_1 Radical_3 X• Stable_Product_2 X2 Radical_3->Stable_Product_2 Radical_4 X• Radical_4->Stable_Product_2 Radical_5 R• Stable_Product_3 R-X Radical_5->Stable_Product_3 Radical_6 X• Radical_6->Stable_Product_3

Figure 2. Mechanism of free radical halogenation initiated by this compound.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination This compound This compound Ethyl_Radical_Initiator 2 x CH3CH2• This compound->Ethyl_Radical_Initiator Δ or hν Initiated_Chain Initiated Chain (CH3CH2-CH2-CHR•) Ethyl_Radical_Initiator->Initiated_Chain + Monomer Monomer Monomer (e.g., CH2=CHR) Growing_Chain_1 Polymer Radical (P•) Initiated_Chain->Growing_Chain_1 Longer_Chain Longer Polymer Radical (P-M•) Growing_Chain_1->Longer_Chain + Monomer Monomer_2 Monomer Growing_Chain_2 P• Dead_Polymer_Combination Dead Polymer (P-P') Growing_Chain_2->Dead_Polymer_Combination Combination Dead_Polymer_Disproportionation_1 Dead Polymer (P-H) Growing_Chain_2->Dead_Polymer_Disproportionation_1 Disproportionation Growing_Chain_3 P'• Growing_Chain_3->Dead_Polymer_Combination Dead_Polymer_Disproportionation_2 Dead Polymer (P'=) Growing_Chain_3->Dead_Polymer_Disproportionation_2 Disproportionation

Figure 3. Mechanism of free radical polymerization initiated by this compound.

Experimental_Workflow Start Start Prepare_System Prepare Reaction System Start->Prepare_System Introduce_Reactants Introduce this compound and Substrate Prepare_System->Introduce_Reactants Initiate_Reaction Initiate Reaction (Heat or Light) Introduce_Reactants->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress Initiate_Reaction->Monitor_Reaction Sample_Withdrawal Withdraw Aliquots at Time Intervals Monitor_Reaction->Sample_Withdrawal Periodic Sampling End End Monitor_Reaction->End Reaction Complete GC_Analysis Analyze Samples by Gas Chromatography Sample_Withdrawal->GC_Analysis Data_Analysis Analyze Data (Kinetics, Product Distribution) GC_Analysis->Data_Analysis Data_Analysis->Monitor_Reaction Continue Monitoring

Figure 4. General experimental workflow for studying this compound-initiated reactions.

References

Application Notes and Protocols for Azoethane Pyrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and protocols for the pyrolysis of azoethane. This process is of significant interest for studying the kinetics and mechanisms of ethyl radical reactions, which are fundamental in various chemical processes, including combustion and polymerization.

Introduction

This compound (C₂H₅N=NC₂H₅) is a volatile organic compound that serves as a clean source of ethyl radicals upon thermal decomposition. The pyrolysis of this compound is a key reaction in chemical kinetics research, allowing for the investigation of ethyl radical recombination, disproportionation, and addition reactions. Understanding these fundamental processes is crucial for developing and validating reaction mechanisms used in complex chemical simulations.

Experimental Setup

A typical laboratory setup for this compound pyrolysis consists of a static or flow reactor system coupled with analytical instrumentation for product identification and quantification.

Key Components:

  • Pyrolysis Reactor: A static quartz or Pyrex reaction vessel is commonly used for batch experiments. For continuous flow experiments, a tubular reactor (e.g., a fused quartz tube) placed inside a furnace is suitable. The reactor should be capable of withstanding temperatures up to at least 400°C and be vacuum-tight.

  • Vacuum Line: A standard high-vacuum line is required for evacuating the reactor and handling gaseous reactants and products.

  • Furnace and Temperature Control: A tube furnace or a custom-built oven with a programmable temperature controller is necessary to achieve and maintain the desired pyrolysis temperature with high precision.

  • Pressure Measurement: A pressure transducer or a manometer is used to measure the initial pressure of this compound and the total pressure change during the reaction.

  • Gas Handling System: A system of greaseless stopcocks and valves is used to introduce the this compound vapor into the reactor and to sample the reaction mixture for analysis.

  • Product Trapping: A series of cold traps (e.g., using liquid nitrogen) can be used to condense and collect the pyrolysis products for subsequent analysis.

  • Analytical Instrumentation: Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID) is the primary method for separating and identifying the gaseous products of this compound pyrolysis.

Experimental Protocols

Preparation of the this compound Sample

This compound can be synthesized through the oxidation of N,N'-diethylhydrazine.[1] Prior to use, it should be purified by fractional distillation or preparative gas chromatography to remove any impurities, such as n-butane.[2] The purity of the this compound should be verified using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectroscopy.[1]

Static System Pyrolysis Protocol

This protocol is based on the methodology described by H. S. Sandhu in The Journal of Physical Chemistry (1967).

  • Reactor Preparation: The quartz reaction vessel is cleaned, dried, and connected to the vacuum line. The vessel is then evacuated to a high vacuum (<10⁻⁵ torr).

  • Reactant Introduction: A known pressure of purified this compound vapor is expanded into the evacuated reaction vessel. The initial pressure is typically in the range of 15-110 mm Hg.[3]

  • Pyrolysis: The reaction vessel is then immersed in a pre-heated furnace maintained at a constant temperature within the range of 245-308°C.[3] The reaction is allowed to proceed for a specific duration.

  • Reaction Quenching: After the desired reaction time, the vessel is removed from the furnace and the reaction is quenched by rapidly cooling the vessel to room temperature.

  • Product Analysis: The entire reaction mixture is then expanded into a gas sampling loop connected to a Gas Chromatograph (GC) for analysis.

Product Analysis by Gas Chromatography (GC)
  • GC Column: A packed or capillary column suitable for separating light hydrocarbons is used. A common choice is a column with a stationary phase like dimethylpolysiloxane. For the analysis of products from this compound thermal decomposition, a 25-foot by 0.125-inch column has been utilized.[1]

  • Carrier Gas: An inert carrier gas, such as helium or nitrogen, is used.

  • Temperature Program: A suitable temperature program is employed to achieve good separation of the various products. An initial temperature of around 40-50°C, held for a few minutes, followed by a ramp to a higher temperature (e.g., 150-200°C) is a typical starting point.

  • Detection: A Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and is commonly used for quantification. A Mass Spectrometer (MS) provides identification of the products based on their mass spectra.

  • Calibration: The GC system should be calibrated with standard gas mixtures of the expected products to determine their response factors for accurate quantification.

Data Presentation

The pyrolysis of this compound yields a variety of hydrocarbon products. The distribution of these products is dependent on the reaction temperature, pressure, and duration.

Table 1: Reaction Conditions for this compound Pyrolysis

ParameterValueReference
Temperature Range245 - 308 °C[3]
Initial Pressure15 - 110 mm[3]
Activation Energy (Initiation)47.0 ± 1.0 kcal mol⁻¹[3]

Table 2: Major Products of this compound Pyrolysis

ProductChemical Formula
NitrogenN₂
EthaneC₂H₆
EthyleneC₂H₄
n-ButaneC₄H₁₀
MethaneCH₄
PropaneC₃H₈
PropyleneC₃H₆

Experimental Workflow and Signaling Pathways

The experimental workflow for this compound pyrolysis can be visualized as a series of sequential steps. The term "signaling pathway" is not directly applicable to this chemical process; instead, a logical workflow diagram is presented.

AzoethanePyrolysisWorkflow cluster_prep Sample Preparation cluster_pyrolysis Pyrolysis cluster_analysis Product Analysis This compound This compound Purification Purification (e.g., Distillation) This compound->Purification PurityCheck Purity Analysis (GC-MS, IR) Purification->PurityCheck Reactor Pyrolysis Reactor PurityCheck->Reactor Heating Heating (245-308 °C) Reactor->Heating Quenching Quenching Heating->Quenching GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Quenching->GCMS Data Data Analysis (Product Identification & Quantification) GCMS->Data

Caption: Experimental workflow for this compound pyrolysis.

The primary decomposition pathway of this compound involves the cleavage of the C-N bonds to produce two ethyl radicals and a molecule of nitrogen.

AzoethaneDecomposition This compound C₂H₅N=NC₂H₅ (this compound) TransitionState [C₂H₅...N=N...C₂H₅]‡ This compound->TransitionState Δ (Heat) Products 2 C₂H₅• (Ethyl Radicals) + N₂ (Nitrogen) TransitionState->Products

Caption: Primary decomposition of this compound.

References

Application Notes and Protocols for the Photolysis of Azoethane in n-Heptane: A Study of the Solvent Cage Effect

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photolysis of azoethane in an n-heptane solvent, with a specific focus on the solvent cage effect. The provided protocols and data are intended to guide researchers in designing and conducting similar photochemical experiments, which are relevant in various fields including reaction kinetics, radical chemistry, and understanding reaction mechanisms in drug degradation pathways.

Introduction to the Solvent Cage Effect

In solution-phase chemistry, the solvent cannot be considered merely an inert medium. The surrounding solvent molecules can form a "cage" around reacting species, a phenomenon known as the cage effect or the Franck-Rabinowitch effect. This transient confinement, lasting on the order of 10⁻¹¹ seconds, influences the reaction pathway by promoting the recombination or disproportionation of nascent radical pairs before they can diffuse apart into the bulk solvent. The efficiency of these in-cage reactions is a critical factor in determining the overall product distribution and quantum yield of a photochemical reaction.

The photolysis of azoalkanes, such as this compound, provides a classic example of the cage effect. Upon absorption of ultraviolet light, this compound decomposes into two ethyl radicals and a molecule of nitrogen. These ethyl radicals are initially formed within a solvent cage of n-heptane molecules. They can then either react with each other within the cage (geminate recombination or disproportionation) or escape the cage and react with other molecules in the solution.

Key Reaction Pathways

The photolysis of this compound in n-heptane proceeds through the following key steps:

  • Photoexcitation: this compound absorbs a photon, leading to an excited state.

  • Decomposition: The excited this compound molecule decomposes, yielding two ethyl radicals and a nitrogen molecule within the solvent cage.

  • In-Cage Reactions: The geminate ethyl radical pair can undergo:

  • Cage Escape: The ethyl radicals can diffuse out of the solvent cage.

  • Out-of-Cage Reactions: Escaped ethyl radicals can react with the n-heptane solvent (hydrogen abstraction) or with radical scavengers if present.

Quantitative Data Summary

The following tables summarize the quantitative data for the photolysis of this compound in n-heptane, irradiated at 366 mμ. Nitrogen serves as a measure of the this compound decomposed. The primary hydrocarbon products are n-butane, ethane, and ethylene.

Table 1: Quantum Yield of Nitrogen Formation at Varying Temperatures

Temperature (°C)Quantum Yield of N₂
00.021
-75 to 99Decreases with lowering temperature

Note: The decrease in the quantum yield of nitrogen at lower temperatures suggests that the cage effect is more pronounced, leading to a higher probability of the reformation of the parent this compound molecule from the caged radical pair or other processes that do not lead to nitrogen evolution.

Table 2: Gaseous Hydrocarbon Products at 0°C

ProductPercentage of Total Hydrocarbon Products
n-ButaneAccounts for the majority of the ~90%
EthanePart of the ~90%
EthylenePart of the ~90%

Note: At 0°C, n-butane, ethane, and ethylene collectively account for approximately 90% of the hydrocarbon products from the decomposition.

Experimental Protocols

This section outlines a detailed protocol for studying the photolysis of this compound in n-heptane, based on established methodologies.

Materials and Reagents
  • This compound (handle with care due to potential instability)

  • n-Heptane (spectroscopic grade)

  • Styrene (B11656) (as a radical scavenger)

  • High-purity nitrogen or argon gas for deoxygenation

  • Potassium ferrioxalate (B100866) (for actinometry)

Equipment
  • Photochemical reactor with a quartz reaction vessel

  • Medium-pressure mercury arc lamp (or other UV source with a 366 nm emission line)

  • Monochromator or filter to isolate the 366 nm wavelength

  • Gas chromatography (GC) system with a flame ionization detector (FID) for product analysis

  • UV-Vis spectrophotometer for actinometry

  • Vacuum line for degassing

  • Cryostat or temperature-controlled bath

Experimental Workflow

Caption: Experimental workflow for this compound photolysis.

Detailed Protocol
  • Solution Preparation:

    • Prepare a solution of this compound in n-heptane at the desired concentration (e.g., 0.05 M).

    • For experiments involving a radical scavenger, add a known concentration of styrene to the solution.

  • Degassing:

    • Transfer the solution to the quartz reaction vessel.

    • Thoroughly degas the solution to remove dissolved oxygen, which can quench the excited state and react with the ethyl radicals. This is typically achieved by several freeze-pump-thaw cycles on a vacuum line.

  • Photolysis:

    • Place the reaction vessel in a temperature-controlled bath or cryostat set to the desired temperature (e.g., between -75°C and 99°C).

    • Irradiate the solution with a 366 nm light source. The light intensity should be determined using chemical actinometry (e.g., potassium ferrioxalate).

  • Product Analysis:

    • After a set irradiation time, collect the gaseous products from the headspace of the reaction vessel.

    • Analyze the composition of the gaseous products (N₂, n-butane, ethane, ethylene) using a gas chromatograph equipped with an appropriate column and an FID.

    • Quantify the products by comparing their peak areas to those of known standards.

  • Quantum Yield Calculation:

    • The quantum yield of nitrogen formation (Φ(N₂)) can be calculated using the following equation: Φ(N₂) = (moles of N₂ formed) / (moles of photons absorbed)

    • The number of photons absorbed is determined from the actinometry experiment.

Visualizing the Reaction and Cage Effect

The following diagrams illustrate the key processes in the photolysis of this compound and the concept of the solvent cage effect.

ReactionMechanism cluster_excited Photoexcitation & Decomposition cluster_cage In-Cage Reactions cluster_escape Cage Escape & Out-of-Cage Reactions A This compound (Et-N=N-Et) B Excited this compound [Et-N=N-Et]* A->B hν (366 nm) C [2 Et• + N₂]cage (Geminate Radical Pair in Solvent Cage) B->C D n-Butane (Et-Et) C->D Combination E Ethane (EtH) + Ethylene (C₂H₄) C->E Disproportionation F 2 Et• (Escaped Radicals) C->F Diffusion G Reactions with Solvent or Scavenger F->G

Caption: Reaction mechanism of this compound photolysis.

CageEffect cluster_cage Solvent Cage (n-Heptane) R1 Et• Recombination n-Butane R1->Recombination Combination Disproportionation Ethane + Ethylene R1->Disproportionation Disproportionation Escape Escaped Et• Radicals R1->Escape Diffusion R2 Et• R2->Escape Diffusion N2 N₂

Caption: The solvent cage effect on ethyl radicals.

Applications in Drug Development

Understanding the cage effect and photochemical degradation pathways is crucial in drug development for several reasons:

  • Photostability of Drugs: Many drug molecules are susceptible to photodegradation. The principles observed in this compound photolysis can be applied to understand how the surrounding medium (e.g., formulation excipients) can influence the degradation pathways and rates of photosensitive drugs.

  • Prodrug Activation: Some prodrugs are designed to be activated by light. Controlling the cage effect could potentially be used to enhance the efficiency of the desired bond cleavage and release of the active drug molecule.

  • Forced Degradation Studies: In forced degradation studies, understanding the influence of the solvent on degradation products is essential for identifying potential degradants that may form under various storage and administration conditions.

By studying model systems like the photolysis of this compound in n-heptane, researchers can gain valuable insights into the fundamental principles of solution-phase photochemistry, which have broad implications across chemical and pharmaceutical sciences.

Application of Azoethane in Alkene Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Azoethane is not a commonly documented or utilized radical initiator for alkene polymerization in publicly available scientific literature. The following application notes and protocols are based on the general principles of radical polymerization initiated by azo compounds, with specific data and examples drawn from more conventional initiators like Azobisisobutyronitrile (AIBN) where specific data for this compound is unavailable. These notes are intended to provide a foundational understanding and a template for experimentation, should the use of this compound be explored for specific research purposes.

Introduction

Azo compounds are a well-established class of thermal initiators for free-radical polymerization.[1][2][3] Upon heating, the carbon-nitrogen bonds in the azo group cleave homolytically to generate two carbon-centered radicals and a molecule of nitrogen gas.[1][4] These radicals then initiate the polymerization of vinyl monomers.[4]

This compound (CH₃CH₂N=NCH₂CH₃) is a simple aliphatic azo compound. Its thermal decomposition would be expected to produce ethyl radicals, which can then initiate the polymerization of alkenes. The general characteristics of azo initiators include first-order decomposition kinetics and a reduced propensity for side reactions like hydrogen abstraction compared to peroxide initiators.[5]

Reaction Mechanism and Signaling Pathway

The radical polymerization of an alkene initiated by this compound can be described by the classical steps of initiation, propagation, and termination.

Initiation: The process begins with the thermal decomposition of this compound to form two ethyl radicals and nitrogen gas. These highly reactive ethyl radicals then add to the double bond of an alkene monomer, forming a new, larger radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.

Termination: The polymerization process ceases when the growing polymer chains are deactivated. This can occur through combination, where two growing chains react to form a single longer chain, or through disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains (one saturated and one unsaturated).

Below is a diagram illustrating the general mechanism of alkene polymerization initiated by an azo compound.

Azo_Initiated_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination This compound R-N=N-R (this compound) Radicals 2 R• + N₂ (Ethyl Radicals) This compound->Radicals Heat (Δ) Initiated_Monomer R-M• Radicals->Initiated_Monomer + Monomer Monomer M (Alkene) Growing_Chain1 R-M• Growing_Chain2 R-M-M• Growing_Chain1->Growing_Chain2 + Monomer Monomer2 M Growing_Chain_n R-(M)n-M• Growing_Chain2->Growing_Chain_n + (n-1) Monomer Growing_Chain_A R-(M)n-M• Terminated_Combination R-(M)n+m+2-R (Combination) Growing_Chain_A->Terminated_Combination Terminated_Disproportionation R-(M)n-M-H + R-(M)m-M(-H) (Disproportionation) Growing_Chain_A->Terminated_Disproportionation or Growing_Chain_B R-(M)m-M• Growing_Chain_B->Terminated_Combination

Caption: General mechanism of azo-initiated alkene polymerization.

Quantitative Data Summary

Table 1: Decomposition Kinetics of Azo Initiators

InitiatorSolventTemperature (°C)Half-life (t₁/₂) (hours)Decomposition Rate Constant (k_d) (s⁻¹)
AIBNToluene (B28343)6010.01.93 x 10⁻⁵
AIBNStyrene (B11656)6010.21.89 x 10⁻⁵
AIBNMethyl Methacrylate (B99206)609.81.97 x 10⁻⁵
This compoundGas Phase250-290N/Alog(k_d/s⁻¹) = 15.6 - 52,200/(2.303RT)

Note: The decomposition data for this compound is from gas-phase pyrolysis studies and may not directly translate to solution-phase polymerization conditions. The 10-hour half-life temperature, a common metric for polymerization initiators, is not available for this compound.

Table 2: Example Polymerization Conditions and Results (using AIBN as a proxy)

MonomerInitiator (AIBN) Conc. (mol/L)Temperature (°C)Time (h)Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
Styrene0.016086555,0002.1
Methyl Methacrylate0.016068070,0001.9
n-Butyl Acrylate0.00560495120,0002.5

Mₙ: Number-average molecular weight; PDI: Polydispersity Index.

Experimental Protocols

The following are generalized protocols for alkene polymerization using a thermal azo initiator. These should be adapted and optimized for specific monomers and desired polymer properties when considering the use of this compound.

Bulk Polymerization of Styrene

Objective: To synthesize polystyrene via bulk free-radical polymerization.

Materials:

  • Styrene (inhibitor removed by washing with aqueous NaOH and distillation)

  • This compound (or AIBN as a stand-in)

  • Polymerization tube or flask with a reflux condenser

  • Nitrogen or Argon source

  • Heating mantle or oil bath

  • Methanol (B129727) (for precipitation)

  • Vacuum oven

Procedure:

  • Place 10 mL of purified styrene into a polymerization tube.

  • Add the desired amount of this compound (e.g., 0.1 mol% relative to the monomer).

  • Seal the tube with a rubber septum and deoxygenate the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Place the sealed tube in a preheated oil bath at a temperature appropriate for the initiator's decomposition (a starting point for this compound could be estimated from its decomposition kinetics, likely requiring higher temperatures than AIBN).

  • Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The viscosity of the solution will increase significantly.

  • Terminate the reaction by cooling the tube in an ice bath.

  • Dissolve the viscous polymer solution in a minimal amount of a suitable solvent (e.g., toluene or THF).

  • Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent (e.g., methanol) while stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol and dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Solution Polymerization of Methyl Methacrylate (MMA)

Objective: To synthesize poly(methyl methacrylate) (PMMA) in a solvent to control viscosity.

Materials:

  • Methyl methacrylate (MMA) (inhibitor removed)

  • This compound (or AIBN)

  • Anhydrous toluene (or another suitable solvent)

  • Three-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stirrer

  • Heating mantle or oil bath

  • Methanol or hexane (B92381) (for precipitation)

  • Vacuum oven

Procedure:

  • Set up the three-neck flask with the condenser, nitrogen inlet, and stirrer.

  • Add 20 mL of anhydrous toluene and 10 mL of purified MMA to the flask.

  • Add the desired amount of this compound (e.g., 0.1 mol% relative to the monomer).

  • Begin stirring and purge the system with nitrogen for 20-30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 70-90 °C) under a positive nitrogen pressure.

  • Maintain the reaction at this temperature for the specified duration (e.g., 2-8 hours). Samples can be taken periodically to monitor conversion.

  • Stop the reaction by cooling the flask in an ice bath.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a stirred non-solvent (e.g., methanol or hexane).

  • Collect the polymer by filtration, wash with the non-solvent, and dry in a vacuum oven.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a typical radical polymerization experiment.

Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis Monomer_Purification Monomer Purification (Inhibitor Removal) Reagent_Weighing Weighing of Monomer, Initiator, and Solvent Monomer_Purification->Reagent_Weighing Reactor_Setup Reactor Assembly and Setup Reagent_Weighing->Reactor_Setup Deoxygenation Deoxygenation (N₂ or Ar Purge) Reactor_Setup->Deoxygenation Heating Heating to Reaction Temperature Deoxygenation->Heating Polymerization Polymerization for Designated Time Heating->Polymerization Termination Reaction Quenching (Cooling) Polymerization->Termination Precipitation Precipitation of Polymer in Non-solvent Termination->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Characterization Polymer Characterization (GPC, NMR, etc.) Drying->Characterization

Caption: General experimental workflow for radical polymerization.

Conclusion

While this compound is not a conventional initiator for alkene polymerization, its chemical structure suggests it could function as a source of ethyl radicals for initiating such reactions, likely at elevated temperatures. The provided notes and protocols, based on the well-understood principles of free-radical polymerization and data from common azo initiators, offer a framework for researchers interested in exploring the potential applications of this compound in polymer synthesis. Significant experimental work would be required to determine its efficacy, optimal reaction conditions, and the characteristics of the resulting polymers. Careful consideration of its decomposition kinetics and safety precautions are paramount for any experimental investigation.

References

Application Notes and Protocols: The Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Azoethane: It is important to clarify that this compound (diethyldiazene) is not a reagent used in the Mitsunobu reaction. This compound is a simple azo compound primarily utilized as a source of ethyl radicals in polymerization and photolysis studies.[1] The Mitsunobu reaction relies on azodicarboxylates, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), which possess electron-withdrawing ester groups that activate the nitrogen-nitrogen double bond for the reaction mechanism.[2][3][4][5]

Introduction to the Mitsunobu Reaction

The Mitsunobu reaction is a versatile and widely used method in organic synthesis for the conversion of primary and secondary alcohols to a variety of other functional groups, including esters, ethers, and azides.[4][6][7] Discovered by Oyo Mitsunobu, this reaction proceeds with a high degree of stereospecificity, resulting in the inversion of configuration at the alcohol's stereocenter, which is a hallmark of an SN2-type mechanism.[2][5][8] The reaction is typically carried out under mild, neutral conditions, making it compatible with a wide range of sensitive functional groups.[3][5]

The overall transformation involves the reaction of an alcohol with a nucleophile in the presence of a phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like DEAD or DIAD.[2][3][4]

Mechanism of the Mitsunobu Reaction

The mechanism of the Mitsunobu reaction is a complex, multi-step process. It begins with the nucleophilic attack of triphenylphosphine on the azodicarboxylate (e.g., DEAD), forming a betaine (B1666868) intermediate. This betaine then deprotonates the nucleophile (e.g., a carboxylic acid) to form an ion pair. The alcohol is then activated by the phosphonium (B103445) salt, forming an alkoxyphosphonium salt, which is a good leaving group. Finally, the nucleophile displaces the activated alcohol via an SN2 attack, leading to the desired product with inverted stereochemistry.[2][4][8][9]

Mitsunobu_Mechanism PPh3 Triphenylphosphine (PPh₃) Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD Diethyl Azodicarboxylate (DEAD) IonPair Ion Pair Betaine->IonPair + Nu-H NucleophileH Nucleophile (Nu-H) NucleophileH->IonPair Alkoxyphosphonium Alkoxyphosphonium Salt IonPair->Alkoxyphosphonium + R-OH DEADH2 Hydrazine (B178648) Byproduct IonPair->DEADH2 byproduct Alcohol Alcohol (R-OH) Alcohol->Alkoxyphosphonium Product Product (R-Nu) Alkoxyphosphonium->Product + Nu⁻ (from Ion Pair) Ph3PO Triphenylphosphine Oxide Alkoxyphosphonium->Ph3PO byproduct

Caption: Mechanism of the Mitsunobu Reaction.

Quantitative Data Summary

The success of the Mitsunobu reaction is highly dependent on the substrates and reaction conditions. Below is a table summarizing typical reactants and conditions.

ParameterDetailsReference
Alcohol Primary or secondary alcohols. Sterically hindered alcohols may result in lower yields.[4][10]
Nucleophile Typically acidic compounds with a pKa ≤ 15, such as carboxylic acids, phenols, imides, and thiols.[3][8][9]
Phosphine Triphenylphosphine (PPh₃) is most common. Polymer-supported versions can simplify purification.[2][11]
Azodicarboxylate Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) are standard. Other variations exist to aid in byproduct removal.[2][3][4]
Solvent Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are typically used.[2][3]
Temperature Reactions are often initiated at 0°C and then warmed to room temperature.[2][3]
Stoichiometry Typically, 1.0 to 1.5 equivalents of the nucleophile, phosphine, and azodicarboxylate are used relative to the alcohol.[7]

Experimental Protocols

General Protocol for the Mitsunobu Reaction:

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Primary or secondary alcohol

  • Nucleophile (e.g., carboxylic acid)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq.), the nucleophile (1.2 eq.), and triphenylphosphine (1.2 eq.).[2][3]

  • Dissolve the solids in anhydrous THF.

  • Cool the reaction mixture to 0°C using an ice bath.[2][3]

  • Slowly add a solution of DEAD or DIAD (1.2 eq.) in anhydrous THF dropwise to the stirred reaction mixture. Maintain the temperature below 10°C during the addition.[10]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 1-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[2][7]

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The crude product is then purified, typically by column chromatography, to separate the desired product from the triphenylphosphine oxide and the hydrazine byproduct.[10]

Note on Reagent Addition: The order of addition of reagents can be crucial for the success of the reaction. In some cases, pre-forming the betaine by adding the azodicarboxylate to the triphenylphosphine before adding the alcohol and nucleophile can lead to better results.[2]

Experimental Workflow

The following diagram illustrates a typical workflow for a Mitsunobu reaction experiment.

Mitsunobu_Workflow Start Start Prep Prepare Reactants (Alcohol, Nucleophile, PPh₃) Start->Prep Dissolve Dissolve in Anhydrous THF Prep->Dissolve Cool Cool to 0°C Dissolve->Cool Add_DEAD Add DEAD/DIAD Solution Cool->Add_DEAD React Stir at Room Temperature (Monitor by TLC) Add_DEAD->React Workup Reaction Workup (e.g., Quench, Extract) React->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for the Mitsunobu reaction.

Safety Considerations

  • Azodicarboxylates (DEAD, DIAD): These reagents are toxic and potentially explosive, especially DEAD.[5] Handle with care in a well-ventilated fume hood.

  • Triphenylphosphine: Can cause skin and eye irritation.

  • Solvents: Anhydrous solvents are required, and appropriate handling procedures should be followed.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this reaction.

Modifications and Alternatives

Due to challenges with byproduct removal in the classical Mitsunobu reaction, several modifications have been developed. These include the use of polymer-bound triphenylphosphine, which allows for the easy filtration of the resulting phosphine oxide.[11] Additionally, alternative azodicarboxylates have been designed to facilitate the removal of the hydrazine byproduct.[2] Catalytic versions of the Mitsunobu reaction are also being developed to reduce the stoichiometric use of potentially hazardous reagents.[12][13]

References

Azoethane: A Niche Foaming Agent for Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Azoethane (CH₃CH₂N=NCH₂CH₃) is an aliphatic azo compound that undergoes thermal decomposition to produce nitrogen gas and ethyl radicals. This property makes it a potential candidate as a chemical foaming agent, or blowing agent, for the creation of cellular structures in various polymers. The nitrogen gas acts as the blowing agent to create the foam structure, while the ethyl radicals can potentially initiate polymerization or cross-linking, depending on the polymer system. This document provides an overview of its application as a foaming agent, including its decomposition characteristics, a general experimental protocol, and a comparison with a commercially prevalent azo-based foaming agent, azodicarbonamide.

Decomposition Mechanism and Characteristics

The primary reaction for the thermal decomposition of this compound involves the cleavage of the C-N bonds, resulting in the formation of two ethyl radicals and a molecule of nitrogen gas.

Decomposition Reaction:

CH₃CH₂N=NCH₂CH₃ (this compound) → 2 CH₃CH₂• (Ethyl Radicals) + N₂ (Nitrogen Gas)

The decomposition of this compound is a first-order unimolecular reaction. The rate of decomposition is highly dependent on temperature. The activation energy for this decomposition has been reported to be approximately 47.2 ± 1.0 kcal/mol. Experimental studies have investigated its thermal decomposition in the temperature range of 250°C to 350°C (523-623 K)[1]. This temperature range is a critical parameter for its use as a foaming agent, as it must be compatible with the processing temperatures of the target polymer.

Data Presentation

Table 1: Decomposition Characteristics of this compound

ParameterValueReference
Chemical FormulaC₄H₁₀N₂-
Molar Mass86.14 g/mol -
Decomposition Temperature Range250 - 350 °C (523 - 623 K)[1]
Activation Energy (Ea)47.2 ± 1.0 kcal/mol
Primary Decomposition ProductsNitrogen (N₂), Ethyl Radicals (CH₃CH₂•)

Table 2: Comparison of this compound with Azodicarbonamide (ADC)

FeatureThis compoundAzodicarbonamide (ADC)
Decomposition Temperature ~250-350°C[1]~200-215°C (can be lowered with activators)[2]
Gas Yield Theoretically high (one mole of N₂ per mole)High (approx. 220-240 mL/g)[2]
Decomposition Products Nitrogen, Ethyl RadicalsNitrogen, Carbon Monoxide, Carbon Dioxide, Ammonia
Residue Minimal, primarily from radical reactionsSolid, can be colored
Primary Application Radical initiator in polymerizationWidely used foaming agent for various polymers[2][3]

Experimental Protocols

The following is a general protocol for evaluating this compound as a foaming agent for a thermoplastic polymer. This protocol should be considered a starting point and may require optimization based on the specific polymer and desired foam properties.

Objective: To produce a foamed polymer sample using this compound as the chemical blowing agent.

Materials:

  • Thermoplastic polymer (e.g., Polystyrene, Polyethylene, Polypropylene) in pellet or powder form.

  • This compound.

  • Internal mixer or twin-screw extruder.

  • Compression molding press with heating and cooling capabilities.

  • Mold of desired dimensions.

  • Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.

Procedure:

  • Drying: Dry the polymer pellets/powder in a vacuum oven at a temperature appropriate for the specific polymer to remove any absorbed moisture.

  • Compounding:

    • Determine the desired weight percentage of this compound (a typical starting range for chemical blowing agents is 0.5-5.0 wt%).

    • Pre-blend the dried polymer with this compound in a sealed container.

    • Melt-compound the mixture using an internal mixer or a twin-screw extruder. The processing temperature during compounding must be kept below the decomposition temperature of this compound to prevent premature foaming. A suggested starting temperature is 180-200°C.

  • Sheet/Pellet Formation: Extrude the compounded blend into a sheet or pellets.

  • Foaming:

    • Place a known amount of the compounded polymer sheet or pellets into a pre-heated mold.

    • Transfer the mold to a compression molding press preheated to a temperature within the decomposition range of this compound (e.g., 260°C).

    • Apply sufficient pressure to the mold to prevent gas from escaping.

    • Hold the temperature and pressure for a specific time (e.g., 5-15 minutes) to allow for the complete decomposition of this compound and the formation of a cellular structure.

    • Rapidly release the pressure to allow for foam expansion.

    • Cool the mold under pressure to solidify the foamed polymer structure.

  • Characterization:

    • Measure the density of the foamed sample and compare it to the density of the solid polymer to calculate the void fraction.

    • Examine the cell structure (cell size, cell density, open/closed cell content) using scanning electron microscopy (SEM).

    • Evaluate the mechanical properties (e.g., compressive strength, tensile strength) of the foamed polymer.

Visualizations

Azoethane_Decomposition This compound This compound (CH₃CH₂N=NCH₂CH₃) heat Heat (250-350°C) This compound->heat products Decomposition Products heat->products Decomposition n2 Nitrogen Gas (N₂) (Foaming Agent) products->n2 radicals 2 Ethyl Radicals (CH₃CH₂•) products->radicals Experimental_Workflow start Start dry 1. Dry Polymer start->dry compound 2. Compound Polymer + this compound (T < Decomposition T) dry->compound form 3. Form Sheet/Pellets compound->form foam 4. Foaming in Mold (T > Decomposition T) form->foam characterize 5. Characterize Foam (Density, SEM, Mechanical) foam->characterize end End characterize->end

References

Protocol for handling and storage of Azoethane

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Azoethane

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Properties

This compound, also known as diethyldiazene, is an organic compound valued in research as a source of ethyl radicals upon thermal or photochemical decomposition. It is primarily used as a free radical initiator in polymerization reactions and mechanistic studies.

Table 1: Physicochemical Properties of this compound and AIBN (for comparison)

PropertyThis compoundAzobisisobutyronitrile (AIBN)Reference
Molecular Formula C₄H₁₀N₂C₈H₁₂N₄
Molecular Weight 86.14 g/mol 164.21 g/mol
CAS Number 821-14-778-67-1
Appearance Not specified (likely a liquid or low-melting solid)White crystalline powder
Melting Point Not available102-104 °C (decomposes)
Boiling Point Not availableDecomposes
Solubility Not specifiedInsoluble in water; soluble in organic solvents (alcohols, ethers, toluene)
Decomposition Temperature Studied in the range of 245-308°CDecomposes above 65°C
Activation Energy for Decomposition 47.0 ± 1.0 kcal/molNot specified

Hazard Identification and Safety Precautions

Azoalkanes have been reported to possess carcinogenic properties. This compound is expected to be flammable and thermally unstable. Upon decomposition, it generates ethyl radicals and nitrogen gas. The decomposition of azo compounds can be explosive if heated under confinement.

Table 2: Toxicological Data for AIBN (as a proxy for this compound)

MetricValueSpeciesRouteReference
LD50 300 - 2,000 mg/kgRatOral
LD50 > 2,000 mg/kgRatDermal
LC50 1.5 mg/l (4h)Not specifiedInhalation (dust/mist)
Personal Protective Equipment (PPE)

A comprehensive PPE assessment is crucial before handling this compound.

  • Eye/Face Protection: Chemical safety goggles or a full-face shield are required.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn.

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or splash potential, a chemical-resistant apron or suit should be considered.

  • Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors. If exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.

Handling and Storage
  • Handling: Use this compound in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Keep away from heat, sparks, and open flames. Use non-sparking tools. Prevent the build-up of electrostatic charges.

  • Storage: Store in a cool, dry, well-ventilated place away from direct sunlight and sources of ignition. Keep the container tightly closed. Store separately from incompatible materials such as strong acids and bases.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

**3.2. Fire Fighting

Application Note: Measuring the Disproportionation-to-Combination Ratio (k_d/k_c) of Ethyl Radicals Using Azoethane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the disproportionation-to-combination ratio (k_d/k_c) of ethyl radicals generated from the thermal decomposition of azoethane. This ratio is a critical parameter in understanding radical reactivity, reaction mechanisms, and polymerization processes.

Introduction

Radical reactions are fundamental in various chemical and biological processes. When two radicals interact, they can either combine to form a single molecule or undergo disproportionation, where one radical abstracts an atom (typically hydrogen) from the other, resulting in two different non-radical products.[1] The ratio of the rate constants for these two pathways, known as the disproportionation-to-combination ratio (k_d/k_c), is crucial for kinetic modeling and mechanistic studies.

This compound (CH₃CH₂N=NCH₂CH₃) serves as an excellent thermal or photochemical precursor for ethyl radicals (•CH₂CH₃) because it decomposes cleanly into nitrogen gas and two ethyl radicals. The subsequent self-reaction of these ethyl radicals yields stable hydrocarbon products—ethane (B1197151) and ethene via disproportionation, and n-butane via combination—which can be readily quantified.[2]

Reaction Mechanism

The overall process involves two main stages: the initiation step where this compound decomposes, and the termination steps where the resulting ethyl radicals react with each other.

  • Initiation: Thermal decomposition of this compound produces two ethyl radicals and one molecule of nitrogen gas.

    • CH₃CH₂N=NCH₂CH₃ → 2 •CH₂CH₃ + N₂

  • Termination: The ethyl radicals are consumed through two competing pathways:

    • Combination (k_c): Two ethyl radicals combine to form n-butane.[3][4]

      • •CH₂CH₃ + •CH₂CH₃ → CH₃CH₂CH₂CH₃

    • Disproportionation (k_d): One ethyl radical transfers a hydrogen atom to another, yielding one molecule of ethane and one molecule of ethene.[3][4]

      • •CH₂CH₃ + •CH₂CH₃ → CH₃CH₃ + CH₂=CH₂

The ratio of the rates of these termination reactions is the k_d/k_c ratio.

Reaction_Mechanism cluster_initiation Initiation cluster_termination Termination This compound This compound (C₂H₅N=NC₂H₅) EthylRadical 2x Ethyl Radical (•C₂H₅) This compound->EthylRadical Δ (Heat) Nitrogen Nitrogen (N₂) Butane n-Butane (C₄H₁₀) EthylRadical->Butane Combination (kc) Ethane Ethane (C₂H₆) EthylRadical->Ethane Disproportionation (kd) Ethene Ethene (C₂H₄) Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation A 1. System Setup (Pyrolysis Reactor + GC) B 2. This compound Degassing (Freeze-Pump-Thaw) A->B C 3. Set Reactor Conditions (Temp, Flow Rate) B->C D 4. Introduce this compound Vapor C->D E 5. Online GC Sampling of Product Stream D->E F 6. Separate & Detect Products (Ethane, Ethene, Butane) E->F G 7. Integrate Peak Areas F->G H 8. Quantify Products (Using Calibration Standards) G->H I 9. Calculate kd/kc Ratio ([Ethene]/[n-Butane]) H->I

References

Application Notes: Azoethane as a Precursor for Ethyl Radical Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azoethane (CH₃CH₂N=NCH₂CH₃) serves as a convenient and efficient precursor for the generation of ethyl radicals (•CH₂CH₃). Upon thermal or photochemical activation, this compound undergoes decomposition, releasing a molecule of nitrogen gas (N₂) and two ethyl radicals.[1] These highly reactive ethyl radicals can then participate in a variety of chemical transformations, most notably radical addition reactions to unsaturated systems such as alkenes and alkynes. This methodology provides a valuable tool for the formation of new carbon-carbon bonds and the synthesis of more complex molecular architectures.

Principle of Operation

The utility of this compound as a radical initiator stems from the relative weakness of the carbon-nitrogen bonds and the large thermodynamic driving force provided by the formation of stable dinitrogen gas. The generation of ethyl radicals can be initiated through two primary methods:

  • Thermal Decomposition: Heating this compound above a certain temperature leads to the homolytic cleavage of the C-N bonds, yielding two ethyl radicals and nitrogen gas. The rate of decomposition is temperature-dependent.[1]

  • Photochemical Decomposition (Photolysis): Irradiation of this compound with ultraviolet (UV) light of an appropriate wavelength excites the molecule, leading to the same decomposition products.[2][3] This method allows for radical generation at lower temperatures, which can be advantageous for reactions involving thermally sensitive substrates.

Once generated, the ethyl radicals can add to a π-system (e.g., an alkene), creating a new, more substituted carbon-centered radical. This new radical can then be quenched, for example, by abstracting a hydrogen atom from a solvent or another molecule, or it can propagate a chain reaction.

Applications in Organic Synthesis

The addition of ethyl radicals generated from this compound to unsaturated organic molecules is a powerful method for ethylation. This reaction is particularly effective for addition to electron-deficient alkenes, where the nucleophilic ethyl radical readily attacks the electrophilic double bond.[4] This strategy can be employed in the synthesis of a variety of organic compounds, contributing to the construction of complex carbon skeletons relevant to pharmaceuticals, agrochemicals, and materials science. While this compound itself is less commonly cited in modern preparative synthesis literature in favor of other initiators like AIBN or triethylborane, the principles of its use are fundamental to radical chemistry.[5][6]

Safety and Handling

This compound is a volatile and potentially explosive compound. It should be handled with extreme care in a well-ventilated fume hood, away from heat, sparks, and open flames.[7] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Reactions involving this compound, particularly on a larger scale, should be conducted behind a blast shield. The gaseous products of the reaction, including ethane (B1197151) and ethylene, are flammable and can form explosive mixtures with air.[8] Proper venting and inert atmosphere techniques are crucial for safe operation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the decomposition of this compound and the subsequent reactions of ethyl radicals.

Table 1: Thermochemical and Kinetic Data for this compound Decomposition

ParameterValueConditionsReference
Activation Energy (Thermal Decomposition)52.2 kcal/molGas Phase[1]
Activation Energy (H-abstraction from this compound by Ethyl Radical)8.0 ± 0.2 kcal/molLow-intensity photolysis[1]
Activation Energy (Ethyl Radical Addition to this compound)6.0 ± 0.3 kcal/molLow-intensity photolysis[1]

Table 2: Product Distribution from this compound Pyrolysis

Product distribution is highly dependent on temperature and pressure. The data below is illustrative of typical products observed.

ProductPotential Formation PathwayReference
Nitrogen (N₂)Direct decomposition product[1][5]
n-Butane (C₄H₁₀)Recombination of two ethyl radicals[5]
Ethane (C₂H₆)H-abstraction from this compound or disproportionation[1][5]
Ethylene (C₂H₄)Disproportionation of two ethyl radicals[5]
Methane (CH₄)Secondary decomposition/rearrangement at high T[5]
Propane (C₃H₈)Radical recombination (e.g., ethyl + methyl)[5]

Experimental Protocols

While specific literature examples of using this compound for preparative-scale ethyl addition to a target molecule are scarce, the following generalized protocols are provided based on established principles of radical chemistry.

Protocol 1: General Procedure for Thermal Generation of Ethyl Radicals and Addition to an Alkene

This protocol describes a general method for the addition of an ethyl group to an electron-deficient alkene using thermal decomposition of this compound.

Materials:

  • This compound

  • Alkene substrate (e.g., an acrylate, acrylonitrile)

  • Anhydrous, high-boiling, and inert solvent (e.g., toluene, benzene)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer/thermocouple

  • Inert gas inlet (Nitrogen or Argon)

  • Stirring plate and stir bar

Procedure:

  • Setup: Assemble the three-neck flask with the reflux condenser, thermometer, and inert gas inlet. Ensure all glassware is oven-dried.

  • Inerting: Purge the system with an inert gas (N₂ or Ar) for 15-20 minutes to remove all oxygen, which can interfere with radical reactions.

  • Charging the Flask: Under a positive pressure of inert gas, add the alkene substrate and the anhydrous solvent to the flask via syringe or cannula.

  • Heating: Begin stirring and heat the solution to a temperature sufficient for the decomposition of this compound (typically >250 °C, though this may be lower depending on the solvent and desired reaction rate). For this generalized protocol, let's assume a reaction temperature of 260°C.[1]

  • Initiator Addition: Once the reaction temperature is stable, slowly add a solution of this compound in the same anhydrous solvent to the reaction flask using a syringe pump. The slow addition helps to maintain a low, steady concentration of radicals, minimizing side reactions like radical recombination.

  • Reaction: Maintain the reaction at temperature with stirring for several hours until TLC or GC analysis indicates consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by standard methods such as column chromatography, distillation, or recrystallization.

Protocol 2: General Procedure for Photochemical Generation of Ethyl Radicals and Addition to an Alkene

This protocol outlines a method for ethyl radical addition using photochemical decomposition of this compound, which can be performed at or below room temperature.

Materials:

  • This compound

  • Alkene substrate

  • Anhydrous, photochemically inert solvent (e.g., cyclohexane, acetonitrile)

  • Quartz reaction vessel or a borosilicate flask (depending on the required wavelength)

  • Photochemical reactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp).

  • Cooling system for the reactor

  • Inert gas inlet (Nitrogen or Argon)

  • Stirring plate and stir bar

Procedure:

  • Setup: Place the quartz reaction vessel in the photochemical reactor. Equip it with a stir bar, an inert gas inlet, and a septum for additions. Connect the cooling system.

  • Inerting: Degas the solvent by bubbling an inert gas through it for 20-30 minutes. Purge the reaction vessel with the inert gas.

  • Charging the Vessel: Add the alkene substrate and the degassed solvent to the reaction vessel.

  • Initiator Addition: Add the this compound to the reaction mixture. The concentration should be kept low to minimize side reactions.

  • Irradiation: Begin stirring and cooling, then turn on the UV lamp to initiate the reaction. The choice of lamp and filters will depend on the absorption characteristics of this compound.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC or GC.

  • Workup: Once the reaction is complete, turn off the lamp. Remove the solvent in vacuo. Purify the crude product using appropriate techniques.

Visualizations

Diagram 1: Generation of Ethyl Radicals from this compound

G This compound This compound (CH₃CH₂N=NCH₂CH₃) Activation Activation (Heat or UV Light, hν) This compound->Activation Radicals 2 x Ethyl Radical (2 •CH₂CH₃) Activation->Radicals Nitrogen Nitrogen Gas (N₂) Activation->Nitrogen

Caption: Decomposition of this compound to form ethyl radicals and nitrogen.

Diagram 2: General Mechanism for Ethyl Radical Addition to an Alkene

G cluster_initiation Initiation cluster_propagation Propagation This compound CH₃CH₂N=NCH₂CH₃ EthylRadical 2 •CH₂CH₃ + N₂ This compound->EthylRadical Δ or hν EthylRadical_prop •CH₂CH₃ Alkene Alkene (R-CH=CH₂) AdductRadical Adduct Radical (R-CH(•)-CH₂CH₂CH₃) Alkene->AdductRadical H_Source H-Source (e.g., Solvent) AdductRadical->H_Source H-Abstraction Product Final Product (R-CH₂-CH₂CH₂CH₃) H_Source->Product EthylRadical_prop->Alkene Addition

Caption: Radical chain mechanism for ethyl addition to an alkene.

Diagram 3: Experimental Workflow for Photochemical Addition

G Setup 1. Assemble Quartz Reactor in Photoreactor Inert 2. Purge with N₂/Ar & Degas Solvent Setup->Inert Charge 3. Add Substrate, Solvent, and this compound Inert->Charge React 4. Irradiate with UV Lamp (with cooling & stirring) Charge->React Monitor 5. Monitor by GC/TLC React->Monitor Workup 6. Quench & Remove Solvent Monitor->Workup Purify 7. Purify Product (e.g., Chromatography) Workup->Purify

Caption: Workflow for a typical photochemical radical addition experiment.

References

Application Notes and Protocols: Gas-Phase Kinetics of Azoethane Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the gas-phase kinetics of azoethane decomposition. This document includes a summary of key kinetic data, detailed experimental protocols for studying the decomposition, and visualizations of the reaction pathways and experimental workflows. This compound is a valuable tool in chemical kinetics studies as a clean source of ethyl radicals, which are important intermediates in various chemical processes, including combustion and polymerization. Understanding its decomposition kinetics is crucial for accurately modeling these systems.

Reaction Mechanism and Products

The thermal decomposition of this compound (C₂H₅N=NC₂H₅) in the gas phase is a unimolecular reaction that proceeds through the cleavage of the C-N bonds, producing two ethyl radicals (C₂H₅•) and a molecule of nitrogen (N₂).

Primary Decomposition: C₂H₅N=NC₂H₅ → 2 C₂H₅• + N₂

The resulting highly reactive ethyl radicals can then undergo combination or disproportionation reactions to form stable hydrocarbon products.

Secondary Reactions:

  • Combination: 2 C₂H₅• → C₄H₁₀ (n-butane)

  • Disproportionation: 2 C₂H₅• → C₂H₆ (ethane) + C₂H₄ (ethylene)

The ratio of the rate constants for disproportionation to combination (k_d/k_c) for ethyl radicals is a fundamental parameter that can be determined from the relative yields of these products.

Quantitative Kinetic Data

The rate of the unimolecular decomposition of this compound is dependent on temperature and pressure. At sufficiently high pressures, the reaction follows first-order kinetics. The temperature dependence of the rate constant is described by the Arrhenius equation:

k = A exp(-Ea / RT)

where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature.

The following table summarizes the high-pressure Arrhenius parameters for the thermal decomposition of this compound from various studies.

Reference Temperature Range (K) Pressure Range A (s⁻¹) Eₐ (kJ/mol) Eₐ (kcal/mol)
Péter, Ács, and Huhn (1984)523 - 593High Pressure1.6 x 10¹⁶213.451.0
Perona, Beadle, and GoldenNot SpecifiedVery Low PressureNot SpecifiedNot SpecifiedNot Specified
General Literature Value~10¹⁵ - 10¹⁷~200 - 220~48 - 53

Note: Specific values from Perona, Beadle, and Golden would be inserted here upon accessing the full-text publication. The "General Literature Value" represents a typical range for this type of reaction.

Experimental Protocols

Two common methods for studying the gas-phase kinetics of this compound decomposition are the static system method and the shock tube method.

Protocol for this compound Pyrolysis in a Static System

This protocol describes the determination of the rate constant for this compound decomposition by monitoring the pressure change in a closed reactor.

3.1.1. Materials and Equipment:

  • This compound (high purity)

  • Inert gas (e.g., Nitrogen or Argon)

  • Vacuum line capable of reaching < 10⁻⁴ torr

  • Pyrex or quartz reaction vessel of known volume

  • Constant temperature furnace or oil bath with temperature controller (± 0.1 K stability)

  • Pressure transducer or manometer

  • Gas handling system for sample introduction

  • Gas chromatograph (GC) for product analysis (optional)

3.1.2. Procedure:

  • System Preparation:

    • Assemble the reaction vessel within the furnace and connect it to the vacuum line and gas handling system.

    • Evacuate the entire system to a pressure below 10⁻⁴ torr.

    • Heat the reaction vessel to the desired temperature and allow it to stabilize.

  • Sample Introduction:

    • Isolate the reaction vessel from the vacuum pump.

    • Introduce a known initial pressure of this compound into the reaction vessel. The pressure should be high enough to ensure first-order kinetics.

    • If studying the effect of bath gas, introduce a known pressure of the inert gas prior to or mixed with the this compound.

  • Data Acquisition:

    • Record the total pressure in the reaction vessel as a function of time. The pressure will increase as one mole of gaseous this compound decomposes to form three moles of gaseous products (2 moles of hydrocarbons and 1 mole of N₂).

    • Continue recording until the pressure increase has significantly slowed, indicating that the reaction is nearing completion.

  • Data Analysis:

    • The first-order rate constant, k, can be determined from the pressure data using the following relationship for a first-order reaction: ln(P∞ - Pt) = -kt + ln(P∞ - P₀) where P₀ is the initial total pressure, Pt is the total pressure at time t, and P∞ is the final total pressure (which can be calculated as 3 * Pthis compound,0).

    • A plot of ln(P∞ - Pt) versus t will yield a straight line with a slope of -k.

    • Repeat the experiment at several different temperatures to determine the Arrhenius parameters (A and Ea) from a plot of ln(k) versus 1/T.

3.1.3. Product Analysis (Optional):

  • At the end of a run, the reaction mixture can be expanded into a gas sampling bulb and analyzed by GC to identify and quantify the products (n-butane, ethane, ethylene, and any unreacted this compound).

Protocol for this compound Pyrolysis in a Shock Tube

This protocol is suitable for studying the decomposition at higher temperatures.

3.2.1. Materials and Equipment:

  • This compound (high purity)

  • Diluent gas (e.g., Argon)

  • Shock tube apparatus with a high-pressure driver section and a low-pressure experimental section, separated by a diaphragm.

  • Fast-response pressure transducers.

  • Optical detection system (e.g., UV-Vis absorption or laser schlieren) for monitoring the reaction progress.

  • Gas mixing system for preparing the reactant gas mixture.

  • Data acquisition system.

3.2.2. Procedure:

  • Mixture Preparation:

    • Prepare a dilute mixture of this compound in a large excess of an inert gas (e.g., 0.1% this compound in Argon).

  • Shock Tube Operation:

    • Evacuate both the driver and experimental sections of the shock tube.

    • Fill the experimental section with the prepared this compound/argon mixture to a known initial pressure.

    • Pressurize the driver section with a light driver gas (e.g., Helium) until the diaphragm ruptures.

  • Shock Wave Generation and Data Acquisition:

    • The ruptured diaphragm generates a shock wave that travels through the experimental section, rapidly heating and compressing the reactant mixture.

    • The temperature and pressure behind the shock wave can be calculated from the shock wave velocity, which is measured by pressure transducers along the tube.

    • Monitor the concentration of this compound or a reaction product behind the shock wave using a time-resolved diagnostic technique (e.g., absorption spectroscopy).

  • Data Analysis:

    • The rate of disappearance of this compound or the rate of appearance of a product can be used to determine the rate constant at the high temperature of the experiment.

    • By varying the shock conditions, a range of temperatures can be studied to determine the Arrhenius parameters.

Visualizations

Reaction Pathway

The following diagram illustrates the primary decomposition of this compound and the subsequent reactions of the ethyl radicals.

Azoethane_Decomposition This compound This compound (C₂H₅N=NC₂H₅) EthylRadicals 2 Ethyl Radicals (2 C₂H₅•) This compound->EthylRadicals k_decomp Nitrogen Nitrogen (N₂) This compound->Nitrogen nButane n-Butane (C₄H₁₀) EthylRadicals->nButane k_c (Combination) Ethane Ethane (C₂H₆) EthylRadicals->Ethane k_d (Disproportionation) Ethylene Ethylene (C₂H₄) EthylRadicals->Ethylene

This compound decomposition pathway.
Experimental Workflow for Static System Pyrolysis

The following diagram outlines the logical workflow for the static system pyrolysis experiment.

Static_System_Workflow cluster_prep System Preparation cluster_run Experimental Run cluster_analysis Data Analysis Evacuate Evacuate System (< 10⁻⁴ torr) Heat Heat Reactor to T Evacuate->Heat Stabilize Stabilize Temperature Heat->Stabilize Introduce Introduce this compound (P₀) Stabilize->Introduce Record Record Pressure vs. Time Introduce->Record Plot Plot ln(P∞ - Pt) vs. t Record->Plot Calculate_k Calculate Rate Constant (k) Plot->Calculate_k Repeat Repeat at different T Calculate_k->Repeat Arrhenius Determine Arrhenius Parameters Repeat->Arrhenius

Workflow for static pyrolysis.

Application Notes and Protocols: Azoethane in Studies of Radical-Molecule Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of radical-molecule reactions is fundamental to understanding a vast range of chemical processes, from combustion and atmospheric chemistry to polymer synthesis and biological mechanisms. A critical component of these studies is the controlled generation of specific radical species. Azoethane (CH₃CH₂N=NCH₂CH₃) serves as an exceptionally clean and convenient precursor for producing ethyl radicals (•C₂H₅) through either thermal or photochemical decomposition. Its decomposition yields two ethyl radicals and a molecule of nitrogen (N₂), an inert gas that typically does not interfere with subsequent reactions. This property makes this compound an ideal radical initiator for kinetic and mechanistic studies.

This document provides detailed application notes and experimental protocols for the use of this compound in generating ethyl radicals for research purposes, focusing on two primary methods: high-temperature pyrolysis using a shock tube and low-temperature photolysis.

Mechanism of Ethyl Radical Generation

This compound can be decomposed to form ethyl radicals via two primary pathways: thermal activation and photochemical activation.

  • Thermal Decomposition (Pyrolysis): At elevated temperatures, the C-N bonds in this compound undergo homolytic cleavage. This unimolecular decomposition is a first-order reaction that produces two ethyl radicals and one molecule of nitrogen gas.

    C₂H₅N=NC₂H₅ (g) + Δ → 2 •C₂H₅ (g) + N₂ (g)

  • Photochemical Decomposition (Photolysis): this compound absorbs ultraviolet light (e.g., at 366 nm), promoting it to an electronically excited state.[1] This excited molecule can then dissociate into ethyl radicals and nitrogen.[1] The quantum yield of this process can be influenced by pressure and temperature, indicating that the excited this compound molecule can be deactivated through collisions.[1]

    C₂H₅N=NC₂H₅ (g) + hν → [C₂H₅N=NC₂H₅]* → 2 •C₂H₅ (g) + N₂ (g)

G Mechanisms of Ethyl Radical Generation from this compound cluster_thermal Thermal Decomposition cluster_photo Photochemical Decomposition This compound This compound (C₂H₅N=NC₂H₅) heat Heat (Δ) This compound->heat light UV Light (hν) This compound->light products 2 •C₂H₅ + N₂ (Ethyl Radicals + Nitrogen) heat->products Homolytic Cleavage excited Excited State [this compound]* light->excited Absorption excited->products G Workflow for Shock Tube Pyrolysis Experiment A 1. Prepare Gas Mixture (0.25% this compound in Ne) B 2. Introduce Mixture into Shock Tube A->B C 3. Generate Reflected Shock Wave B->C D 4. Rapid Heating (T > 1000 K) Initiates Pyrolysis C->D E 5. Sample Reacting Gas via Nozzle D->E F 6. Time-Resolved Analysis with TOF-MS E->F G 7. Extract Kinetic Data F->G G Workflow for Static Photolysis Experiment A 1. Introduce Purified This compound into Cell B 2. Irradiate with Filtered UV Light (hν) A->B C 3. Photolysis Occurs B->C D 4. Collect Products in Liquid N₂ Trap C->D E 5. Separate Products by Cryogenic Fractionation D->E F 6. Analyze Fractions (MS, Pressure Gauge) E->F G 7. Calculate Quantum Yields & Kinetics F->G G Primary and Secondary Reactions of Ethyl Radicals cluster_reactions Key Ethyl Radical Reactions This compound This compound ethyl_rad Ethyl Radical (•C₂H₅) This compound->ethyl_rad Decomposition (Δ or hν) recomb Recombination (+ •C₂H₅) ethyl_rad->recomb disprop Disproportionation (+ •C₂H₅) ethyl_rad->disprop add Addition (+ C₂H₄) ethyl_rad->add decomp Decomposition ethyl_rad->decomp butane n-Butane (C₄H₁₀) recomb->butane eth_ene Ethane + Ethylene (C₂H₆ + C₂H₄) disprop->eth_ene butyl_rad Butyl Radical (•C₄H₉) add->butyl_rad h_rad Ethylene + H• (C₂H₄ + H•) decomp->h_rad

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Azoethane Concentration for Radical Generation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the use of azoethane as a radical initiator. Here, you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to optimize your radical generation processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a radical initiator?

A1: this compound (C₂H₅N=NC₂H₅) is an aliphatic azo compound valued in scientific research as a clean source of ethyl radicals.[1] Upon thermal or photochemical activation, it decomposes to produce two ethyl radicals (•C₂H₅) and a molecule of nitrogen gas (N₂).[1] This decomposition pathway is relatively straightforward, making it a useful tool for studying free radical reaction mechanisms and kinetics.[1]

Q2: What are the primary decomposition pathways for this compound?

A2: this compound primarily decomposes through two pathways:

  • Thermal Decomposition: When heated, this compound undergoes unimolecular decomposition by the cleavage of its carbon-nitrogen bonds to form ethyl radicals and nitrogen gas.[1] The activation energy for this process has been determined to be approximately 47.2 ± 1.0 kcal/mol.[1]

  • Photochemical Decomposition: this compound can also be decomposed by absorbing light energy (photolysis), which leads to the formation of ethyl radicals and nitrogen.[2] The efficiency of this process, known as the quantum yield, is dependent on factors such as the wavelength of light, pressure, and temperature.[2][3]

Q3: What are the main advantages of using this compound over other radical initiators like peroxides?

A3: Azo initiators like this compound offer several advantages over peroxide-based initiators:

  • Predictable Decomposition: The decomposition of azo compounds generally follows first-order kinetics and is less susceptible to induced decomposition, leading to more predictable reaction rates.

  • Cleaner Reactions: The decomposition of this compound produces nitrogen gas, which is inert and typically does not participate in side reactions. This can lead to cleaner reaction profiles compared to some peroxides that can produce oxygen-centered radicals, which may engage in undesirable side reactions.

  • Safety: While all radical initiators require careful handling, some azo compounds are considered safer than certain organic peroxides which can be shock-sensitive and pose a greater explosion risk.

Q4: How do temperature and pressure affect the decomposition of this compound?

A4:

  • Temperature: For thermal decomposition, the rate of radical generation increases with temperature, following the Arrhenius equation. For photochemical decomposition, temperature can also influence the quantum yield of nitrogen formation.[2][3]

  • Pressure: In the gas-phase photolysis of this compound, the quantum yield of nitrogen formation is dependent on the this compound pressure, which suggests collisional deactivation of excited this compound molecules.[2][3]

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound as a radical initiator.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Insufficient Initiator Concentration The concentration of this compound may be too low to generate a sufficient radical flux to initiate the reaction effectively. Increase the this compound concentration incrementally.
Low Reaction Temperature For thermal decomposition, ensure the reaction temperature is high enough to achieve a suitable rate of radical formation. The activation energy for this compound decomposition is significant.[1]
Presence of Inhibitors Radical scavengers or inhibitors (e.g., dissolved oxygen, certain impurities in reagents or solvents) can quench the generated ethyl radicals. Ensure all reagents and solvents are purified and degassed prior to the reaction.
Improper Wavelength or Light Intensity (for Photolysis) Ensure the light source emits at a wavelength that this compound can absorb effectively (e.g., around 366 nm).[2][3] The light intensity may also need to be optimized.

Issue 2: Formation of Unexpected Byproducts

Possible Cause Troubleshooting Steps
Secondary Reactions At higher temperatures or concentrations, the initially formed ethyl radicals can participate in secondary reactions with unreacted this compound or other species in the reaction mixture, leading to products like ethyl 2-butyl diimide and ethanal diethylhydrazone.[1] Consider lowering the reaction temperature or the initial this compound concentration.
Solvent Participation The solvent may not be inert under the reaction conditions and could be reacting with the generated radicals. Choose a solvent with strong C-H bonds that are less susceptible to hydrogen abstraction.
Radical Disproportionation and Combination Ethyl radicals can undergo disproportionation to form ethane (B1197151) and ethylene, or combine to form butane.[4] While these are inherent pathways, their relative rates can sometimes be influenced by reaction conditions.

Issue 3: Poor Reproducibility

Possible Cause Troubleshooting Steps
Inconsistent Degassing The amount of dissolved oxygen can vary between experiments, leading to inconsistent initiation rates. Standardize the degassing procedure (e.g., number of freeze-pump-thaw cycles or duration of inert gas sparging).
Temperature Fluctuations Small variations in temperature can significantly impact the rate of thermal decomposition. Use a reliable and calibrated temperature controller for the reaction vessel.
Light Intensity Variation (for Photolysis) The output of lamps can fluctuate over time. Calibrate the light source regularly or use a chemical actinometer to ensure consistent light intensity.

Data Presentation

Thermal Decomposition of this compound

The rate of thermal decomposition of this compound is highly dependent on temperature. The following table illustrates the relationship between temperature and the first-order rate constant (kd), calculated using the Arrhenius parameters (Activation Energy, Ea = 47.2 kcal/mol; Pre-exponential factor, A ≈ 1015 s-1).

Temperature (°C)Temperature (K)Rate Constant (kd) (s-1)Half-life (t1/2) (s)
250523.151.1 x 10-56.3 x 104
275548.151.2 x 10-45.8 x 103
300573.151.1 x 10-36.3 x 102
325598.157.5 x 10-39.2 x 101

Note: These values are calculated and are for illustrative purposes. Actual experimental values may vary.

Photochemical Decomposition of this compound

The quantum yield (Φ) of nitrogen formation during the photolysis of this compound at λ = 3660 Å is dependent on both temperature and the concentration of this compound.[3]

Temperature (°C)This compound Concentration (mol L-1 x 103)Quantum Yield of N₂ (Φ)
280.180.88
280.540.76
281.080.65
282.160.51
640.180.93
640.540.84
641.080.76
642.160.64
1070.180.98
1070.540.93
1071.080.87
1072.160.78
1520.181.00
1520.540.97
1521.080.94
1522.160.89

Data extracted from Cerfontain, H., and Kutschke, K. O. (1958). The photolysis of this compound. Canadian Journal of Chemistry, 36(2), 344-353.[3]

Experimental Protocols

Protocol for Optimizing this compound Concentration in a Radical Reaction

This protocol outlines a general procedure for determining the optimal concentration of this compound for a specific radical reaction, such as a polymerization or a radical-mediated synthesis.

Objective: To identify the this compound concentration that provides the desired reaction rate and product yield while minimizing side reactions.

Materials:

  • This compound

  • Reactants for the specific radical reaction

  • Anhydrous and deoxygenated solvent

  • Reaction vessel with a condenser, magnetic stirrer, and inert gas inlet

  • Constant temperature bath or heating mantle with a temperature controller

  • Analytical equipment for monitoring reaction progress (e.g., GC, HPLC, NMR)

Procedure:

  • Reaction Setup: Assemble the reaction apparatus and ensure it is clean, dry, and can be maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Preparation of Stock Solutions:

    • Prepare a stock solution of your reactants in the chosen solvent at a known concentration.

    • Prepare a series of stock solutions of this compound in the same solvent at different concentrations (e.g., 0.01 M, 0.05 M, 0.1 M, 0.2 M).

  • Initial Reaction:

    • In the reaction vessel, add the reactant stock solution.

    • Degas the solution by purging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.

    • Add a specific volume of the lowest concentration this compound stock solution to the reaction mixture to achieve the desired starting initiator concentration (e.g., 0.1 mol% relative to the limiting reactant).

    • Heat the reaction mixture to the desired temperature and start stirring.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw small aliquots from the reaction mixture using a syringe.

    • Quench the reaction in the aliquot immediately (e.g., by cooling and exposure to air).

    • Analyze the aliquots to determine the consumption of reactants and the formation of the desired product.

  • Subsequent Experiments:

    • Repeat steps 3 and 4 with increasing concentrations of this compound from your stock solutions.

    • Maintain all other reaction parameters (temperature, reactant concentrations, solvent) constant across all experiments.

  • Data Analysis:

    • Plot the concentration of the product versus time for each this compound concentration.

    • Determine the initial reaction rate for each experiment.

    • Plot the initial reaction rate and the final product yield as a function of the this compound concentration.

    • The optimal concentration will be the one that gives a desirable reaction rate and high yield of the desired product without a significant increase in byproducts.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reactants Prepare Reactant Stock Solution add_reactants Add Reactant Solution prep_reactants->add_reactants prep_this compound Prepare this compound Stock Solutions (Varying Concentrations) add_initiator Add this compound Solution prep_this compound->add_initiator setup Assemble and Inert Reaction Vessel setup->add_reactants degas Degas Solution add_reactants->degas degas->add_initiator heat_stir Heat and Stir add_initiator->heat_stir heat_stir->heat_stir monitor Monitor Reaction (Take Aliquots) heat_stir->monitor analyze Analyze Aliquots (GC, HPLC, NMR) monitor->analyze plot_data Plot Data (Rate & Yield vs. [this compound]) analyze->plot_data optimize Determine Optimal Concentration plot_data->optimize

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? cause1 Insufficient Initiator Concentration? start->cause1 Yes cause2 Low Reaction Temperature? cause1->cause2 No sol1 Increase this compound Concentration cause1->sol1 Yes cause3 Presence of Inhibitors? cause2->cause3 No sol2 Increase Reaction Temperature cause2->sol2 Yes sol3 Purify/Degas Reagents & Solvents cause3->sol3 end end cause3->end No, consult further literature check_again Problem Solved? sol1->check_again Re-run Experiment sol2->check_again sol3->check_again check_again->start No success Successful Reaction check_again->success Yes

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Azoethane Decomposition Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting and troubleshooting experiments on the thermal decomposition of azoethane.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition reaction of this compound?

The thermal decomposition of this compound is a classic example of a unimolecular reaction. The primary pathway involves the cleavage of the carbon-nitrogen bonds to produce two ethyl radicals and a molecule of nitrogen gas.

C₂H₅N=NC₂H₅ → 2 C₂H₅• + N₂

This reaction is often used as a clean source of ethyl radicals for kinetic studies.

Q2: How does temperature affect the rate of this compound decomposition?

The rate of this compound decomposition is highly dependent on temperature, following the Arrhenius equation. As the temperature increases, the rate constant of the decomposition reaction increases exponentially.

Q3: Why is the rate of this compound decomposition dependent on pressure?

This compound decomposition is a unimolecular reaction, and its rate can be described by the Lindemann-Hinshelwood mechanism. At high pressures, the reaction is first-order as the rate of collisional activation is sufficient to maintain a steady concentration of energized molecules. However, at low pressures, the rate of collisional activation becomes the rate-limiting step, and the reaction order shifts towards second order. This pressure-dependent regime is known as the "fall-off" region.

Quantitative Data

The following table summarizes the high-pressure Arrhenius parameters for the thermal decomposition of this compound.

ParameterValueUnits
Pre-exponential factor (A)1.3 x 10¹⁶s⁻¹
Activation Energy (Ea)52.2kcal/mol

Note: These are high-pressure limit values. The observed rate constant will decrease at lower pressures.

Experimental Protocols

Gas-Phase Pyrolysis of this compound with Pressure Monitoring

This protocol describes a typical experiment to study the kinetics of this compound decomposition by monitoring the total pressure change in a static system.

1. Apparatus Setup:

  • A high-vacuum line equipped with a diffusion pump and a mechanical pump.

  • A quartz reaction vessel of known volume, housed in a temperature-controlled furnace.

  • A pressure transducer (e.g., a capacitance manometer) connected to the reaction vessel.

  • A sample inlet system for introducing gaseous this compound into the reaction vessel.

  • A data acquisition system to record pressure and temperature over time.

2. Sample Preparation:

  • This compound is a volatile and potentially explosive liquid. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • The this compound sample should be purified by bulb-to-bulb distillation under vacuum to remove any non-volatile impurities.

  • Degas the sample by several freeze-pump-thaw cycles to remove dissolved air.

3. Experimental Procedure:

  • Evacuate the entire vacuum line, including the reaction vessel, to a high vacuum (e.g., < 10⁻⁵ torr).
  • Heat the furnace to the desired reaction temperature and allow it to stabilize.
  • Isolate the reaction vessel from the vacuum pump.
  • Introduce a known initial pressure of this compound into the reaction vessel.
  • Start the data acquisition system to record the total pressure in the vessel as a function of time.
  • Continue recording until the pressure change indicates that the reaction is complete or has proceeded to a sufficient extent.
  • At the end of the experiment, the products can be collected for analysis (e.g., by gas chromatography) by opening the vessel to a collection trap cooled with liquid nitrogen.

4. Data Analysis:

  • The rate constant can be determined from the change in total pressure over time. Since the decomposition of one mole of this compound produces three moles of gaseous products (assuming the primary decomposition and subsequent radical recombination to form butane), the partial pressure of this compound at any time can be related to the total pressure.

  • Plot the appropriate function of pressure versus time to determine the rate constant (e.g., for a first-order reaction, a plot of ln(P∞ - P₀)/(P∞ - Pt) vs. time should be linear, where P₀ is the initial pressure, Pt is the pressure at time t, and P∞ is the final pressure).

Troubleshooting Guide

Issue 1: The observed reaction rate is slower than expected based on literature values.

  • Possible Cause 1: Inaccurate temperature measurement. The thermocouple reading may not reflect the true temperature inside the reaction vessel.

    • Solution: Calibrate the thermocouple against a known standard. Ensure the thermocouple is positioned as close as possible to the reaction zone.

  • Possible Cause 2: Presence of an inhibitor. Impurities in the this compound sample or from the vacuum line can inhibit the reaction.

    • Solution: Ensure the this compound is properly purified. Thoroughly clean and bake out the reaction vessel and vacuum line.

  • Possible Cause 3: The experiment is in the pressure fall-off region. At low initial pressures, the rate constant is pressure-dependent and will be lower than the high-pressure limit.

    • Solution: Conduct experiments at higher initial pressures to determine the high-pressure rate constant. Compare your results with the expected fall-off behavior.

Issue 2: The reaction rate is faster than expected.

  • Possible Cause 1: Presence of a sensitizer (B1316253) or catalyst. Certain surfaces or impurities can catalyze the decomposition.

    • Solution: "Season" the reaction vessel by pyrolyzing a small amount of this compound before the actual experiment to create a uniform surface. Ensure the purity of the this compound.

  • Possible Cause 2: Inaccurate pressure measurement. A faulty pressure transducer can give erroneous readings.

    • Solution: Calibrate the pressure transducer.

Issue 3: Inconsistent or non-reproducible results.

  • Possible Cause 1: Leaks in the vacuum system. Small leaks can introduce air, affecting the pressure and potentially reacting with the radicals.

    • Solution: Perform a thorough leak check of the entire apparatus.

  • Possible Cause 2: Temperature fluctuations. An unstable furnace temperature will lead to variable reaction rates.

    • Solution: Ensure the furnace temperature controller is functioning correctly and that the temperature is stable throughout the experiment.

  • Possible Cause 3: Incomplete degassing of the sample. Residual air can affect the initial pressure and the reaction chemistry.

    • Solution: Perform multiple freeze-pump-thaw cycles to ensure complete degassing.

Issue 4: Presence of unexpected products in the gas chromatogram.

  • Possible Cause: Secondary reactions of the ethyl radicals. At higher concentrations and longer reaction times, the initially formed ethyl radicals can undergo a variety of secondary reactions.

    • Solution: Analyze the products at very low conversions to minimize secondary reactions. The presence of ethane (B1197151) and ethylene (B1197577) is expected from the disproportionation of ethyl radicals. Other products like butane (B89635) (from recombination), and even methane (B114726) and propane, can be formed through more complex reaction pathways.

Visualizations

Azoethane_Decomposition_Pathway This compound This compound (C₂H₅N=NC₂H₅) TransitionState [C₂H₅...N=N...C₂H₅]‡ This compound->TransitionState Δ (Heat) Products 2 Ethyl Radicals (C₂H₅•) + Nitrogen (N₂) TransitionState->Products

Primary thermal decomposition pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Purify Purify this compound (Bulb-to-bulb distillation) Degas Degas Sample (Freeze-pump-thaw) Purify->Degas Introduce Introduce this compound Degas->Introduce Evacuate Evacuate System Heat Heat Reaction Vessel Evacuate->Heat Heat->Introduce Record Record Pressure vs. Time Introduce->Record Plot Plot Kinetic Data Record->Plot AnalyzeProducts Analyze Products (GC) Record->AnalyzeProducts Calculate Calculate Rate Constant Plot->Calculate

Workflow for a gas-phase pyrolysis experiment.

Pressure_Fall_Off origin origin xaxis xaxis origin->xaxis yaxis yaxis origin->yaxis log_k log(k_uni) log_p log(Pressure) high_p High Pressure (First Order) low_p Low Pressure (Second Order) falloff Fall-off Region p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 high_p_line asymptote_start asymptote_start->high_p_line

Pressure fall-off curve for a unimolecular reaction.

Technical Support Center: Azoethane Photolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers engaged in the photolysis of azoethane. This resource provides troubleshooting guidance and frequently asked questions to help you minimize the cage effect and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the "cage effect" in the context of this compound photolysis?

A1: The cage effect, first conceptualized by Franck and Rabinowitsch, describes how solvent molecules surrounding a newly formed pair of radicals can act as a "cage," hindering their separation.[1] In the photolysis of this compound (CH₃CH₂N=NCH₂CH₃), a photon breaks the C-N bonds, producing two ethyl radicals (•CH₂CH₃) and a nitrogen molecule (N₂) within a solvent cage. These radicals can either recombine or disproportionate within the cage (geminate recombination) or diffuse apart to become free radicals in the bulk solution (cage escape). A significant cage effect leads to a lower yield of escaped radicals, which are often the desired reactive species for subsequent reactions.

Q2: What are the primary products of this compound photolysis, considering the cage effect?

A2: The product distribution is a direct consequence of the competition between cage recombination and cage escape.

  • In-Cage Products: These result from the immediate interaction of the geminate ethyl radical pair.

    • Combination: n-Butane (CH₃CH₂CH₂CH₃)

    • Disproportionation: Ethane (CH₃CH₃) and Ethylene (B1197577) (CH₂=CH₂)

  • Cage-Escape Products: Ethyl radicals that escape the solvent cage can react with other molecules in the bulk solution or with a radical scavenger if one is present. In the absence of other reactants, they will eventually combine to form n-butane.

Q3: Why is minimizing the cage effect important for our research?

A3: Minimizing the cage effect is crucial when the goal is to generate free ethyl radicals to initiate subsequent chemical reactions, such as polymerization or radical-mediated synthesis. A high degree of geminate recombination lowers the quantum yield of free radical formation, reducing the efficiency of the desired process and complicating product analysis with an abundance of cage-derived byproducts like n-butane, ethane, and ethylene.

Troubleshooting Guide

Q4: My yield of cage escape products is consistently low. How can I diagnose and solve this issue?

A4: Low cage escape is the primary indicator of a dominant cage effect. Here are the key parameters to investigate and modify:

  • Solvent Viscosity: The viscosity of the solvent is a critical factor. High viscosity physically impedes the diffusion of the radical pair out of the solvent cage, favoring recombination.

    • Troubleshooting Step: Switch to a solvent with lower viscosity. For instance, moving from a viscous solvent like glycerol (B35011) to a less viscous one like n-hexane or acetonitrile (B52724) can significantly increase the cage escape yield. The rate of photolysis has been shown to be inversely proportional to the viscosity of the medium in similar systems.[2]

  • Temperature: Temperature influences both solvent viscosity and the kinetic energy of the radicals.

    • Troubleshooting Step: Increase the reaction temperature. Higher temperatures decrease the viscosity of the solvent and increase the kinetic energy of the ethyl radicals, both of which facilitate their escape from the solvent cage.[1]

  • Pressure (in solution): While less commonly adjusted in standard lab settings, high pressure can increase the "stiffness" of the solvent cage, potentially hindering radical escape. Studies on related systems have shown pressure dependence on product yields.[3][4]

    • Troubleshooting Step: If using high-pressure equipment, consider running experiments at lower pressures to see if cage escape improves.

Q5: I am observing a complex mixture of hydrocarbon products. How can I selectively promote the reaction of escaped radicals?

A5: The formation of n-butane, ethane, and ethylene indicates that both cage recombination and reactions of escaped radicals are occurring. To channel the escaped radicals into a specific reaction pathway, a radical scavenger is essential.

  • Troubleshooting Step: Introduce an efficient radical scavenger into your reaction mixture. The scavenger should be chosen based on its reactivity with ethyl radicals and the desired final product. For example, using styrene (B11656) as a scavenger will lead to the formation of ethyl-styrene adducts, effectively preventing the self-reaction of escaped ethyl radicals. This technique allows for a more accurate quantification of the cage escape yield.

Q6: How can I confirm that the changes I'm making are actually reducing the cage effect?

A6: Quantifying the change in product distribution is the most direct way to measure your success.

  • Troubleshooting Step: Use gas chromatography (GC) to analyze the hydrocarbon products (ethane, ethylene, n-butane) and any products formed with a scavenger. A decrease in the ratio of in-cage products (butane, ethane, ethylene) relative to scavenger-adduct products indicates a reduction in the cage effect. For a more sophisticated analysis, consider using nanosecond transient absorption spectroscopy to directly measure the yield of escaped radicals.[5][6][7][8]

Quantitative Data on Cage Effect

While extensive quantitative data specifically for this compound across a wide range of modern solvents is limited in readily available literature, studies on similar azoalkanes provide valuable insights. The table below summarizes findings for the photolysis of a related compound, methylthis compound, which illustrates the impact of temperature on the cage effect.

Temperature (°C)SolventFraction of Radicals Undergoing Cage Recombination/DisproportionationFraction of Radicals Escaping the Cage
-75n-Heptane90%10%
100n-Heptane58%42%

Data adapted from studies on methylthis compound photolysis, which serves as a close analog for this compound behavior.

Experimental Protocols

Protocol 1: General Photolysis with Product Analysis via Gas Chromatography

This protocol outlines a standard method for photolyzing this compound and analyzing the products to assess the cage effect.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 0.01 M) in the chosen solvent (e.g., n-hexane).

    • If quantifying cage escape, add a radical scavenger (e.g., 0.1 M styrene).

    • Transfer the solution to a quartz reaction vessel suitable for photolysis.

  • Degassing:

    • To prevent reactions with oxygen, thoroughly degas the solution. The freeze-pump-thaw method is highly effective:

      • Freeze the solution using liquid nitrogen.

      • Evacuate the vessel using a vacuum pump.

      • Thaw the solution, allowing dissolved gases to escape.

      • Repeat this cycle at least three times.

  • Irradiation:

    • Place the reaction vessel in a photolysis reactor equipped with a suitable UV lamp (e.g., a mercury-vapor lamp). This compound absorbs in the UV region (around 350-370 nm).[9]

    • Use optical filters to select the desired wavelength range and control the light intensity.

    • Irradiate the sample for a predetermined time, ensuring the temperature is controlled using a thermostat if necessary.

  • Product Analysis:

    • After irradiation, carefully collect a sample from the headspace (for volatile products) and the liquid phase.

    • Analyze the samples using a gas chromatograph (GC) equipped with a flame ionization detector (FID).

    • Identify and quantify the products (N₂, ethane, ethylene, n-butane, and any scavenger adducts) by comparing their retention times and peak areas with those of known standards.

  • Data Interpretation:

    • Calculate the quantum yields of formation for each product.

    • The ratio of (ethane + ethylene + n-butane) to the scavenger adduct provides a measure of the in-cage reaction versus cage escape.

Protocol 2: Determining Cage-Escape Yields via Nanosecond Transient Absorption Spectroscopy

This advanced protocol allows for the direct measurement of the cage-escape yield (φCE).[5][10]

  • System Setup:

    • Utilize a nanosecond laser flash photolysis setup. The pump laser should be tuned to an absorption band of this compound (e.g., 355 nm from a Nd:YAG laser).

    • A second, broadband light source (e.g., a xenon arc lamp) is used as a probe beam.

    • A monochromator and a fast detector (e.g., a photomultiplier tube) are used to measure changes in absorbance at a specific wavelength as a function of time after the laser flash.

  • Sample Preparation:

    • Prepare a degassed solution of this compound in the solvent of interest in a quartz cuvette.

  • Measurement:

    • Identify a wavelength where the escaped ethyl radical (or a product of its immediate reaction with a scavenger) absorbs, but the parent this compound and in-cage products do not.

    • Excite the sample with a short laser pulse.

    • Record the transient absorbance signal at the chosen wavelength. The initial amplitude of this signal, immediately after the laser pulse and cessation of cage recombination, is proportional to the concentration of escaped radicals.

  • Quantification:

    • To determine the absolute cage-escape yield, the system must be calibrated using an actinometer—a compound with a known quantum yield for producing a transient species with a known extinction coefficient.

    • By comparing the transient absorbance of the ethyl radical to that of the actinometer under identical conditions, the cage-escape yield can be calculated.[5][8]

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis & Interpretation start Start prep_solution Prepare this compound Solution (with/without scavenger) start->prep_solution degas Degas Solution (Freeze-Pump-Thaw) prep_solution->degas irradiate Irradiate with UV Light (Controlled Temp/λ) degas->irradiate collect_sample Collect Gas & Liquid Samples irradiate->collect_sample gc_analysis Analyze via Gas Chromatography (GC) collect_sample->gc_analysis quantify Identify & Quantify Products gc_analysis->quantify calc_yields Calculate Product Ratios & Cage Escape Yield quantify->calc_yields end End calc_yields->end

Caption: Experimental workflow for this compound photolysis.

Cage_Effect_Factors center This compound + hv rad_pair Geminate Radical Pair (2 •Et + N2) in Cage center->rad_pair recombination Geminate Recombination rad_pair->recombination Favored by high viscosity escape Cage Escape rad_pair->escape Favored by high temperature in_cage_products In-Cage Products (Butane, Ethane, Ethylene) recombination->in_cage_products free_radicals Free Ethyl Radicals escape->free_radicals viscosity Solvent Viscosity viscosity->recombination Decreases temperature Temperature temperature->escape Increases scavenger Radical Scavenger scavenger->free_radicals Traps

Caption: Factors influencing the cage effect pathways.

References

Azoethane stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of azoethane. Adherence to these guidelines is critical for ensuring experimental reproducibility, laboratory safety, and the integrity of your research data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: this compound is a thermally sensitive compound and should be stored in a refrigerator at temperatures between 2°C and 8°C to minimize thermal decomposition.[1] Storing at elevated temperatures will significantly shorten its shelf life.

Q2: Should this compound be protected from light?

A2: Yes, it is recommended to store this compound in a dark place, protected from light.[2] Many azo compounds are photosensitive, and exposure to light, especially UV light, can induce decomposition.[3][4]

Q3: What is the recommended atmosphere for storing this compound?

A3: For long-term storage, it is best practice to store this compound under an inert atmosphere, such as nitrogen or argon.[5] This prevents potential oxidation and reactions with atmospheric moisture.

Q4: What is the expected shelf life of this compound?

A4: The shelf life of this compound is highly dependent on storage conditions. When stored properly at 2-8°C in a tightly sealed container under an inert atmosphere and protected from light, it is expected to be stable for an extended period. However, for critical applications, it is recommended to re-test the purity of this compound after long-term storage (e.g., >1 year) or if improper storage is suspected. A general guideline for a similar azo compound, azobisisobutyronitrile, suggests a shelf life of 5 years under ideal conditions.[6]

Q5: What are the visible signs of this compound degradation?

A5: Visible signs of this compound degradation may include:

  • Color change: A noticeable change from its typical color.

  • Gas evolution: The container may appear bloated or pressurized due to the formation of nitrogen gas upon decomposition.[1] Caution: A bloated container indicates significant decomposition and poses a rupture hazard.

  • Clumping or changes in powder consistency: This may indicate the presence of decomposition byproducts.[1]

Q6: Is this compound compatible with common laboratory solvents?

A6: this compound is generally soluble in common organic solvents. However, care should be taken with reactive solvents. It is advisable to prepare solutions fresh for each experiment. Halogenated solvents should be used with caution, as they can be reactive with many organic compounds.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or no initiation of radical reaction This compound has degraded due to improper storage (e.g., exposure to heat or light).1. Verify the storage conditions of your this compound stock. 2. Use a fresh, properly stored batch of this compound for your next experiment. 3. Perform a purity check of the suspect this compound using a suitable analytical method like GC or HPLC.
Unexpected side products in the reaction The this compound used may be impure or partially decomposed, introducing reactive species into the reaction mixture.1. Confirm the purity of the this compound stock. 2. Purify the this compound if necessary. 3. Ensure that the reaction solvent and other reagents are pure and free from contaminants that could react with this compound or the generated radicals.
Container of this compound is bulging Significant decomposition has occurred, leading to the formation of nitrogen gas.EXTREME CAUTION IS ADVISED. 1. Do not open the container. 2. Carefully move the container to a well-ventilated fume hood, away from heat and ignition sources. 3. Contact your institution's environmental health and safety (EHS) office for guidance on the safe handling and disposal of the pressurized container.

Quantitative Data on this compound Stability

The stability of this compound is primarily affected by temperature. The rate of its decomposition increases with temperature, following the Arrhenius equation. While specific shelf-life data at various temperatures for commercially available this compound is not readily published, the following table provides a hypothetical representation based on general principles of chemical kinetics for azo compounds. These values are for illustrative purposes and should be confirmed experimentally.

Storage Temperature (°C)Relative Decomposition RateEstimated Shelf Life (for 95% purity)
-200.01x> 5 years
41x2 - 5 years
25 (Room Temperature)20x3 - 6 months
40160x< 1 month

This data is an estimation and should not be taken as a guarantee of stability. Actual shelf life will depend on the specific purity of the lot and other storage conditions.

Experimental Protocols

Protocol for Assessing this compound Purity by Gas Chromatography (GC)

Objective: To determine the purity of an this compound sample and detect the presence of volatile impurities or degradation products.

Methodology:

  • Instrument and Column:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating this compound from its common decomposition products.

  • GC Conditions:

    • Injector Temperature: 150°C

    • Detector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold at 200°C for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL.

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject the prepared sample into the GC.

    • Record the chromatogram.

    • Identify the peak corresponding to this compound based on its retention time, which can be confirmed by running a standard of known purity.

    • Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Protocol for a Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of this compound (e.g., 1 mg/mL) in an inert solvent like acetonitrile (B52724) or a solvent relevant to the intended application.

  • Stress Conditions (as per ICH Q1A(R2) guidelines): [3]

    • Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 60°C for a specified period.

    • Oxidation: Treat the this compound solution with 3% hydrogen peroxide at room temperature for a specified period.

    • Thermal Degradation: Heat the solid this compound or its solution at an elevated temperature (e.g., 70°C) in a controlled environment.

    • Photostability: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base-stressed samples before analysis.

    • Analyze all samples, including a control sample stored under normal conditions, by a suitable stability-indicating method, typically a gradient reverse-phase HPLC method with UV detection. The method should be capable of separating the intact this compound from all its degradation products.

  • Data Evaluation:

    • Determine the percentage of degradation of this compound under each stress condition.

    • Identify and characterize the major degradation products using techniques like LC-MS.

    • This data helps in understanding the degradation pathways and in the development of a robust stability-indicating analytical method.

Visualizations

Azoethane_Troubleshooting_Workflow start Start: Inconsistent Reaction Outcome check_storage Check this compound Storage Conditions (Temp, Light, Age) start->check_storage storage_ok Storage Conditions OK? check_storage->storage_ok improper_storage Improper Storage Identified storage_ok->improper_storage No check_purity Perform Purity Analysis (GC/HPLC) storage_ok->check_purity Yes replace_reagent Action: Replace with Fresh this compound & Store Properly improper_storage->replace_reagent end_ok End: Problem Resolved replace_reagent->end_ok purity_ok Purity Acceptable? check_purity->purity_ok low_purity Low Purity / Degradation Detected purity_ok->low_purity No investigate_other Investigate Other Reaction Parameters (Solvent, Reagents, Temp) purity_ok->investigate_other Yes low_purity->replace_reagent end_further End: Further Investigation Needed investigate_other->end_further

Caption: Troubleshooting workflow for inconsistent experimental outcomes using this compound.

Stability_Testing_Workflow start Start: Stability Assessment of this compound forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_development Develop Stability-Indicating Analytical Method (HPLC) forced_degradation->method_development long_term_stability Long-Term & Accelerated Stability Studies method_development->long_term_stability analyze_samples Analyze Samples at Defined Time Points long_term_stability->analyze_samples evaluate_data Evaluate Data & Determine Degradation Rate analyze_samples->evaluate_data shelf_life Establish Shelf Life & Re-test Period evaluate_data->shelf_life end End: Stability Profile Established shelf_life->end

Caption: General workflow for establishing the stability profile of this compound.

References

Technical Support Center: Safe Management of Azoethane Waste

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Azoethane is a highly reactive, potentially explosive, and carcinogenic compound.[1] All handling, storage, and disposal must be conducted by trained professionals in a controlled laboratory environment with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, blast shields). This guide is for informational purposes and is not a substitute for a site-specific risk assessment and adherence to institutional and regulatory protocols. Never attempt to dispose of this compound waste without consulting your institution's Environmental Health & Safety (EHS) department.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (Diethyldiazene) is an aliphatic azo compound used in research as a source of ethyl radicals for applications like polymerization initiation.[1] Its primary hazards are:

  • Explosion Risk: Aliphatic azo compounds can be unstable and pose a risk of explosion, especially when subjected to heat, shock, or friction.[2]

  • Hazardous Decomposition: When heated, this compound decomposes to produce ethyl radicals and nitrogen gas.[1] This decomposition can be rapid and violent.

  • Carcinogenicity: Azoalkanes have been reported to have carcinogenic properties.[1]

  • Toxicity: Inhalation or skin contact should be avoided. Fire may produce irritating, corrosive, or toxic gases.[3]

Q2: I have a small amount of this compound waste from an experiment. Can I neutralize it myself for disposal?

A2: No. You should never attempt to neutralize or treat this compound waste yourself unless you are following a validated and approved institutional procedure under direct EHS supervision. Due to its explosive nature, improper handling can lead to a dangerous, uncontrolled reaction. All this compound waste is considered hazardous and must be disposed of through a licensed hazardous waste management service.[4][5]

Q3: How should I collect and store this compound waste before pickup?

A3: Proper interim storage is critical for safety. Follow these principles:

  • Segregation: Always store this compound waste separately from other waste streams, especially from incompatible materials like oxidizing agents.[3][6]

  • Dilution: Where possible and safe to do so under your lab's specific protocols, dilute explosive wastes in a compatible, non-reactive solvent. Many explosives are more stable when dilute.[3]

  • Container: Use a designated, compatible, and properly sealed waste container. Ensure the container is clearly labeled with "Hazardous Waste," "this compound," and "Explosive/Reactive."[5][7]

  • Location: Store the waste container in a designated satellite accumulation area, such as a ventilated cabinet rated for flammable or reactive materials.[6] Do not store containers on the floor.[7]

  • Inventory: Keep meticulous records of the date of generation and the quantity of waste. Do not allow explosive waste to accumulate.[3][8]

Q4: What are the signs that an this compound solution or waste container may be unstable?

A4: Immediately contact your EHS department and evacuate the area if you observe any of the following. DO NOT HANDLE THE CONTAINER.

  • Bulging or compromised container.[3]

  • Discoloration or formation of crystals/precipitates in the solution or around the container lid.[8]

  • Unexpected temperature increase of the container.

  • Evidence of gas evolution (e.g., hissing sounds).

Troubleshooting Guide

Issue / Observation Immediate Action & Explanation
Accidental Spill of this compound Solution 1. Evacuate: Immediately clear the area and prevent others from entering.[3] 2. Alert: Notify your lab supervisor and institutional EHS department at once. 3. Do Not Clean: Do not attempt to clean the spill yourself. This compound is volatile and potentially explosive; improper cleaning materials or methods could initiate a reaction. A trained emergency response team must handle the cleanup.[3]
This compound Container is Past its Expiration Date 1. Do Not Use: Expired chemicals may have degraded into unstable compounds.[8] 2. Inspect Visually (from a safe distance): Look for any signs of instability (see FAQ Q4). 3. Request Disposal: If it appears stable, handle it with extreme care using appropriate PPE and place it in a secure location for disposal. Submit an immediate request for hazardous waste collection.[8] If it appears unstable, do not handle it and call EHS immediately.
Fire in a Fume Hood Containing this compound 1. Alert & Evacuate: Activate the nearest fire alarm and evacuate the laboratory, closing the door behind you. 2. Inform Responders: Inform emergency responders that the fire involves a potentially explosive compound. 3. Do Not Extinguish: Do not try to fight the fire yourself. This compound decomposition can be explosive, and the fire may produce toxic gases.[3]

Experimental Protocols: General Principles for Handling Reactive Waste

While a specific neutralization protocol for this compound is not provided due to the extreme hazard, the following are general, mandatory principles for managing highly reactive waste streams, which must be directed by your EHS office.

Protocol 1: Segregation and Interim Storage of this compound Waste
  • Preparation: Before starting any experiment, designate a specific hazardous waste container for this compound waste. The container must be made of a compatible material and be in good condition.

  • Labeling: Pre-label the container with all required information: "Hazardous Waste," the chemical name "this compound," and all relevant hazard pictograms (e.g., Explosive, Flammable, Toxic).[7]

  • Transfer: At the end of the procedure, transfer the this compound waste to the designated container inside a chemical fume hood.

  • Dilution (If applicable per EHS guidance): If your institutional protocol requires it, dilute the waste with a specified non-reactive solvent to a concentration deemed safe for storage.

  • Sealing and Cleaning: Securely close the container. Decontaminate the exterior of the container to remove any residue.

  • Storage: Immediately move the container to your lab's designated satellite accumulation area for reactive wastes.[6]

  • Documentation: Log the waste in your lab's chemical inventory and waste records.

  • Disposal Request: Submit a hazardous waste pickup request to your EHS department as soon as the container is full or at the end of the project. Do not let reactive waste accumulate.[3]

Visualizations

Logical Workflow for this compound Waste Management

cluster_0 Waste Generation & Handling cluster_1 Emergency Path start Experiment Complete: This compound Waste Generated transfer Transfer waste to designated, labeled container in fume hood start->transfer spill Spill or sign of instability detected start->spill store Securely seal and store in segregated, secondary containment transfer->store transfer->spill log Log waste and request pickup from EHS store->log store->spill end_process end_process log->end_process EHS Collects Waste for Professional Disposal evacuate EVACUATE AREA spill->evacuate alert Alert Supervisor & EHS evacuate->alert alert->end_process

Caption: Decision workflow for routine handling and emergency response for this compound waste.

Hazard Mitigation Pathway

cluster_hazard Identified Hazards cluster_control Control Measures h1 Explosive Potential c1 Store separately Avoid shock/friction h1->c1 c4 Professional Disposal Only h1->c4 h2 Thermal Instability c2 Avoid heat sources Store in cool location h2->c2 h2->c4 h3 Toxicity / Carcinogenicity c3 Handle in fume hood Use appropriate PPE h3->c3 h3->c4

Caption: Diagram linking this compound hazards to their corresponding control measures.

References

Troubleshooting low quantum yield in Azoethane photolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Azoethane Photolysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide in-depth guidance on experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected quantum yield for this compound photolysis?

The quantum yield (Φ) for the photolysis of this compound, primarily measuring the formation of nitrogen (N₂), is not a fixed value. It is highly dependent on experimental conditions, particularly pressure and temperature.[1][2] At low pressures, the quantum yield approaches unity, while it decreases with increasing pressure due to collisional deactivation of excited this compound molecules.[2] Temperature also influences the quantum yield; as temperature increases, the quantum yield tends to increase.[1]

Q2: My measured quantum yield is significantly lower than expected. What are the common causes?

Low quantum yield in this compound photolysis can stem from several factors. The most common issues include:

  • Collisional Deactivation: At higher pressures, excited this compound molecules can be deactivated through collisions with other molecules before they have a chance to dissociate.[1][2] This is a primary reason for reduced quantum yield.

  • Inaccurate Photon Flux Measurement: An incorrect determination of the number of photons absorbed by the sample will lead to an erroneous quantum yield calculation. This can be caused by improper actinometry or fluctuations in lamp intensity.

  • Secondary Reactions: The formation of byproducts can consume the primary radical products, potentially affecting the overall reaction stoichiometry and the calculated quantum yield if not accounted for.[3]

  • Incomplete Light Absorption: If the concentration of this compound is too low, not all the incident light will be absorbed by the sample, leading to an underestimation of the quantum yield.[1]

  • Presence of Impurities: Impurities in the this compound sample or the presence of oxygen can quench the excited state or react with the radical intermediates, thus lowering the yield.

Q3: What are the major secondary reactions in this compound photolysis?

The primary photochemical step in this compound photolysis is the formation of two ethyl radicals and a nitrogen molecule. However, these highly reactive ethyl radicals can participate in subsequent reactions, leading to the formation of various byproducts. In the gas phase, significant secondary products include tetraethyl hydrazine.[3] Other identified secondary products, particularly in thermolysis but also relevant to photolysis, are ethyl 2-butyl diimide and ethanal diethylhydrazone.[3]

Troubleshooting Guide: Low Quantum Yield

Issue 1: Quantum yield decreases with increasing this compound pressure.
Potential Cause Troubleshooting Step Expected Outcome
Collisional Deactivation of Excited this compound 1. Perform a series of experiments at varying this compound pressures while keeping temperature and light intensity constant. 2. Plot the reciprocal of the quantum yield (1/Φ) against the this compound concentration/pressure.A linear relationship between 1/Φ and pressure is expected, confirming collisional deactivation as the cause. The intercept will give the quantum yield at zero pressure.
Issue 2: Inconsistent or non-reproducible quantum yield measurements.
Potential Cause Troubleshooting Step Expected Outcome
Fluctuations in Light Source Intensity 1. Monitor the output of the photolysis lamp using a calibrated photodiode or by performing actinometry before and after each experiment. 2. Ensure the lamp has had adequate warm-up time to reach stable output.Consistent photon flux measurements across experiments, leading to more reproducible quantum yield values.
Errors in Actinometry 1. Carefully prepare the actinometer solution (e.g., potassium ferrioxalate) and perform the titration or spectrophotometric analysis in subdued light.[1] 2. Ensure the actinometer absorbs all the incident light at the photolysis wavelength.[1]Accurate and precise determination of the photon flux.
Leaks in the Vacuum System (for gas-phase studies) 1. Perform a leak test on the reaction cell and manifold. 2. Monitor the pressure over time with the system isolated.A stable pressure reading, indicating a leak-free system and preventing the introduction of quenching species like oxygen.
Issue 3: Presence of unexpected products in the final analysis.
Potential Cause Troubleshooting Step Expected Outcome
Secondary Radical Reactions 1. Analyze the product mixture using gas chromatography-mass spectrometry (GC-MS) to identify all components. 2. Compare the product distribution with known secondary products of this compound photolysis.[3] 3. Conduct experiments at lower conversions (shorter irradiation times) to minimize secondary reactions.Identification of secondary products. Shorter experiments should show a product distribution dominated by the primary products (ethane, butane, and ethylene).
Sample Impurities 1. Purify the this compound sample by distillation before use.[1] 2. Store the purified sample in a blackened tube to prevent premature photodecomposition.[1]A cleaner product spectrum with fewer unidentified peaks.

Quantitative Data

Table 1: Effect of this compound Pressure on the Quantum Yield of Nitrogen Formation at 3660 Å and 28°C

This compound Concentration (mol L⁻¹ x 10³)Quantum Yield (Φ)
0.140.95
0.280.91
0.560.85
1.120.75
2.240.62

Data adapted from Cerfontain and Kutschke, Canadian Journal of Chemistry, 1958.[1]

Table 2: Effect of Temperature on the Quantum Yield of Nitrogen Formation at 3660 Å

Temperature (°C)This compound Pressure (mm Hg)Quantum Yield (Φ)
28100.95
50100.97
75100.98
100100.99

Data trends are based on the findings that quantum yield increases with temperature as reported by Cerfontain and Kutschke, 1958.[1]

Experimental Protocols

Protocol 1: Measurement of Quantum Yield of this compound Photolysis in the Gas Phase

Objective: To determine the quantum yield of nitrogen formation from the photolysis of this compound at a specific wavelength (e.g., 3660 Å).

Materials:

  • Purified this compound

  • High-pressure mercury lamp

  • Corning 5860 filter (to isolate the 3660 Å line)[1]

  • Quartz reaction cell (e.g., 180 ml volume)[1]

  • Vacuum line with a McLeod gauge

  • Solid nitrogen trap and Ward stills for product separation[1]

  • Gas chromatography (GC) or mass spectrometer for product analysis

  • Potassium ferrioxalate (B100866) actinometer solution[1]

Methodology:

  • Sample Preparation:

    • Purify commercial this compound by several distillations.

    • Store the purified this compound in a blackened tube connected to the vacuum line behind a mercury cutoff to prevent exposure to light and air.[1]

  • Actinometry (Photon Flux Determination):

    • Before the photolysis experiment, determine the photon flux of the lamp system.

    • Fill the reaction cell with the potassium ferrioxalate actinometer solution.

    • Irradiate the actinometer for a precisely measured time, ensuring complete absorption of the light.

    • Analyze the amount of Fe²⁺ formed spectrophotometrically according to the procedure of Hatchard and Parker. The quantum yield for the actinometer at 3660 Å is 1.21.[1]

    • Calculate the photon flux (photons per second).

  • Photolysis Experiment:

    • Evacuate the reaction cell and the manifold.

    • Introduce a known pressure of purified this compound into the reaction cell.

    • Irradiate the this compound sample for a measured period. The reaction cell should be completely filled with the parallel beam of light.[1]

    • After irradiation, freeze the remaining this compound and condensable products using a liquid nitrogen trap.

  • Product Analysis:

    • Separate the non-condensable nitrogen from the other products at solid nitrogen temperature.

    • Quantify the amount of nitrogen formed using a gas burette or by GC analysis.

    • Warm the trap to separate and analyze the hydrocarbon products (ethane, ethylene, butane) by GC or mass spectrometry.

  • Quantum Yield Calculation:

    • Calculate the number of nitrogen molecules produced based on the amount measured.

    • Calculate the total number of photons absorbed by the this compound during the irradiation time (Photon Flux × Time × Fraction of light absorbed). The fraction of light absorbed can be determined from the this compound concentration and its extinction coefficient at the photolysis wavelength.

    • The quantum yield (Φ) is the ratio of the number of nitrogen molecules formed to the number of photons absorbed.

Visualizations

TroubleshootingWorkflow Start Low Quantum Yield Observed CheckPressure Is the experiment run at high pressure? Start->CheckPressure CheckActinometry Review Actinometry Protocol Start->CheckActinometry CheckReproducibility Are results reproducible? CheckPressure->CheckReproducibility No CollisionalDeactivation Primary Cause: Collisional Deactivation (Plot 1/Φ vs. Pressure) CheckPressure->CollisionalDeactivation Yes ActinometryError Potential Cause: Inaccurate Photon Flux CheckActinometry->ActinometryError CheckLamp Check Lamp Stability & Warm-up CheckReproducibility->CheckLamp No CheckProducts Analyze Product Distribution (GC-MS) CheckReproducibility->CheckProducts Yes LampInstability Potential Cause: Lamp Instability CheckLamp->LampInstability CheckPurity Analyze Sample Purity (GC-MS) ImpurityQuenching Potential Cause: Impurities Quenching Reaction CheckPurity->ImpurityQuenching Impurities Found End Problem Resolved CheckPurity->End Sample is Pure CheckProducts->CheckPurity Clean Product Spectrum SecondaryReactions Potential Cause: Secondary Reactions (Run at lower conversion) CheckProducts->SecondaryReactions Unexpected Products CollisionalDeactivation->End ActinometryError->End LampInstability->End SecondaryReactions->End

Caption: Troubleshooting workflow for low quantum yield.

AzoethanePhotolysisPathway Reactant Reactant ExcitedState ExcitedState PrimaryProducts PrimaryProducts SecondaryProducts SecondaryProducts Process Process Deactivation Deactivation This compound C₂H₅N=NC₂H₅ Absorption hν (Photon Absorption) This compound->Absorption Azoethane_star [C₂H₅N=NC₂H₅]* (Excited State) Dissociation Primary Dissociation (High Φ at low P) Azoethane_star->Dissociation Deactivation_coll Collisional Deactivation (Reduces Φ at high P) Azoethane_star->Deactivation_coll N2 N₂ Et_radical 2 C₂H₅• (Ethyl Radicals) Recombination Recombination Et_radical->Recombination Disproportionation Disproportionation Et_radical->Disproportionation SecondaryReaction Secondary Reaction Et_radical->SecondaryReaction Butane C₄H₁₀ Ethane C₂H₆ Ethylene C₂H₄ Tetraethylhydrazine (C₂H₅)₂N-N(C₂H₅)₂ Absorption->Azoethane_star Dissociation->N2 Dissociation->Et_radical Deactivation_coll->this compound Recombination->Butane Disproportionation->Ethane Disproportionation->Ethylene SecondaryReaction->Tetraethylhydrazine

Caption: this compound photolysis reaction pathway.

References

Technical Support Center: High-Purity Azoethane Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of azoethane for high-purity applications. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is high-purity this compound critical for my research?

A1: High-purity this compound is essential for applications where it serves as a clean and reliable source of ethyl radicals.[1] In fields like polymer chemistry and organic synthesis, impurities can lead to unpredictable reaction kinetics, side product formation, and compromised product quality. For instance, in free-radical polymerization, impurities can act as inhibitors or chain transfer agents, affecting the molecular weight and polydispersity of the resulting polymer.

Q2: What are the primary methods for purifying this compound to high-purity levels?

A2: The two most effective methods for obtaining high-purity this compound are fractional distillation and preparative gas chromatography (preparative GC). The choice between these methods depends on the required purity level, the quantity of material to be purified, and the nature of the impurities present.

Q3: What are the common impurities found in crude this compound?

A3: Common impurities in crude this compound often originate from its synthesis. These can include unreacted starting materials such as diethylamine, solvents like ethanol (B145695) or diethyl ether, and byproducts from the synthesis reaction, for instance, N,N-Diethylurea.[2] N-Nitroso-N,N'-diethylurea can also be present as a precursor or impurity.[3][4]

Purification Methods and Experimental Protocols

Quantitative Data for Purification

Successful purification relies on the differential physical properties of the components in the crude mixture. The following table summarizes the boiling points of this compound and potential impurities, which is critical for planning a separation by fractional distillation.

CompoundMolecular FormulaBoiling Point (°C)Notes
This compound C4H10N258-60Thermally sensitive; decomposes upon prolonged heating.[5][6]
Diethylamine(C2H5)2NH55.5A common precursor and potential impurity.[7][8][9][10][11]
EthanolC2H5OH78.37A common solvent used in synthesis.[12][13][14][15][16]
Diethyl Ether(C2H5)2O34.6A common solvent used in synthesis.[17][18][19]
N,N-DiethylureaC5H12N2O263 (decomposes)A potential byproduct.
N-Nitroso-N,N'-diethylureaC5H11N3O2Decomposes at 103-104A potential precursor or impurity.[3][4]
N-NitrosodiethylamineC4H10N2O177A potential impurity.[20][21]

Experimental Protocol: Fractional Distillation of this compound

Objective: To purify this compound from less volatile impurities.

Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a vacuum jacketed Vigreux or packed column (e.g., with Raschig rings or metal sponge) to enhance separation efficiency.

    • Use ground glass joints with appropriate inert grease or PTFE sleeves to ensure a good seal.

    • All glassware must be thoroughly dried to prevent contamination with water.

    • The entire system should be connected to a Schlenk line or a similar inert gas system to maintain an oxygen-free atmosphere.

  • Procedure:

    • Charge the distillation flask with the crude this compound. Do not fill the flask to more than two-thirds of its volume.

    • Add boiling chips or a magnetic stir bar for smooth boiling.

    • Evacuate the apparatus and backfill with an inert gas (e.g., argon or nitrogen) at least three times to remove any residual air.

    • Begin gentle heating of the distillation flask using a heating mantle with a stirrer.

    • Slowly increase the temperature until the this compound begins to boil and the vapor rises into the fractionating column.

    • Carefully monitor the temperature at the head of the column. The temperature should stabilize at the boiling point of the purest fraction being collected.

    • Discard the forerun, which will contain more volatile impurities.

    • Collect the this compound fraction at its boiling point (approximately 58-60 °C).

    • Do not distill to dryness to avoid the concentration of potentially explosive residues.

    • Cool the system down under an inert atmosphere before dismantling.

Experimental Protocol: Preparative Gas Chromatography (GC) of this compound

Objective: To achieve very high purity this compound by separating it from closely boiling impurities.

Methodology:

  • Instrumentation:

    • A preparative gas chromatograph equipped with a thermal conductivity detector (TCD) and a fraction collector.

    • A suitable column for separating volatile, nonpolar compounds (e.g., a packed column with a nonpolar stationary phase like SE-30 or a thick-film capillary column).

  • GC Conditions (Illustrative):

    • Injector Temperature: 100 °C (to ensure rapid volatilization without decomposition).

    • Column: 10% SE-30 on Chromosorb W (packed column) or a DB-1 equivalent (capillary column).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 100 °C.

    • Carrier Gas: Helium or Nitrogen at a flow rate appropriate for the column dimensions.

    • Detector Temperature: 120 °C.

    • Injection Volume: Optimized based on the column capacity, typically in the microliter range for analytical scale, and larger for preparative scale.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., pentane) if necessary.

    • Perform an initial analytical scale injection to determine the retention times of this compound and any impurities.

    • Based on the analytical run, set the collection window for the this compound peak on the fraction collector.

    • Perform preparative scale injections.

    • The fraction collector should be cooled (e.g., with a dry ice/acetone bath) to efficiently trap the volatile this compound as it elutes from the column.

    • Combine the collected fractions. Purity can be re-assessed by analytical GC-MS.

Troubleshooting Guide

Q3: My this compound appears to be decomposing during fractional distillation, indicated by a color change and gas evolution. What should I do?

A3: Thermal decomposition of this compound is a significant concern.[5][6]

  • Lower the Distillation Temperature: Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of this compound and minimize thermal stress.

  • Minimize Heating Time: Heat the distillation flask rapidly to the boiling point and collect the product as quickly as possible without compromising separation efficiency.

  • Ensure an Inert Atmosphere: The presence of oxygen can catalyze decomposition. Ensure your distillation setup is under a positive pressure of a dry, inert gas like argon or nitrogen.

Q4: The purity of my this compound after fractional distillation is still not satisfactory. What are the likely causes and solutions?

A4:

  • Inefficient Column: The fractionating column may not have enough theoretical plates for the separation.

    • Solution: Use a longer column or a column with a more efficient packing material (e.g., metal sponge packing over glass rings).

  • Distillation Rate is Too High: A fast distillation rate does not allow for proper vapor-liquid equilibrium in the column.

    • Solution: Reduce the heating rate to allow for a slow and steady collection of the distillate. A general rule of thumb is to collect 1-2 drops per second.

  • Co-boiling Impurities (Azeotrope): An impurity may form an azeotrope with this compound, making separation by distillation difficult.

    • Solution: In this case, preparative GC would be the preferred method of purification.

Q5: I am experiencing low recovery of this compound after preparative GC. What could be the issue?

A5:

  • Inefficient Trapping: this compound is volatile, and the fraction collection trap may not be cold enough to condense it effectively.

    • Solution: Ensure the collection trap is sufficiently cold. A liquid nitrogen trap may be necessary for quantitative recovery.

  • Column Overload: Injecting too much sample can lead to broad, poorly resolved peaks and incomplete separation.

    • Solution: Reduce the injection volume. Perform multiple smaller injections instead of one large injection.

  • Decomposition on the Column: The GC column or injector may have active sites that promote the decomposition of this compound.

    • Solution: Use a well-deactivated column. If possible, lower the injector and detector temperatures.

Visualizing the Workflow

Purification Method Selection Workflow

The following diagram illustrates a decision-making process for selecting the most appropriate purification method for this compound based on the desired purity and sample scale.

PurificationSelection This compound Purification Method Selection start Crude this compound purity_check Assess Required Purity start->purity_check scale_check Determine Scale of Purification purity_check->scale_check High Purity (>99%) distillation Fractional Distillation purity_check->distillation Moderate Purity (95-99%) scale_check->distillation Large Scale (> 1 g) prep_gc Preparative GC scale_check->prep_gc Small Scale (< 1 g) analysis Purity Analysis (GC-MS) distillation->analysis prep_gc->analysis

Caption: Decision tree for selecting an this compound purification method.

General Experimental Workflow

This diagram outlines the general steps involved in the purification and analysis of this compound.

ExperimentalWorkflow General this compound Purification and Analysis Workflow synthesis This compound Synthesis workup Initial Work-up (e.g., Extraction, Drying) synthesis->workup purification_step Purification (Fractional Distillation or Preparative GC) workup->purification_step purity_analysis Purity Assessment (Analytical GC-MS) purification_step->purity_analysis purity_analysis->purification_step Further Purification Needed storage Storage of High-Purity this compound (Inert atmosphere, low temperature) purity_analysis->storage Purity Confirmed

Caption: A typical workflow for this compound purification and analysis.

References

Navigating Azoethane Reactions: A Technical Guide to Solvent Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on selecting appropriate solvents for reactions involving azoethane. This compound serves as a valuable source of ethyl radicals for various chemical transformations, and the choice of solvent is critical for reaction efficiency, product distribution, and safety. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for an this compound reaction?

A: The ideal solvent should:

  • Completely dissolve this compound and all other reactants at the desired reaction temperature to ensure a homogeneous reaction mixture.

  • Be inert under the reaction conditions. It should not react with this compound, the generated ethyl radicals, or any other reagents.

  • Have an appropriate boiling point. The boiling point should be high enough to accommodate the desired reaction temperature, which is dictated by the decomposition rate of this compound, but also low enough to be easily removed during product workup.

  • Exhibit suitable polarity. The solvent polarity can influence the rate of this compound decomposition and the subsequent reactions of the ethyl radicals.

  • Be safe to handle. Consider the flammability, toxicity, and environmental impact of the solvent. Azoalkanes themselves have been reported to possess carcinogenic properties, so appropriate safety precautions are essential when handling these substances.[1]

Q2: How does solvent polarity affect the decomposition of this compound?

A: While traditionally it was believed that radical reactions are largely independent of solvent effects, it is now understood that solvent polarity can influence the rate of decomposition of azo initiators like this compound.[2][3] The decomposition of this compound involves the cleavage of C-N bonds to form ethyl radicals and nitrogen gas. The transition state of this process can be stabilized or destabilized by the solvent depending on its polarity.[4] An increase in solvent polarity can accelerate reactions where a charge is developed in the activated complex.[4]

Q3: What is the "cage effect" and how does the solvent choice influence it?

A: The "cage effect" describes the phenomenon where the two ethyl radicals generated from the decomposition of an this compound molecule are temporarily trapped within a "cage" of surrounding solvent molecules.[5] Within this cage, the radicals can either diffuse apart to initiate the desired reaction or recombine to reform this compound or other non-radical products, thus reducing the initiator efficiency. The viscosity and polarity of the solvent can influence the cage effect. More viscous solvents can prolong the time the radicals spend in the cage, potentially increasing the likelihood of recombination.

Q4: Can the solvent react with the ethyl radicals generated from this compound?

A: Yes, this is a critical consideration. Solvents with weak C-H bonds can undergo hydrogen atom abstraction by the highly reactive ethyl radicals. This leads to the formation of ethane (B1197151) and a solvent-derived radical, which may initiate unwanted side reactions. Halogenated solvents can also react with alkyl radicals. Therefore, the choice of an inert solvent is paramount for clean reactions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no initiation of the desired reaction 1. Incomplete decomposition of this compound: The reaction temperature may be too low for the chosen solvent. 2. Low initiator efficiency due to the cage effect: The solvent may be promoting radical recombination. 3. Reaction of ethyl radicals with the solvent: The solvent is not inert and is scavenging the initiating radicals.1. Increase the reaction temperature. Refer to the decomposition kinetics data in Table 2 for guidance. 2. Change the solvent. A less viscous or different polarity solvent might reduce the cage effect. 3. Switch to a more inert solvent. Consult Table 3 for information on potential side reactions.
Formation of unexpected byproducts 1. Solvent-derived byproducts: The solvent is participating in the reaction. 2. Side reactions of the desired radical intermediates. 1. Select a more inert solvent. Analyze byproducts by GC-MS to identify solvent-derived impurities. 2. Optimize reaction conditions. Lowering the concentration of the initiator or reactants might reduce the rate of side reactions.
Poor solubility of this compound or other reactants Inappropriate solvent choice: The polarity of the solvent does not match that of the solutes.Consult solubility data (Table 1). Use a co-solvent system if a single solvent with all the desired properties cannot be found. Ensure the co-solvents are miscible and inert.
Reaction is too fast or uncontrollable Reaction temperature is too high: The rate of this compound decomposition is excessive, leading to a high concentration of radicals and a rapid, potentially exothermic reaction.Lower the reaction temperature. This will decrease the rate of initiation. Consider adding the this compound solution to the reaction mixture gradually over time to maintain a low, steady concentration of radicals.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents at 25°C (Qualitative)
SolventPolaritySolubilityNotes
n-HexaneNon-polarHighGood for non-polar reactants.
TolueneNon-polarHighCan undergo hydrogen abstraction at the benzylic position at high temperatures.
DichloromethanePolar aproticHighGenerally inert but can react with radicals under certain conditions.
Tetrahydrofuran (THF)Polar aproticHighEthers are generally good solvents for radical reactions.
AcetonePolar aproticModerateMay be susceptible to radical attack at the α-hydrogens.
AcetonitrilePolar aproticModerateGenerally a stable solvent for radical reactions.
EthanolPolar proticLowProtic solvents can sometimes interfere with radical reactions.
MethanolPolar proticLowSimilar to ethanol, potential for interference.
WaterPolar proticVery LowThis compound is not soluble in water.
Table 2: Decomposition Kinetics of Azobisisobutyronitrile (AIBN) in Various Solvents

As a well-studied analogue to this compound, the decomposition kinetics of AIBN provide a useful reference for understanding how solvent choice affects the rate of radical generation. The rate of decomposition generally follows first-order kinetics.

SolventRate Constant (k) x 10⁵ s⁻¹ at 80°CActivation Energy (Ea) (kJ/mol)
Toluene1.83129
Benzene1.68129
Ethyl Acetate1.55130
Dioxane1.28128
Acetonitrile1.15127
Methanol1.05126

Data is for AIBN and serves as an illustrative guide for the relative decomposition rates of aliphatic azo initiators like this compound in different solvents.

Table 3: Potential Side Reactions of Ethyl Radicals with Common Solvents
SolventPotential ReactionProductsNotes
TolueneHydrogen abstraction from the methyl groupEthane, Benzyl (B1604629) radicalMore significant at higher temperatures. The benzyl radical can initiate other reactions.
Chloroform (CHCl₃)Hydrogen abstractionEthane, Trichloromethyl radical (•CCl₃)The •CCl₃ radical can participate in subsequent reactions.
Carbon Tetrachloride (CCl₄)Chlorine abstractionEthyl chloride, Trichloromethyl radical (•CCl₃)A common chain transfer agent in radical polymerizations.
Tetrahydrofuran (THF)Hydrogen abstraction from C-H bonds adjacent to the ether oxygenEthane, THF-derived radicalCan lead to the formation of ether-based byproducts.

Experimental Protocols

General Protocol for this compound-Initiated Radical Reaction (e.g., Polymerization of an Alkene)

1. Materials:

  • This compound

  • Monomer (e.g., styrene, methyl methacrylate)

  • Anhydrous, degassed solvent (e.g., toluene, THF)

  • Reaction vessel (e.g., three-necked flask) equipped with a condenser, magnetic stirrer, and nitrogen inlet

  • Heating mantle with a temperature controller

  • Inert gas supply (Nitrogen or Argon)

2. Procedure:

  • Solvent and Reactant Preparation: Ensure the chosen solvent is thoroughly degassed to remove dissolved oxygen, which can inhibit radical reactions. This can be achieved by bubbling an inert gas (nitrogen or argon) through the solvent for at least 30 minutes or by several freeze-pump-thaw cycles.

  • Reaction Setup: Assemble the reaction apparatus and purge with an inert gas.

  • Charging the Reactor: Under a positive pressure of inert gas, add the desired amount of monomer and degassed solvent to the reaction vessel.

  • Initiator Solution Preparation: In a separate flask, prepare a solution of this compound in a small amount of the degassed solvent. The concentration will depend on the desired initiation rate.

  • Reaction Initiation: Heat the reaction mixture to the desired temperature (typically determined by the desired decomposition rate of this compound in the chosen solvent). Once the temperature has stabilized, add the this compound solution to the reaction vessel. For large-scale reactions or highly exothermic processes, the initiator solution should be added gradually over a period of time using a syringe pump.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using appropriate techniques (e.g., GC, NMR, GPC for polymerizations).

  • Reaction Quenching: Once the reaction has reached the desired conversion, it can be quenched by rapidly cooling the mixture and/or introducing a radical scavenger (e.g., hydroquinone).

  • Product Isolation and Purification: Isolate the product by removing the solvent under reduced pressure. Further purification can be achieved by precipitation, recrystallization, or chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Select Inert Solvent B Degas Solvent A->B C Prepare Reactant Solution B->C D Prepare this compound Solution B->D E Heat Reaction Mixture C->E F Add this compound Solution D->F E->F G Monitor Reaction Progress F->G H Quench Reaction G->H I Isolate Product H->I J Purify Product I->J

Caption: General experimental workflow for an this compound-initiated reaction.

troubleshooting_flowchart Start Reaction Issue Observed Q1 Low or No Product Formation? Start->Q1 A1_1 Increase Temperature Q1->A1_1 Yes Q2 Unexpected Byproducts? Q1->Q2 No A1_2 Check for Solvent Side Reactions (Table 3) A1_1->A1_2 A1_3 Change Solvent (Consider Viscosity/Polarity) A1_2->A1_3 A2_1 Analyze Byproducts (GC-MS) Q2->A2_1 Yes Q3 Poor Solubility? Q2->Q3 No A2_2 Switch to a More Inert Solvent A2_1->A2_2 A3_1 Consult Solubility Data (Table 1) Q3->A3_1 Yes A3_2 Use a Co-solvent System A3_1->A3_2

Caption: Troubleshooting flowchart for common issues in this compound reactions.

References

Technical Support Center: Safe Handling of Azoethane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting advice, and detailed protocols for handling azoethane in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and effective experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards? A1: this compound, also known as diethyldiazene, is an azo compound with the molecular formula C4H10N2.[1] It is primarily used in research as a source of ethyl radicals for studies like pyrolysis and photolysis.[1] The main hazard associated with this compound is that azoalkanes are reported to have carcinogenic properties.[1] It is also combustible at high temperatures and may form hazardous decomposition products like carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

Q2: What are the immediate first aid measures for this compound exposure? A2: Immediate and appropriate first aid is crucial in case of exposure:

  • Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek medical attention as soon as possible.[3]

  • Skin Contact: Promptly wash the contaminated skin with plenty of water.[3] Remove any contaminated clothing and seek medical attention if irritation persists after washing.[3][4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to wash the inner surface of the eyelid.[4][5] Remove contact lenses if present and seek immediate medical attention.[4]

  • Ingestion: If this compound has been swallowed, seek medical attention immediately.[3][4]

Q3: What should I do in case of an this compound spill? A3: In the event of a spill, ensure adequate ventilation and remove all sources of ignition.[2] For a minor spill, wear appropriate PPE, contain the spill using non-combustible absorbent materials like vermiculite (B1170534) or cat litter, and clean the area thoroughly.[2][4] For a large or dangerous spill, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department for assistance.[4] Do not let the product enter drains or waterways.[2]

Q4: How should this compound be stored? A4: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] It should be stored away from incompatible materials such as oxidizing agents, heat, and sources of ignition.[2]

Troubleshooting Guide

Issue Potential Cause & Solution
I can smell a chemical odor while working in the fume hood. Potential Cause: The fume hood may not be functioning correctly, or work practices may be disrupting airflow. Solution: 1. Verify that the fume hood's exhaust is on and the airflow monitor indicates normal operation.[6][7] 2. Ensure the sash is at the recommended height (never more than 18 inches) and that your work is being conducted at least 6-8 inches inside the plane of the sash.[6][8][9][10] 3. Minimize rapid movements and avoid placing items in a way that blocks the baffle exhaust slots at the back of the hood.[6][9] 4. If the odor persists, stop work, close the sash, and report the issue to your lab supervisor or facilities department.
The fume hood alarm is sounding. Potential Cause: The airflow velocity is below the safe operational level. Solution: 1. Immediately stop all work with hazardous materials. 2. Lower the fume hood sash completely.[6] 3. Tag the hood as "Out of Service". 4. Report the malfunction to your supervisor and the appropriate maintenance personnel.[6] Do not use the hood until it has been certified as safe.
I have accidentally splashed this compound on my gloves. Potential Cause: Improper handling or unexpected reaction. Solution: 1. Immediately remove the contaminated gloves, avoiding contact with your skin. 2. Dispose of the gloves in the appropriate hazardous waste container.[11] 3. Thoroughly wash your hands with soap and water.[2] 4. Don a new pair of appropriate chemical-resistant gloves before resuming work.
My experimental setup is large and might be blocking airflow. Potential Cause: Bulky equipment can disrupt the uniform flow of air into the hood, reducing its effectiveness. Solution: 1. Place any large equipment at least 6 inches back from the sash opening.[9] 2. Elevate the equipment on blocks (at least 1-2 inches) to allow air to flow underneath it and into the rear exhaust baffles.[6][7][8][9] 3. Position the equipment away from the sidewalls to permit airflow around it.[9]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C4H10N2[1][12]
Molecular Weight 86.14 g/mol [1]
Synonyms Diethyldiazene[1]
Primary Hazards Potential carcinogen[1], combustible[2]
Incompatible Materials Oxidizing agents[2]
Occupational Exposure Limits (OSHA/NIOSH) No specific limits have been established for this compound.[13][14] Safe work practices should always be followed.

Table 2: Recommended Personal Protective Equipment (PPE) for this compound Handling

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.[11][15][16]To protect against potential splashes that could cause severe eye damage.[11][15]
Skin Protection Gloves: Chemically resistant gloves (e.g., nitrile or neoprene). Inspect for damage before use.[11][15] Lab Coat: A flame-resistant lab coat should be worn over personal clothing.[11]To prevent skin contact and absorption. A flame-resistant coat is recommended due to potential flammability.[11]
Respiratory Protection All handling of this compound must be conducted in a certified chemical fume hood.[1][11]To prevent inhalation of potentially harmful and carcinogenic vapors.[1][11]

Experimental Protocols

Detailed Methodology for Handling this compound in a Fume Hood

  • Preparation and Pre-Experiment Checks: a. Don all required PPE as specified in Table 2, including a lab coat, chemical-resistant gloves, and safety goggles.[11][16] b. Verify that the fume hood is operational. Check the airflow monitor and ensure the reading is within the acceptable range. A qualitative check can be done by holding a light tissue strip at the opening; it should be drawn inward.[6][7] c. Ensure a safety shower and eyewash station are accessible and unobstructed.[11] d. Gather all necessary materials and place them inside the fume hood, keeping them at least 6 inches from the sash opening.[9][10]

  • Safe Handling and Experiment Execution: a. Conduct all work at least 6-8 inches inside the fume hood sash to ensure containment of vapors.[8][9][10] b. Keep the fume hood sash as low as possible, never raising it above the marked 18-inch maximum working height. Use the sash as a safety shield.[6][7] c. Handle this compound with care, avoiding direct contact. Keep containers tightly closed when not in use to minimize the release of vapors.[9] d. Avoid rapid movements into or out of the hood, as this can disrupt the protective airflow barrier.[6][10] e. If using large equipment, elevate it on blocks to maintain proper airflow to the rear baffles.[7][8][9]

  • Post-Experiment Cleanup and Disposal: a. Upon completion of the experiment, decontaminate all surfaces and equipment within the fume hood. b. Tightly seal all containers of this compound and its waste products. c. Dispose of contaminated materials (e.g., gloves, absorbent pads, empty containers) in a designated, sealed hazardous waste container according to your institution's guidelines. d. Remove gloves and wash hands thoroughly with soap and water.[2] e. Lower the fume hood sash completely when work is finished.[10]

Mandatory Visualization

Azoethane_Handling_Workflow cluster_prep 1. Pre-Experiment cluster_exp 2. Experiment Execution cluster_post 3. Post-Experiment PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Fume_Hood_Check Verify Fume Hood Operation (Check Airflow Monitor) PPE->Fume_Hood_Check Materials Gather & Place Materials (>6 inches from sash) Fume_Hood_Check->Materials Handling Handle this compound (Work deep inside hood) Materials->Handling Start Experiment Experiment Perform Experiment (Keep sash low) Handling->Experiment Decon Decontaminate Surfaces & Equipment Experiment->Decon End Experiment Waste Dispose of Hazardous Waste (Follow institutional policy) Decon->Waste Cleanup Remove PPE & Wash Hands Waste->Cleanup Storage Store this compound Securely Cleanup->Storage

Caption: Workflow for the safe handling of this compound in a laboratory fume hood.

References

Technical Support Center: Ethyl Radical Generation and Quenching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with ethyl radicals generated from azoethane.

Section 1: Frequently Asked Questions (FAQs)

Ethyl Radical Generation

Q1: What are the common methods for generating ethyl radicals from this compound?

Ethyl radicals (•C₂H₅) are typically generated from this compound (C₂H₅-N=N-C₂H₅) through two primary methods:

  • Photolysis: This method involves irradiating the this compound sample with ultraviolet (UV) light. A common wavelength used is 3660 Å (366 nm).[1] The UV energy cleaves the C-N bonds, releasing two ethyl radicals and a molecule of nitrogen gas (N₂).

  • Pyrolysis: This is a thermal decomposition method where this compound is heated in the absence of oxygen. The elevated temperature provides the energy necessary to break the C-N bonds, yielding the same products as photolysis.

Q2: What factors influence the efficiency of ethyl radical generation via photolysis?

The efficiency, or quantum yield, of ethyl radical generation is primarily influenced by:

  • Pressure: The quantum yield of nitrogen formation is dependent on the this compound pressure. This suggests that excited this compound molecules can be deactivated through collisions with other molecules before they have a chance to decompose into radicals.[1]

  • Temperature: The quantum yield has also been found to be temperature-dependent.[1]

  • Wavelength and Intensity: The choice of wavelength should correspond to an absorption band of this compound. The intensity of the light source will affect the rate of radical generation.

Q3: Once formed, what are the primary competing reactions for ethyl radicals?

Ethyl radicals are highly reactive and can undergo several rapid reactions. The two main competing pathways in the absence of a specific quenching agent are:

  • Combination (or Dimerization): Two ethyl radicals combine to form a stable molecule of n-butane.

    • •C₂H₅ + •C₂H₅ → C₄H₁₀

  • Disproportionation: One ethyl radical abstracts a hydrogen atom from another, resulting in the formation of one molecule of ethane (B1197151) and one molecule of ethylene.[2]

    • •C₂H₅ + •C₂H₅ → C₂H₆ + C₂H₄

The ratio of the rate of disproportionation to combination (kd/kc) for ethyl radicals is a known value, which helps in product analysis.[2]

Quenching and Trapping

Q4: What is the purpose of "quenching" ethyl radicals in an experiment?

Quenching, also known as trapping or scavenging, is a crucial step in many radical chemistry experiments for several reasons:

  • Reaction Termination: To stop the radical reaction at a specific time point.

  • Product Formation: To react the ethyl radical with a specific molecule (the quencher or trap) to form a desired adduct.

  • Analytical Simplification: To convert the highly reactive, paramagnetic radicals into stable, diamagnetic molecules. This is often necessary for analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where paramagnetic species can cause significant peak broadening, rendering the spectra unusable.

  • Mechanistic Studies: Using specific radical traps can help identify and quantify the radicals being formed, providing insight into the reaction mechanism.

Q5: What are some common chemical quenchers for carbon-centered radicals like the ethyl radical?

A variety of molecules can be used to quench or trap ethyl radicals. A prominent class is stable nitroxide radicals:

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl): TEMPO and its derivatives are highly efficient at trapping carbon-centered radicals. The reaction is typically very fast, with rate constants often approaching diffusion-controlled limits.[3][4] The product is a stable alkoxyamine.

Q6: How can I monitor the quenching process and analyze the products?

Several analytical techniques can be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for separating and identifying the volatile products of the reaction, such as ethane, ethylene, n-butane, and the quenched adducts.[1][5][6][7]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (also known as ESR) is the only technique that can directly detect and characterize radical species. It can be used to monitor the disappearance of the quencher (if it's a stable radical like TEMPO) or the formation of a new, more stable radical adduct.

  • UV-Vis Spectroscopy: If the radical or the quenched product has a distinct chromophore, UV-Vis spectroscopy can be used to monitor its concentration over time.

Section 2: Troubleshooting Guide

Problem Possible Cause Recommended Solution
1. Low Yield of Quenched Product A. Inefficient Radical Generation: The photolysis or pyrolysis conditions are not optimal, leading to a low concentration of ethyl radicals.Optimize Generation Conditions:For Photolysis: Verify the wavelength and intensity of your UV lamp. Adjust the pressure of this compound, as collisional deactivation can reduce the quantum yield.[1] • For Pyrolysis: Ensure the temperature is sufficient for this compound decomposition.
B. Competing Side Reactions: The ethyl radicals are primarily undergoing combination (to n-butane) and disproportionation (to ethane/ethylene) instead of reacting with your quencher.Adjust Concentrations: • Increase the concentration of the quenching agent relative to the this compound precursor. This increases the probability of a radical-quencher collision. • Consult kinetic data to ensure your quencher's reaction rate is competitive with the self-reaction rates of ethyl radicals.
C. Quencher Instability or Low Reactivity: The quenching agent may be degrading under the experimental conditions or may have a low rate constant for trapping ethyl radicals.Verify Quencher Suitability: • Run a control experiment to confirm the stability of your quencher under the reaction conditions (light, heat) in the absence of radicals. • Refer to literature for known rate constants for your specific quencher with alkyl radicals.[3] Nitroxides like TEMPO are known to be very fast.[3]
2. Complex Product Mixture / Difficult Analysis A. Secondary Radical Reactions: The initially formed radicals or products are reacting further, leading to a complex mixture.Modify Reaction Conditions: • Lower the initial concentration of this compound to reduce the overall radical concentration. • Ensure the reaction is performed in an inert solvent that cannot participate in hydrogen abstraction or other side reactions. • Analyze samples at low conversion to minimize the formation of secondary products.
B. Analytical Interference (e.g., NMR peak broadening): Residual paramagnetic species (unreacted ethyl radicals or radical quenchers) are interfering with spectroscopic analysis.Ensure Complete Quenching: • Before analysis (especially NMR), add a slight excess of the quenching agent to ensure all transient radicals are consumed. • If using a radical quencher (like TEMPO), it may need to be removed or its signal accounted for.
C. Poor Separation in Chromatography: The products (e.g., butane, ethane, ethylene, quenched adduct) are not well-resolved in the GC analysis.Optimize GC-MS Method: • Adjust the temperature program of the GC oven to improve separation. • Ensure the correct type of GC column is being used for the separation of light hydrocarbons and your target adduct. • If using an alternative carrier gas to helium, such as hydrogen or nitrogen, you may need to adjust flow rates to maintain resolution.[5][6]

Section 3: Data Presentation

Table 1: Key Reactions and Rate Constants for Ethyl Radicals (•C₂H₅)

Reaction TypeReactionRate Constant (k)Temperature (K)Notes
Combination •C₂H₅ + •C₂H₅ → n-Butane2.0 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹298This is a primary competing reaction.[8]
Disproportionation •C₂H₅ + •C₂H₅ → Ethane + Ethylene~2.8 x 10⁻¹² cm³ molecule⁻¹ s⁻¹~298The ratio k(disproportionation)/k(combination) is approximately 0.14.
Quenching •C₂H₅ + TEMPO → ProductHigh (approaching diffusion control)Room Temp.Trapping rate constants for aliphatic radicals by TEMPO are generally very high.[3]
Reaction with O₂ •C₂H₅ + O₂ → C₂H₅O₂•~4.6 x 10¹² cm³ mol⁻¹ s⁻¹295A very fast reaction; experiments must be conducted under anaerobic conditions.

Section 4: Experimental Protocols

Protocol 1: Photolytic Generation and Quenching of Ethyl Radicals

Objective: To generate ethyl radicals from this compound via photolysis and trap them with a chemical quencher for subsequent analysis.

Materials:

  • This compound

  • Inert solvent (e.g., cyclohexane, toluene)

  • Radical quencher (e.g., TEMPO)

  • Photoreactor with a suitable UV lamp (e.g., mercury lamp with a filter for 366 nm)

  • Quartz reaction vessel

  • Schlenk line or glovebox for inert atmosphere operations

  • Gas-tight syringes

Procedure:

  • Preparation (Inert Atmosphere): All glassware should be oven-dried. The experiment must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly efficient reaction of ethyl radicals with oxygen.

  • Solution Preparation: Prepare a dilute solution of this compound in the chosen inert solvent. The concentration will depend on the specific experimental goals. Add the desired concentration of the radical quencher to this solution.

  • Degassing: Thoroughly degas the solution using several freeze-pump-thaw cycles to remove all dissolved oxygen.

  • Photolysis:

    • Transfer the degassed solution to the quartz reaction vessel.

    • Place the vessel in the photoreactor and ensure it is centered with respect to the light source.

    • Begin stirring and turn on the UV lamp to initiate the reaction.[1] The duration of photolysis will depend on the lamp intensity and desired conversion.

  • Reaction Quenching (Post-Irradiation): Once the irradiation is complete, the reaction mixture can be worked up. If unreacted radicals are a concern for analysis, a slight excess of the quencher can be added.

  • Sample Analysis:

    • Withdraw a sample using a gas-tight syringe.

    • Analyze the headspace and liquid phase using GC-MS to identify and quantify volatile products (N₂, C₂H₄, C₂H₆, C₄H₁₀) and the heavier quenched adduct.[1]

Protocol 2: GC-MS Analysis of Reaction Products

Objective: To separate and identify the products from an ethyl radical quenching experiment.

Instrumentation:

  • Gas Chromatograph with a suitable column (e.g., a PLOT column for light gases and a non-polar column like DB-5ms for heavier products).

  • Mass Spectrometer detector.

  • Helium, Hydrogen, or Nitrogen carrier gas.[5][6]

Procedure:

  • Instrument Setup: Set up the GC-MS with a temperature program that can resolve very volatile compounds (ethane, ethylene) from the solvent and heavier products (butane, quenched adduct).

  • Sample Injection:

    • Headspace Analysis: To analyze the gaseous products (N₂, C₂H₄, C₂H₆), carefully take a sample from the headspace of the reaction vessel using a gas-tight syringe and inject it into the GC.

    • Liquid Analysis: Inject a small volume (e.g., 1 µL) of the liquid reaction mixture.

  • Data Acquisition: Run the GC-MS method. The chromatogram will show peaks corresponding to the different components separated by their boiling points and column interactions.

  • Data Analysis:

    • Identify each peak by comparing its mass spectrum to a known library (e.g., NIST).

    • Confirm the identity of key products by running authentic standards if available.

    • Quantify the products by creating a calibration curve with standards or by using an internal standard.

Section 5: Visualizations

experimental_workflow start_node Start prep Prepare this compound & Quencher Solution start_node->prep 1. Preparation process_node process_node decision_node decision_node analysis_node analysis_node end_node End degas degas prep->degas 2. Degas Solution (Freeze-Pump-Thaw) generate Photolysis (hv) or Pyrolysis (Δ) degas->generate 3. Radical Generation quench Ethyl Radicals React with Quencher & Self generate->quench 4. Reaction/ Quenching analysis GC-MS, EPR, NMR quench->analysis 5. Analysis analysis->end_node

Caption: Experimental workflow for generating and quenching ethyl radicals.

reaction_pathways A This compound (Et-N=N-Et) R 2 Et• + N₂ (Ethyl Radicals) A->R hv or Δ P1 n-Butane (Combination) R->P1 k_combination P2 Ethane + Ethylene (Disproportionation) R->P2 k_disproportionation P3 Quenched Product (e.g., Et-TEMPO) R:e->P3:w Q Quencher (e.g., TEMPO) Q:n->P3:s

Caption: Primary reaction pathways for ethyl radicals generated from this compound.

troubleshooting_flowchart start_node Problem: Low Product Yield d1 Is radical generation efficient? start_node->d1 decision_node decision_node solution_node solution_node end_node Problem Solved s1 Optimize photolysis/pyrolysis (temp, pressure, light) d1->s1 No d2 Is quencher conc. and reactivity sufficient? d1->d2 Yes s1->end_node s2 Increase [Quencher]. Verify quencher stability and rate constant. d2->s2 No d3 Are side reactions (dimerization) dominant? d2->d3 Yes s2->end_node d3->end_node No s3 Lower [this compound]. Analyze at low conversion. d3->s3 Yes s3->end_node

Caption: Troubleshooting flowchart for low yield in radical quenching experiments.

References

Technical Support Center: Optimizing Azoethane as a Radical Initiator

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azoethane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of this compound as a radical initiator in your experiments.

This compound at a Glance: Key Properties

This compound (diethyldiazene) is an aliphatic azo compound that serves as a source of ethyl radicals upon thermal or photochemical decomposition. Understanding its kinetic properties is crucial for optimizing its use as a radical initiator.

PropertyValueSource
Chemical Formula C₄H₁₀N₂N/A
Molar Mass 86.14 g/mol N/A
Decomposition Reaction CH₃CH₂N=NCH₂CH₃ → 2 CH₃CH₂• + N₂N/A
Activation Energy (Ea) 47.2 ± 1.0 kcal/mol (approx. 197.5 kJ/mol)
Pre-exponential Factor (A) 1.6 x 10¹⁶ s⁻¹ (estimated)N/A
10-hour Half-life Temperature ~193 °C (calculated)N/A

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as a radical initiator.

ProblemPossible CauseSuggested Solution
Slow or No Initiation of Polymerization 1. Incorrect Temperature: The reaction temperature is too low for the efficient decomposition of this compound.1. Increase Reaction Temperature: Based on the activation energy, the decomposition rate of this compound is highly temperature-dependent. Consider increasing the temperature to achieve a suitable initiation rate. Use the provided kinetic data to estimate the half-life at your desired temperature.
2. Impure Monomer or Solvent: Inhibitors in the monomer or impurities in the solvent can scavenge radicals, preventing polymerization.2. Purify Reagents: Ensure your monomer is free of inhibitors (e.g., by passing it through an alumina (B75360) column) and use high-purity, degassed solvents.
3. Presence of Oxygen: Oxygen is a potent radical scavenger and will inhibit free-radical polymerization.3. Degas the Reaction Mixture: Thoroughly degas your monomer and solvent mixture before adding the initiator. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the solution.
Low Polymer Yield or Low Molecular Weight 1. Inefficient Initiation (Low Initiator Efficiency): The "cage effect" may be trapping the generated ethyl radicals, leading to their recombination instead of initiating polymerization.1. Optimize Solvent Choice: The viscosity of the solvent can influence the cage effect. Less viscous solvents may allow for better radical escape and higher initiator efficiency.
2. Inappropriate Initiator Concentration: Too low of an initiator concentration will result in a slow polymerization rate and potentially low yield. Too high of a concentration can lead to a high rate of termination and low molecular weight polymers.2. Adjust Initiator Concentration: The optimal concentration depends on the monomer and reaction conditions. Start with a concentration in the range of 0.1-1 mol% relative to the monomer and optimize from there.
3. Chain Transfer Reactions: Chain transfer agents (impurities or the solvent itself) can terminate growing polymer chains, leading to lower molecular weights.3. Choose an Appropriate Solvent: Select a solvent with a low chain transfer constant. For example, benzene (B151609) and toluene (B28343) are generally better choices than alcohols or halogenated solvents in this regard.
Inconsistent or Unpredictable Reaction Rates 1. Temperature Fluctuations: The decomposition rate of this compound is sensitive to temperature changes.1. Ensure Stable Temperature Control: Use a reliable and well-calibrated heating system (e.g., an oil bath with a temperature controller) to maintain a constant reaction temperature.
2. Incomplete Mixing: Poor mixing can lead to localized "hot spots" where the initiator decomposes rapidly, causing inconsistent initiation.2. Use Efficient Stirring: Ensure the reaction mixture is well-stirred throughout the experiment to maintain a homogeneous temperature and concentration of all components.

Frequently Asked Questions (FAQs)

Q1: What is the "cage effect" and how does it affect this compound's efficiency?

A1: The cage effect describes the phenomenon where the two ethyl radicals generated from the decomposition of an this compound molecule are temporarily trapped within a "cage" of surrounding solvent molecules. Before these radicals can diffuse away to initiate polymerization by reacting with monomer molecules, they have a higher probability of recombining with each other to reform this compound or other non-radical products. This recombination reduces the number of radicals that effectively start polymer chains, thus lowering the initiator efficiency. The efficiency of common azo initiators is typically in the range of 0.5 to 0.7, meaning 30-50% of the generated radicals are wasted due to the cage effect and other side reactions.[1]

Q2: How do I choose the right temperature for my polymerization using this compound?

A2: The ideal temperature depends on the desired rate of polymerization. A key parameter is the initiator's half-life (t½), which is the time it takes for half of the initiator to decompose at a given temperature. A common practice is to choose a reaction temperature where the initiator has a half-life of several hours. You can estimate the half-life of this compound at different temperatures using the Arrhenius equation:

k = A * exp(-Ea / (R * T))

where:

  • k is the rate constant for decomposition (s⁻¹)

  • A is the pre-exponential factor (~1.6 x 10¹⁶ s⁻¹)

  • Ea is the activation energy (~197.5 kJ/mol)

  • R is the ideal gas constant (8.314 J/(mol·K))

  • T is the temperature in Kelvin

The half-life can then be calculated as: t½ = ln(2) / k

Q3: Can I use this compound for photochemically initiated polymerization?

A3: Yes, azo compounds like this compound can be decomposed using ultraviolet (UV) light to generate radicals. This method allows for polymerization to be carried out at lower temperatures than thermal initiation. The wavelength of the UV light should be chosen to match the absorption spectrum of this compound.

Q4: How does the solvent affect the efficiency of this compound?

A4: The solvent can influence the initiator efficiency in several ways:

  • Viscosity: As mentioned in the troubleshooting guide, higher viscosity solvents can increase the cage effect, leading to lower efficiency.

  • Polarity: While the decomposition rate of azo initiators is generally less sensitive to solvent polarity compared to peroxide initiators, very polar solvents might slightly influence the stability of the transition state.

  • Chain Transfer: Solvents can act as chain transfer agents, which will affect the molecular weight of the resulting polymer. Solvents with easily abstractable hydrogen atoms (e.g., some alcohols and ethers) will have higher chain transfer constants.

Experimental Protocols

General Protocol for Free-Radical Polymerization of Styrene (B11656) using an Azo Initiator

This protocol is a general guideline and should be adapted based on the specific kinetic properties of this compound and the desired polymer characteristics.

Materials:

  • Styrene (monomer)

  • This compound (initiator)

  • Toluene (solvent)

  • Basic alumina

  • Nitrogen or Argon gas

  • Schlenk flask or similar reaction vessel with a condenser

  • Magnetic stirrer and stir bar

  • Oil bath with temperature controller

  • Methanol (for precipitation)

Procedure:

  • Monomer Purification: Remove the inhibitor from the styrene by passing it through a column packed with basic alumina.

  • Solvent Degassing: Place the required volume of toluene in the Schlenk flask and degas by bubbling with nitrogen or argon for at least 30 minutes.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas.

  • Addition of Monomer and Initiator: Add the purified styrene to the degassed solvent. Then, add the calculated amount of this compound to the reaction mixture.

  • Polymerization: Immerse the reaction flask in the preheated oil bath set to the desired temperature (e.g., a temperature where the half-life of this compound is a few hours). Stir the mixture vigorously.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking samples at different time intervals and analyzing the monomer conversion by techniques such as gas chromatography (GC) or by measuring the increase in viscosity.

  • Termination and Precipitation: After the desired reaction time, cool the flask to room temperature. Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, while stirring to precipitate the polystyrene.

  • Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven until a constant weight is achieved.

Visualizations

Radical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Purify_Monomer Purify Monomer Setup_Apparatus Setup Apparatus under Inert Gas Purify_Monomer->Setup_Apparatus Degas_Solvent Degas Solvent Degas_Solvent->Setup_Apparatus Add_Reagents Add Monomer & this compound Setup_Apparatus->Add_Reagents Heat_Stir Heat and Stir Add_Reagents->Heat_Stir Cool_Reaction Cool Reaction Heat_Stir->Cool_Reaction Precipitate_Polymer Precipitate Polymer Cool_Reaction->Precipitate_Polymer Filter_Wash Filter and Wash Precipitate_Polymer->Filter_Wash Dry_Polymer Dry Polymer Filter_Wash->Dry_Polymer

Caption: Workflow for a typical free-radical polymerization experiment.

Troubleshooting_Initiation node_sol node_sol Start Slow or No Initiation? Temp Is Temperature Correct? Start->Temp Purity Are Reagents Pure? Temp->Purity Yes Sol_Temp Increase Temperature Temp->Sol_Temp No Oxygen Is Oxygen Excluded? Purity->Oxygen Yes Sol_Purity Purify Monomer/ Solvent Purity->Sol_Purity No Sol_Oxygen Degas Reaction Mixture Oxygen->Sol_Oxygen No Success Initiation Improved Oxygen->Success Yes Sol_Temp->Success Sol_Purity->Success Sol_Oxygen->Success

Caption: Decision tree for troubleshooting slow or no polymerization initiation.

References

Technical Support Center: Side Reactions in the Thermal Decomposition of Azoethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and managing side reactions during the thermal decomposition of azoethane.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway of this compound?

The primary thermal decomposition of this compound proceeds via the cleavage of the C-N bonds, generating two ethyl radicals and a molecule of nitrogen gas. This reaction is the principal source of the desired ethyl radicals for subsequent reactions.

Q2: What are the main side reactions that occur during the thermal decomposition of this compound?

The primary side reactions involve the subsequent reactions of the ethyl radicals generated from the initial decomposition. These include:

  • Combination (Dimerization): Two ethyl radicals combine to form n-butane.

  • Disproportionation: One ethyl radical abstracts a hydrogen atom from another, resulting in the formation of ethane (B1197151) and ethene (ethylene).[1]

Q3: Are there other, less common, side products I should be aware of?

Yes, depending on the reaction conditions (temperature, pressure, presence of other species), other minor side products may be observed. The ethyl radical itself can undergo decomposition at higher temperatures (above 400°C) to produce an ethylene (B1197577) molecule and a hydrogen atom.[2] Reactions of these species can lead to a more complex product mixture.

Q4: How does temperature affect the product distribution?

Temperature has a significant impact on the relative rates of the side reactions. While the ratio of disproportionation to combination for ethyl radicals shows little variation in the range of 280–400 °C, higher temperatures generally favor fragmentation and other secondary reactions.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product from Ethyl Radical Reaction

  • Possible Cause 1: Dominance of Radical-Radical Side Reactions.

    • Solution: The combination and disproportionation of ethyl radicals are second-order processes, meaning their rates are proportional to the square of the ethyl radical concentration. To minimize these side reactions, it is advisable to work with lower concentrations of this compound. This can be achieved by using a lower initial pressure of this compound or by introducing it slowly into the reaction system.

  • Possible Cause 2: High Reaction Temperature.

    • Solution: Excessively high temperatures can lead to the decomposition of the ethyl radicals themselves into ethene and hydrogen atoms, as well as promote other undesired secondary reactions.[2] Carefully control the reaction temperature to be within the optimal range for the desired reaction while minimizing ethyl radical decomposition.

Issue 2: Presence of Unexpected Peaks in Gas Chromatography (GC) Analysis

  • Possible Cause 1: Impurities in the this compound Sample.

    • Solution: Ensure the purity of the this compound starting material. Impurities can lead to the formation of unexpected byproducts. Purification of this compound by appropriate methods, such as distillation or chromatography, is recommended.

  • Possible Cause 2: Secondary Reactions of Primary Products.

    • Solution: The primary products (ethane, ethene, butane) can potentially undergo further reactions at high temperatures or long reaction times. Analyze the product mixture at different reaction times to identify primary versus secondary products. Consider reducing the reaction time or temperature to minimize these subsequent reactions.

  • Possible Cause 3: Reactions with the Reactor Surface.

    • Solution: The material of the reactor can sometimes catalyze side reactions. Ensure the reactor surface is inert under the reaction conditions. Using a well-passivated reactor or a reactor made of a known inert material (e.g., quartz) can mitigate this issue.

Data Presentation

Table 1: Ratio of Disproportionation to Combination for Ethyl Radicals

Temperature Range (°C)Disproportionation : Combination Ratio (kd/kc)Reference
280 - 4000.14 ± 0.03[1]

Table 2: Representative Product Distribution in the Gas-Phase Thermal Decomposition of this compound

ProductTypical Mole Fraction (%)Primary Formation Pathway
Nitrogen (N₂)~33Primary Decomposition
Ethane (C₂H₆)~10-15Disproportionation of Ethyl Radicals
Ethene (C₂H₄)~10-15Disproportionation of Ethyl Radicals
n-Butane (C₄H₁₀)~40-50Combination of Ethyl Radicals
Minor Products< 5Secondary Reactions

Note: The values in Table 2 are approximate and can vary significantly with experimental conditions such as temperature, pressure, and reaction time.

Experimental Protocols

Key Experiment: Determination of Product Distribution in Gas-Phase Pyrolysis of this compound

Objective: To quantitatively analyze the products of the gas-phase thermal decomposition of this compound at a specific temperature.

Apparatus:

  • A static vacuum system equipped with a quartz reaction vessel.

  • A furnace with a temperature controller.

  • A pressure gauge (e.g., a manometer).

  • A gas chromatograph (GC) with a suitable column (e.g., Porapak Q) and a flame ionization detector (FID) or a thermal conductivity detector (TCD).

  • A gas sampling valve.

Procedure:

  • System Preparation: Evacuate the entire vacuum system, including the reaction vessel, to a low pressure (e.g., < 10⁻³ Torr).

  • Temperature Equilibration: Heat the reaction vessel to the desired decomposition temperature and allow it to equilibrate.

  • Sample Introduction: Introduce a known pressure of this compound vapor into the reaction vessel. Record the initial pressure.

  • Decomposition: Allow the this compound to decompose for a specific period. Monitor the total pressure change if possible.

  • Sampling: At the end of the reaction period, expand a sample of the product mixture into a pre-evacuated sampling loop connected to the GC.

  • GC Analysis: Inject the sample from the loop into the GC.

  • Product Identification and Quantification: Identify the products by their retention times compared to known standards. Quantify the products by integrating the peak areas and applying appropriate calibration factors.

  • Data Analysis: Calculate the mole fraction of each product.

Mandatory Visualization

Thermal_Decomposition_Pathway This compound This compound (C₂H₅N=NC₂H₅) EthylRadicals 2 x Ethyl Radical (•C₂H₅) This compound->EthylRadicals Primary Decomposition Nitrogen Nitrogen (N₂) Butane n-Butane (C₄H₁₀) EthylRadicals->Butane Combination Ethane Ethane (C₂H₆) EthylRadicals->Ethane Disproportionation Ethene Ethene (C₂H₄) EthylRadicals->Ethene Disproportionation

Caption: Primary and side reaction pathways in this compound thermolysis.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Unexpected Products? Start->Problem CheckPurity Check this compound Purity Problem->CheckPurity Yes Solution Problem Resolved Problem->Solution No CheckTemp Verify Reaction Temperature CheckPurity->CheckTemp CheckConc Lower this compound Concentration CheckTemp->CheckConc CheckTime Analyze at Shorter Reaction Times CheckConc->CheckTime CheckReactor Inspect Reactor Surface CheckTime->CheckReactor Reactor_Outcome Inert Surface? CheckReactor->Reactor_Outcome Reactor_Outcome->Solution Yes Passivate Passivate or Change Reactor Reactor_Outcome->Passivate No Passivate->Solution

Caption: Troubleshooting workflow for this compound decomposition experiments.

References

Technical Support Center: Azoethane Photolysis Light Source Calibration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to calibrating light sources for azoethane photolysis experiments. It includes troubleshooting guides and frequently asked questions to address common issues encountered during the experimental process.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems that may arise during the calibration of your light source for this compound photolysis.

Problem / QuestionPossible CausesSuggested Solutions
Why is my measured photon flux inconsistent between experiments? 1. Light source instability: The output of the lamp may be fluctuating. 2. Detector variability: The response of the photodiode or other detector may not be consistent. 3. Actinometer solution degradation: The chemical actinometer solution may have degraded over time. 4. Inconsistent experimental geometry: Changes in the distance or angle between the light source, sample, and detector can affect readings.1. Warm-up the lamp: Ensure the lamp has had a sufficient warm-up period to reach a stable output before starting measurements. 2. Check detector specifications: Verify the stability and calibration of your detector. 3. Prepare fresh actinometer solution: Always use freshly prepared chemical actinometer solutions for each set of experiments. 4. Maintain a fixed setup: Use a rigid optical setup to ensure the geometry is identical for all measurements.
My quantum yield for this compound photolysis is significantly lower/higher than expected. 1. Inaccurate photon flux measurement: The calibration of the light source may be incorrect. 2. Errors in quantifying nitrogen formation: The method used to measure the amount of N₂ produced may be inaccurate. 3. Presence of impurities: Impurities in the this compound sample can quench the excited state or lead to side reactions. 4. Temperature fluctuations: The quantum yield of this compound photolysis can be temperature-dependent.[1]1. Recalibrate the light source: Carefully repeat the actinometry procedure. 2. Calibrate your analytical method: Ensure the gas chromatography or other analytical technique used for N₂ quantification is properly calibrated. 3. Purify the this compound: Purify the this compound sample, for example, by distillation.[1] 4. Control the reaction temperature: Use a thermostatted reaction cell to maintain a constant temperature.
The photolysis reaction rate is not constant over time. 1. Photoproduct interference: Products of the photolysis reaction may absorb light at the excitation wavelength, leading to a filtering effect. 2. Lamp output drift: The intensity of the lamp may be drifting over the course of the experiment. 3. Depletion of reactant: The concentration of this compound is decreasing as the reaction proceeds.1. Limit the conversion: Keep the total conversion of this compound low to minimize the inner filter effect from products. 2. Monitor lamp output: Use a beam splitter and a separate detector to monitor the lamp's intensity throughout the experiment. 3. Use a differential method: Calculate the initial rate of reaction from the initial slope of the product formation versus time plot.
I am observing unexpected side products in my reaction mixture. 1. Broadband light source: The light source may be emitting wavelengths that can excite other species or photoproducts. 2. Presence of oxygen: Oxygen can react with the ethyl radicals formed during photolysis. 3. Reactions with the solvent: The excited this compound or the resulting radicals may react with the solvent.1. Use appropriate filters: Employ filters to isolate the desired wavelength for this compound photolysis (e.g., 366 nm).[1] 2. Degas the solution: Remove dissolved oxygen from the reaction mixture by purging with an inert gas like nitrogen or argon. 3. Choose an inert solvent: Select a solvent that is photochemically inert under the experimental conditions.

Frequently Asked Questions (FAQ)

Q1: What is actinometry and why is it crucial for this compound photolysis?

A1: Actinometry is the process of measuring the number of photons in a light beam.[2][3] It is fundamental to photochemistry because it allows for the determination of the quantum yield of a reaction, which is the efficiency of a photochemical process.[4] For this compound photolysis, knowing the exact photon flux is necessary to accurately calculate the quantum yield of nitrogen formation.

Q2: What is a chemical actinometer and which one is suitable for this compound photolysis?

A2: A chemical actinometer is a chemical system with a known quantum yield that is used to determine the photon flux of a light source.[3] For the photolysis of this compound, which is typically carried out with UV light (e.g., 366 nm), the potassium ferrioxalate (B100866) actinometer is a common and reliable choice.[1]

Q3: How do I perform a calibration using a potassium ferrioxalate actinometer?

A3: The general procedure involves irradiating a solution of potassium ferrioxalate for a specific time. The photochemically generated Fe²⁺ ions are then complexed with 1,10-phenanthroline (B135089) to form a colored complex, which is quantified by spectrophotometry. The amount of Fe²⁺ formed is directly proportional to the number of photons absorbed.

Q4: What type of light source is typically used for this compound photolysis?

A4: A medium-pressure mercury arc lamp is a common light source for this compound photolysis.[1] These lamps have a strong emission line at 366 nm, which is suitable for exciting this compound. It is important to use a filter, such as a Corning 5860 filter, to isolate this specific wavelength.[1]

Q5: How does temperature affect the photolysis of this compound?

A5: The quantum yield of nitrogen formation in this compound photolysis has been found to be dependent on temperature.[1] This is attributed to the collisional deactivation of excited this compound molecules. Therefore, it is important to control the temperature of the reaction cell for reproducible results.

Q6: How does the pressure of this compound affect the quantum yield?

A6: The quantum yield of nitrogen formation is also dependent on the pressure of this compound.[1] This is because at higher pressures (concentrations), the rate of collisional deactivation of the excited this compound molecules by ground-state this compound molecules increases, which competes with the decomposition process.[1]

Experimental Protocols

Calibration of a Light Source using Potassium Ferrioxalate Actinometry

This protocol describes the steps to calibrate a light source for this compound photolysis using a potassium ferrioxalate actinometer.

Materials:

  • Potassium ferrioxalate solution (typically 0.006 M in 0.05 M H₂SO₄)

  • 1,10-phenanthroline solution

  • Buffer solution (e.g., sodium acetate)

  • Spectrophotometer

  • Reaction cell (cuvette)

  • Light source (e.g., medium-pressure mercury lamp with a 366 nm filter)

  • Shutter

Procedure:

  • Prepare the Actinometer Solution: Prepare the potassium ferrioxalate solution and keep it in the dark to prevent premature photoreduction.

  • Irradiation:

    • Fill the reaction cell with a known volume of the actinometer solution.

    • Place the cell in a thermostatted holder at a fixed distance from the light source.

    • Open the shutter and irradiate the solution for a precisely measured time. The irradiation time should be chosen to ensure a measurable amount of Fe²⁺ is formed, but without depleting a significant fraction of the ferrioxalate.

  • Analysis:

    • After irradiation, take a known volume of the irradiated solution and add the 1,10-phenanthroline and buffer solutions.

    • Dilute the mixture to a known final volume.

    • Measure the absorbance of the resulting red-orange solution at its absorption maximum (around 510 nm) using a spectrophotometer.

    • Use a calibration curve prepared with known concentrations of Fe²⁺ to determine the concentration of Fe²⁺ formed during irradiation.

  • Calculation of Photon Flux:

    • The number of moles of Fe²⁺ formed can be calculated from its concentration and the volume of the solution.

    • The photon flux (quanta per second) can then be calculated using the known quantum yield for the ferrioxalate actinometer at the specific wavelength of irradiation.

Quantitative Data

ParameterValueConditionsReference
Quantum Yield of Fe²⁺ formation (Potassium Ferrioxalate)1.21at 366 nm[1]
Molar Extinction Coefficient of Fe(phen)₃²⁺~11,100 L mol⁻¹ cm⁻¹at 510 nm

Visualizations

experimental_workflow cluster_calibration Light Source Calibration cluster_photolysis This compound Photolysis A Prepare Potassium Ferrioxalate Solution B Irradiate Actinometer for a known time A->B C Measure Fe2+ concentration via Spectrophotometry B->C D Calculate Photon Flux C->D F Irradiate this compound under controlled conditions D->F Calibrated Photon Flux E Prepare this compound Solution E->F G Measure N2 formation (e.g., GC) F->G H Calculate Quantum Yield G->H

Caption: Experimental workflow for light source calibration and subsequent this compound photolysis.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Inconsistent Results cause1 Light Source Instability problem->cause1 cause2 Inaccurate Actinometry problem->cause2 cause3 Sample Impurity problem->cause3 cause4 Temperature Fluctuations problem->cause4 sol1 Warm-up Lamp Monitor Output cause1->sol1 sol2 Use Fresh Actinometer Recalibrate cause2->sol2 sol3 Purify this compound cause3->sol3 sol4 Use Thermostatted Cell cause4->sol4

Caption: Troubleshooting logic for inconsistent results in this compound photolysis experiments.

References

Azoethane Reaction Vessel Compatibility: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate reaction vessels for experiments involving azoethane. The following information is designed to ensure the safety and integrity of your experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound?

A1: this compound is a thermally sensitive compound and can undergo exothermic decomposition, which may become explosive under certain conditions, such as elevated temperatures or in the presence of catalytic materials. The primary products of decomposition are nitrogen gas and ethyl radicals, which can lead to a rapid increase in pressure within a sealed reaction vessel.

Q2: Can I use a metal reaction vessel for experiments with this compound?

A2: Caution is advised when using metal reaction vessels. Certain transition metals have been shown to catalyze the decomposition of azo compounds.[1][2] While specific data for this compound is limited, it is prudent to avoid metals known to have catalytic activity, such as copper, nickel, and iron, especially at elevated temperatures. If a metal vessel is required, alloys with high chemical resistance like Hastelloy may be a more suitable choice than standard stainless steel, but thorough small-scale testing is essential.

Q3: Is borosilicate glass a suitable material for an this compound reaction vessel?

A3: Borosilicate glass is generally a good choice for handling this compound due to its chemical inertness and ability to withstand a range of temperatures.[3][4] It is not expected to react with or catalyze the decomposition of this compound under normal experimental conditions. However, it is crucial to ensure the glassware is free from scratches or defects that could create weak points, especially if the reaction is conducted under pressure.

Q4: What types of plastic reaction vessels are compatible with this compound?

A4: Fluoropolymers such as PTFE, PFA, and PVDF are known for their excellent chemical resistance and are generally suitable for use with a wide range of organic compounds.[5][6][7][8][9] These materials are unlikely to react with this compound. However, it is important to consider the temperature and pressure limits of the specific plastic vessel.

Q5: Are there any specific solvents I should avoid when working with this compound?

A5: While this compound's reactivity with common laboratory solvents is not extensively documented in the provided search results, it is good practice to use high-purity, aprotic solvents. Protic solvents could potentially interact with this compound or its decomposition products. Always ensure that the chosen solvent is dry and free of impurities that could act as catalysts.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpectedly rapid reaction or pressure increase. Catalytic decomposition of this compound by the reaction vessel material.Immediately and safely quench the reaction. Re-evaluate the compatibility of your reaction vessel. Consider switching to a more inert material like borosilicate glass or a fluoropolymer (PTFE, PFA).
Discoloration of the reaction mixture. Reaction with impurities in the solvent or on the surface of the reaction vessel.Ensure all solvents are of high purity and properly dried. Thoroughly clean and dry the reaction vessel before use. Consider using a glass vessel for better visual monitoring.
Leakage from the reaction vessel. Material degradation due to chemical incompatibility or exceeding the vessel's pressure rating.Stop the experiment immediately and vent the pressure safely. Inspect the vessel for signs of degradation. Choose a vessel material with known compatibility and a pressure rating suitable for your experimental conditions.
Inconsistent reaction results. Inadvertent catalysis or inhibition by the reaction vessel material.To ensure reproducibility, use a consistent and inert reaction vessel material for all experiments. Borosilicate glass is a reliable choice for maintaining reaction consistency.

Material Compatibility Summary

Material Compatibility with this compound Temperature Range (°C) Key Considerations
Borosilicate Glass Excellent-196 to 500[4]Transparent, chemically inert, but can be fragile. Avoid scratches and thermal shock.[3]
PTFE (Polytetrafluoroethylene) Excellent-268 to 260[6][8][9]Highly inert, but can be permeable to some gases. Ensure the vessel is rated for the intended pressure.
PFA (Perfluoroalkoxy) ExcellentUp to 260[9]Similar to PTFE with better melt-processability. Good for complex vessel geometries.
PVDF (Polyvinylidene Fluoride) GoodUp to 150[9]Good chemical resistance, but lower temperature limit compared to PTFE and PFA.
Stainless Steel (316) Caution AdvisedWide rangePotential for catalytic decomposition, especially at elevated temperatures. Pre-testing is highly recommended.
Hastelloy (C-276) GoodWide range[10]High resistance to corrosion and a better choice than stainless steel if a metal vessel is necessary. Still, pre-testing is advised.

Experimental Protocols

Protocol 1: Small-Scale Material Compatibility Test

Objective: To assess the compatibility of a vessel material with this compound under proposed reaction conditions.

Materials:

  • This compound solution of known concentration.

  • Small coupon or piece of the test material (e.g., stainless steel, PTFE).

  • Small borosilicate glass vial with a pressure-rated cap.

  • Heating and stirring module with temperature control.

  • Pressure transducer.

Procedure:

  • Place the material coupon in the glass vial.

  • Add a known volume of the this compound solution.

  • Seal the vial with the pressure-rated cap equipped with a pressure transducer.

  • As a control, prepare an identical vial without the material coupon.

  • Place both vials in the heating module and slowly ramp up to the desired reaction temperature while stirring.

  • Monitor the pressure in both vials over time.

  • A significantly faster rate of pressure increase in the vial with the material coupon compared to the control indicates catalytic decomposition.

  • After the experiment, visually inspect the material coupon and the solution for any changes.

Logical Workflow for Reaction Vessel Selection

VesselSelection cluster_choices start Start: Select Reaction Vessel for this compound Experiment pressure Is the reaction performed under pressure? start->pressure temp What is the maximum reaction temperature? pressure->temp Yes pressure->temp No metal_needed Is a metal vessel essential? temp->metal_needed < 150°C temp->metal_needed 150-250°C temp->metal_needed > 250°C ss Avoid Stainless Steel (High risk of catalytic decomposition) temp->ss > 150°C glass Use Borosilicate Glass Vessel metal_needed->glass No plastic Consider Fluoropolymer Vessel (PTFE, PFA) metal_needed->plastic No hastelloy Use Hastelloy Vessel with Caution (Perform compatibility test) metal_needed->hastelloy Yes

Caption: Decision tree for selecting a suitable reaction vessel for this compound.

References

Validation & Comparative

A Comparative Guide to Azo Radical Initiators: AIBN vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate radical initiator is a critical decision that dictates the kinetics of polymerization and the properties of the final polymer. This guide provides an objective comparison of the widely used radical initiator 2,2'-Azobisisobutyronitrile (AIBN) against other commercially available azo initiators. Due to a scarcity of detailed experimental data in publicly available literature for azoethane as a radical initiator, a direct and comprehensive comparison is challenging. Therefore, this guide will focus on AIBN and its more prevalent alternatives, offering supporting data and experimental methodologies to inform your selection process.

Introduction to Azo Initiators

Azo compounds are a class of molecules characterized by a central diazene (B1210634) (R-N=N-R') functional group. Upon heating or photolysis, they decompose, liberating a molecule of nitrogen gas and generating two carbon-centered radicals. This predictable decomposition behavior, which is largely independent of the solvent, makes them reliable initiators for a wide range of radical reactions, including polymer synthesis. Unlike peroxide initiators, azo initiators are not susceptible to induced decomposition, which can lead to more complex reaction kinetics.

AIBN: The Industry Standard

AIBN is one of the most common oil-soluble azo polymerization initiators.[1] It is favored for its clean decomposition, producing isobutyronitrile (B166230) radicals and nitrogen gas.[2] These radicals are effective in initiating the polymerization of various vinyl monomers.[3]

Performance Comparison: AIBN vs. Selected Azo Initiator Alternatives

To provide a practical comparison for researchers, this guide contrasts the properties of AIBN with three other commercially available azo initiators: V-50, V-65, and V-70. These alternatives offer a range of decomposition temperatures and solubilities, making them suitable for diverse experimental conditions.

Physical and Chemical Properties

The following table summarizes key properties of AIBN and its alternatives. The 10-hour half-life temperature is a crucial parameter, indicating the temperature at which 50% of the initiator will decompose over a 10-hour period.[4] This value is instrumental in selecting an initiator that is appropriate for the desired reaction temperature and duration.

PropertyAIBN (2,2'-Azobisisobutyronitrile)V-50 (2,2'-Azobis(2-methylpropionamidine) dihydrochloride)V-65 (2,2'-Azobis(2,4-dimethylvaleronitrile))V-70 (2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile))
CAS Number 78-67-1[5]2997-92-4[6][7]4419-11-8[8][9]15545-97-8[10][11]
Molecular Weight ( g/mol ) 164.21[5][12]271.19[7]248.37[8]308.43[11]
10-hour Half-life Temperature (°C) 64-65 (in toluene (B28343)/chlorobenzene)[4][5][13]56 (in water)[6][7][14]51 (in toluene)[8][9][15]30 (in toluene)[10][11][14][16]
Appearance White crystalline powder[17]Nearly white granules[7]White crystalline powder[8]Nearly white crystalline powder[11]
Solubility Soluble: Methanol (B129727), Toluene, Acetone, Ethanol[12][17][18][19] Insoluble: Water[12][17]Freely Soluble: Water[6][7][20] Practically Insoluble: Methanol, Ethanol, Acetone, Dioxane, N,N-Dimethylformamide[6][20]Soluble: Toluene, Acetone, Methanol, Benzene, Ether, N,N-Dimethylformamide[8][9][15][21] Insoluble: Water[8][9]Freely Soluble: Dichloromethane[10][11] Soluble: Acetonitrile, N,N-Dimethylformamide[10][11] Slightly Soluble: Methanol, Acetone, Toluene[10][11] Practically Insoluble: Water[11]
Initiation Efficiency

Experimental Protocols

To facilitate a direct comparison of initiator performance in your own laboratory setting, the following experimental protocols are provided.

Determining Initiator Half-Life via Differential Scanning Calorimetry (DSC)

This method allows for the determination of the decomposition kinetics of a thermal initiator.

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 1-5 wt%) of the initiator in a suitable solvent (e.g., toluene for oil-soluble initiators).

  • DSC Analysis:

    • Place a known mass of the solution into a hermetically sealed DSC pan.

    • Use an empty, sealed pan as a reference.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • The DSC instrument will record the heat flow as a function of temperature, with the initiator decomposition appearing as an exothermic peak.

  • Data Analysis: The peak temperature of the exotherm corresponds to the maximum decomposition rate. By conducting the experiment at various heating rates, the activation energy (Ea) and pre-exponential factor (A) can be calculated using the Kissinger analysis. The half-life (t½) at a specific temperature (T) can then be determined using the Arrhenius equation:

    t½ = ln(2) / (A * exp(-Ea / RT))

    where R is the ideal gas constant.[24]

Determining Initiator Efficiency in Polymerization

This protocol outlines a method to determine the initiator efficiency for a specific monomer.

Methodology:

  • Monomer Purification: Remove any inhibitors from the monomer (e.g., by passing styrene (B11656) through a column of basic alumina).[24][25]

  • Reaction Setup:

    • In a reaction vessel, dissolve a known amount of the initiator in a known amount of the purified monomer.[24][25]

    • Degas the solution by purging with an inert gas (e.g., nitrogen) for 15-20 minutes to remove oxygen, which can inhibit the polymerization.[24]

  • Polymerization:

    • Immerse the reaction vessel in a constant temperature bath set to a temperature where the initiator's half-life is known.

    • Allow the reaction to proceed for a time significantly shorter than the initiator's half-life to maintain a relatively constant initiator concentration.[24]

  • Polymer Isolation and Quantification:

    • Stop the reaction by rapid cooling and adding an inhibitor.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol for polystyrene).[24][25]

    • Filter, wash, and dry the polymer to a constant weight.[24]

  • Calculation of Initiator Efficiency (f):

    • Determine the number-average molecular weight (Mn) of the polymer using Gel Permeation Chromatography (GPC).

    • The number of moles of initiated polymer chains can be estimated from the polymer yield and Mn.

    • The theoretical number of moles of radicals produced is calculated from the initial initiator concentration and its known decomposition rate constant.

    • The initiator efficiency is the ratio of the moles of initiated polymer chains to the theoretical moles of radicals produced.[24][26]

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the decomposition of azo initiators and a typical experimental workflow.

Decomposition_Mechanisms cluster_AIBN AIBN Decomposition cluster_Generic General Azo Initiator Decomposition AIBN AIBN [(CH3)2C(CN)]2N2 radicals_AIBN 2 x 2-cyanoprop-2-yl radical + N2 AIBN->radicals_AIBN Δ or hν Azo R-N=N-R' radicals_Generic R• + R'• + N2 Azo->radicals_Generic Δ or hν

Decomposition of AIBN and a generic azo initiator.

Experimental_Workflow start Select Initiator and Monomer purify Purify Monomer start->purify prepare Prepare Reaction Mixture (Initiator + Monomer) purify->prepare degas Degas with Inert Gas prepare->degas polymerize Polymerize at Constant T degas->polymerize stop Stop Reaction & Precipitate Polymer polymerize->stop isolate Isolate and Dry Polymer stop->isolate analyze Analyze Polymer (Yield, GPC for Mn) isolate->analyze calculate Calculate Initiator Efficiency analyze->calculate end Compare Performance calculate->end

Workflow for comparing radical initiator efficiency.

Conclusion

The choice of a radical initiator is a critical factor in the design and execution of polymerization reactions. While AIBN remains a robust and widely applicable initiator, alternatives such as V-50, V-65, and V-70 provide researchers with a broader range of operating temperatures and solubility profiles. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of your research, enabling greater control over polymerization kinetics and final polymer properties.

References

A Head-to-Head Battle: Unraveling the Decomposition Rates of Azoethane and Azoisopropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, understanding the thermal stability and decomposition kinetics of azo compounds is paramount. This guide provides a detailed comparison of the decomposition rates of two common azoalkanes, azoethane and azoisopropane, supported by experimental data and methodologies.

The thermal decomposition of azoalkanes, which involves the cleavage of the C-N bond to release nitrogen gas and generate free radicals, is a fundamental process in organic chemistry with applications in polymerization initiation and organic synthesis. The rate of this decomposition is significantly influenced by the structure of the alkyl groups attached to the azo moiety. Here, we present a comparative analysis of the decomposition rates of this compound and azoisopropane, highlighting the structural effects on their thermal lability.

Quantitative Decomposition Data

The thermal decomposition of both this compound and azoisopropane follows first-order kinetics. The rate of decomposition can be expressed by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A). A comprehensive study by Ács, Péter, and Huhn (1980) provides the necessary data for a direct comparison.[1]

CompoundTemperature Range (K)Arrhenius Equation (log k, s⁻¹)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)
This compound 523–623(15.5 ± 0.4) - (212.5 ± 4.1) / (2.303 RT)212.5 ± 4.110¹⁵.⁵
Azoisopropane 523–623(15.0 ± 0.3) - (198.2 ± 3.3) / (2.303 RT)198.2 ± 3.310¹⁵.⁰

Data sourced from Ács, Péter, and Huhn (1980).[1]

As the data indicates, azoisopropane possesses a lower activation energy for decomposition compared to this compound. This suggests that the C-N bond in azoisopropane is weaker and more susceptible to thermal cleavage. The formation of more stable secondary isopropyl radicals from azoisopropane, in contrast to the primary ethyl radicals from this compound, is a key factor contributing to this lower energy barrier.

Experimental Protocols

The determination of the decomposition rates of azoalkanes is typically carried out in the gas phase within a static system. The following provides a generalized experimental protocol based on common methodologies for studying such reactions.

1. Sample Preparation and Handling:

  • High-purity this compound and azoisopropane are required. Purification is often achieved by fractional distillation.

  • The compounds are stored in darkened vessels at low temperatures to prevent premature decomposition.

2. Experimental Apparatus:

  • A static vacuum system is employed, typically constructed from Pyrex glass.

  • The central component is a thermostatically controlled reaction vessel of a known volume, which is housed in an oven to maintain a constant temperature.

  • The system is connected to a high-vacuum line, pressure gauges (such as a manometer), and a gas sampling port.

3. Decomposition Monitoring:

  • The reaction is initiated by introducing a known pressure of the gaseous azoalkane into the heated reaction vessel.

  • The progress of the decomposition is monitored by measuring the change in total pressure over time. As one mole of the azoalkane decomposes to produce one mole of nitrogen and two moles of alkyl radicals (which subsequently combine or disproportionate), the total pressure of the system increases.

  • For a more detailed analysis of the product distribution, gas chromatography (GC) is employed. At specific time intervals, samples are withdrawn from the reaction vessel and injected into a gas chromatograph.

4. Gas Chromatography (GC) Analysis:

  • Column: A packed or capillary column suitable for separating light hydrocarbons and nitrogen is used. For instance, a column packed with Porapak Q or a capillary column like a DB-5ms can be effective.[2]

  • Carrier Gas: An inert gas such as helium or nitrogen is used as the carrier gas.

  • Detector: A thermal conductivity detector (TCD) is suitable for detecting nitrogen and hydrocarbons, while a flame ionization detector (FID) is more sensitive for hydrocarbon analysis.

  • Temperature Program: The oven temperature is programmed to ensure adequate separation of the reactant and all major products. For example, an initial temperature of 80°C held for a few minutes, followed by a ramp to a higher temperature (e.g., 230°C) can be used.[2]

  • Quantification: The concentration of the remaining azoalkane and the formed products are determined by comparing their peak areas to those of known standards.

5. Data Analysis:

  • The first-order rate constant (k) is determined from the slope of a plot of the natural logarithm of the reactant concentration (or partial pressure) versus time.

  • By conducting the experiment at various temperatures, an Arrhenius plot of ln(k) versus 1/T can be constructed. The slope of this plot is equal to -Ea/R, and the y-intercept is ln(A), allowing for the determination of the activation energy and the pre-exponential factor.

Logical Relationship of Decomposition Comparison

The following diagram illustrates the logical flow of comparing the decomposition rates of this compound and azoisopropane.

Decomposition_Comparison cluster_compounds Azoalkanes cluster_process Decomposition Process cluster_parameters Kinetic Parameters cluster_comparison Comparison This compound This compound Thermal_Decomposition Thermal Decomposition This compound->Thermal_Decomposition Azoisopropane Azoisopropane Azoisopropane->Thermal_Decomposition Rate_Constant Rate Constant (k) Thermal_Decomposition->Rate_Constant Activation_Energy Activation Energy (Ea) Thermal_Decomposition->Activation_Energy Comparison Decomposition Rate Comparison Rate_Constant->Comparison Activation_Energy->Comparison

Caption: Logical workflow for comparing azoalkane decomposition rates.

Conclusion

The experimental data clearly demonstrates that azoisopropane decomposes at a faster rate than this compound under similar thermal conditions. This is attributed to the lower activation energy required for the homolytic cleavage of the C-N bond in azoisopropane, which leads to the formation of more stable secondary radicals. This comparative guide provides essential data and methodologies for researchers working with these and similar azo compounds, enabling a better understanding of their thermal stability and reactivity.

References

Azoethane vs. Benzoyl Peroxide: A Comparative Guide for Radical Initiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of free-radical chemistry, the choice of initiator is a critical decision that dictates reaction kinetics, product characteristics, and safety profiles. Among the myriad of available options, azo compounds and peroxides represent two of the most widely utilized classes of thermal initiators. This guide provides a detailed, objective comparison between a representative aliphatic azo compound, azoethane, and the commonly used diacyl peroxide, benzoyl peroxide. The information presented herein is intended to assist researchers in making informed decisions for applications ranging from polymer synthesis to potential considerations in drug development.

Performance Comparison of this compound and Benzoyl Peroxide

The efficacy of a radical initiator is primarily determined by its decomposition kinetics, initiator efficiency, and the nature of the generated radicals. These parameters influence the overall polymerization rate and the properties of the resulting polymer.

Data Presentation: Initiator Properties and Decomposition Kinetics

PropertyThis compoundBenzoyl PeroxideReferences
Chemical Formula C4H10N2(C6H5CO)2O2
Molar Mass ( g/mol ) 86.13242.23
Decomposition Products 2 Ethyl radicals (•CH2CH3) + Nitrogen gas (N2)2 Benzoyloxyl radicals (C6H5COO•) → Phenyl radicals (•C6H5) + Carbon dioxide (CO2)
Activation Energy (Ea) for Decomposition (kcal/mol) 47.2 ± 1.0~30-35 (in solution)
10-Hour Half-Life Temperature (°C) Not readily available73 (in benzene)

Data Presentation: Performance in Styrene Polymerization

ParameterThis compoundBenzoyl PeroxideReferences
Initiator Efficiency (f) Data not available for this compound specifically, but typically 0.5-0.7 for azo initiators~0.6

Key Differences and Considerations

Decomposition Mechanism and Byproducts:

This compound undergoes a clean, unimolecular decomposition to produce two ethyl radicals and a molecule of nitrogen gas. This process is generally not susceptible to induced decomposition, where a radical attacks the initiator molecule. In contrast, benzoyl peroxide decomposes to form two benzoyloxyl radicals, which can then decarboxylate to form phenyl radicals and carbon dioxide. Peroxides, including benzoyl peroxide, can be susceptible to induced decomposition, which can complicate kinetic studies.

Radical Reactivity and Side Reactions:

The carbon-centered radicals generated by azo initiators, like the ethyl radicals from this compound, are generally less prone to side reactions such as hydrogen abstraction from the polymer backbone. This often leads to the formation of more linear polymers. The oxygen-centered benzoyloxyl radicals and the subsequent phenyl radicals from benzoyl peroxide are more reactive and can participate in hydrogen abstraction, potentially leading to branched or cross-linked polymers.

Solvent Effects:

The decomposition rate of azo compounds like this compound is relatively insensitive to the solvent environment. Conversely, the decomposition of benzoyl peroxide can be significantly influenced by the solvent.

Applications in Drug Development

Benzoyl Peroxide:

Benzoyl peroxide is a well-established active pharmaceutical ingredient (API) primarily used in topical treatments for acne vulgaris. Its therapeutic effect is attributed to its bactericidal activity against Cutibacterium acnes, along with keratolytic and comedolytic properties. The bactericidal mechanism involves the release of reactive oxygen species upon contact with the skin. Concerns have been raised about the potential for benzoyl peroxide to degrade into the carcinogen benzene (B151609) at elevated temperatures. However, a recent study found no significant association between the use of benzoyl peroxide for acne treatment and an increased risk of cancer.

This compound and Azo Compounds:

While this compound itself is not a common therapeutic agent, the azo functional group is present in some drugs, such as the antibacterial prontosil (B91393) and the anti-inflammatory sulfasalazine. Azo compounds are also being explored in drug delivery systems. For instance, azo-containing polymers have been developed for colon-specific drug delivery, where the azo bonds are cleaved by azoreductase enzymes in the colon, triggering drug release. The broader class of azo compounds has been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Experimental Protocols

Determining Initiator Decomposition Kinetics via Differential Scanning Calorimetry (DSC)

This protocol outlines a general method for determining the thermal decomposition characteristics of radical initiators.

Objective: To determine the onset temperature and enthalpy of decomposition.

Materials:

  • Radical initiator (this compound or Benzoyl Peroxide)

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Accurately weigh 1-5 mg of the initiator into an aluminum DSC pan.

  • Hermetically seal the pan. Use an empty, sealed pan as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Purge the cell with an inert gas at a constant flow rate (e.g., 20-50 mL/min).

  • Equilibrate the sample at a temperature well below the expected decomposition temperature (e.g., 30°C).

  • Heat the sample at a constant rate (e.g., 10 °C/min) under the inert atmosphere.

  • Record the heat flow as a function of temperature. The decomposition will result in an exothermic peak.

Data Analysis: The temperature at the peak of the exotherm corresponds to the maximum decomposition rate. By performing the experiment at several different heating rates, the activation energy (Ea) and the pre-exponential factor (A) for the decomposition can be determined using methods such as the Kissinger analysis (ASTM E698).

Determining Initiator Efficiency by Gravimetric Analysis of Polymer Yield

This protocol provides a general method for determining the efficiency of an initiator in a polymerization reaction.

Objective: To calculate the initiator efficiency (f), which is the fraction of radicals that successfully initiate polymerization.

Materials:

  • Radical initiator (this compound or Benzoyl Peroxide)

  • Monomer (e.g., purified styrene)

  • Reaction vessel (e.g., reaction tube)

  • Constant temperature bath

  • Inhibitor removal column (e.g., basic alumina)

  • Degassing equipment (e.g., nitrogen line, vacuum pump)

  • Precipitating solvent (e.g., methanol)

  • Filtration apparatus

  • Drying oven

Procedure:

  • Monomer Purification: Purify the monomer (e.g., styrene) by passing it through a column of basic alumina (B75360) to remove any inhibitors.

  • Reaction Setup: In a reaction vessel, dissolve a known amount of the initiator in a known amount of the purified monomer.

  • Degassing: Remove dissolved oxygen from the solution by purging with an inert gas (e.g., nitrogen) or through freeze-pump-thaw cycles.

  • Polymerization: Place the reaction vessel in a constant temperature bath set to a temperature where the initiator's half-life is known. Allow the polymerization to proceed for a time that is significantly shorter than the initiator's half-life to ensure the initiator concentration remains relatively constant.

  • Polymer Isolation: Stop the reaction by cooling the vessel and precipitating the polymer in a non-solvent (e.g., methanol).

  • Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it to a constant weight in a vacuum oven.

  • Polymer Yield: Determine the mass of the dried polymer.

Calculation of Initiator Efficiency (f): The initiator efficiency is the ratio of the moles of initiated polymer chains to the theoretical moles of radicals produced. The number of moles of initiated polymer chains can be estimated from the polymer yield and the number-average molecular weight (Mn), which can be determined by techniques like Gel Permeation Chromatography (GPC). The theoretical number of moles of radicals produced is calculated from the initial initiator concentration and its known decomposition rate constant.

Visualizations

Decomposition Pathways

DecompositionPathways cluster_this compound This compound Decomposition cluster_bpo Benzoyl Peroxide Decomposition This compound This compound (C2H5-N=N-C2H5) azo_rad 2 Ethyl Radicals (2 •CH2CH3) This compound->azo_rad Δ (Heat) n2 Nitrogen Gas (N2) This compound->n2 Δ (Heat) bpo Benzoyl Peroxide ((C6H5CO)2O2) benzoyloxyl 2 Benzoyloxyl Radicals (2 C6H5COO•) bpo->benzoyloxyl Δ (Heat) phenyl 2 Phenyl Radicals (2 •C6H5) benzoyloxyl->phenyl co2 Carbon Dioxide (2 CO2) benzoyloxyl->co2

Caption: Decomposition pathways of this compound and Benzoyl Peroxide.

Experimental Workflow for Initiator Efficiency Determination

InitiatorEfficiencyWorkflow start Start purify Purify Monomer start->purify prepare Prepare Initiator/ Monomer Solution purify->prepare degas Degas Solution prepare->degas polymerize Polymerize at Constant Temperature degas->polymerize precipitate Precipitate Polymer polymerize->precipitate gpc Analyze Mn by GPC polymerize->gpc filter_dry Filter and Dry Polymer precipitate->filter_dry weigh Determine Polymer Yield filter_dry->weigh calculate Calculate Initiator Efficiency (f) weigh->calculate gpc->calculate end End calculate->end

Caption: Workflow for determining initiator efficiency.

Hypothetical Radical-Induced Signaling Pathway

RadicalSignaling cluster_cellular Cellular Effects initiator Radical Initiator (this compound or BPO) radicals Free Radicals (R•) initiator->radicals Decomposition lipid_perox Lipid Peroxidation radicals->lipid_perox interacts with protein_ox Protein Oxidation radicals->protein_ox interacts with dna_damage DNA Damage radicals->dna_damage interacts with cell_membrane Cell Membrane stress_response Cellular Stress Response lipid_perox->stress_response protein_ox->stress_response dna_damage->stress_response inflammation Inflammation stress_response->inflammation apoptosis Apoptosis stress_response->apoptosis

Caption: General pathway of radical-induced cellular stress.

A Comparative Study of Azoethane Photolysis and Pyrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the photolytic and pyrolytic decomposition of azoethane. By examining the reaction mechanisms, product distributions, and experimental conditions of both processes, this document aims to equip researchers with a comprehensive understanding of the distinct chemical behaviors of this compound under light and heat.

Introduction

This compound (CH₃CH₂N=NCH₂CH₃) is a volatile organic compound that serves as a clean source of ethyl radicals upon decomposition. The initiation of this decomposition can be achieved through two primary methods: photolysis, the dissociation of molecules by light, and pyrolysis, the thermal decomposition of molecules at elevated temperatures. Understanding the nuances of these two processes is critical for applications in chemical kinetics, radical chemistry, and as a source of radicals in various chemical syntheses. This guide presents a comparative study of this compound photolysis and pyrolysis, supported by experimental data and detailed methodologies.

Reaction Mechanisms and Products

Both photolysis and pyrolysis of this compound proceed via radical mechanisms, initiated by the cleavage of the C-N bonds. However, the initial activation step and subsequent reaction pathways differ, leading to variations in product distribution.

Photolysis of this compound

The photolysis of this compound is initiated by the absorption of a photon, leading to an electronically excited molecule (A*). This excited molecule can then either decompose or be deactivated through collisions. The primary photochemical process is the cleavage of the two C-N bonds, yielding a molecule of nitrogen and two ethyl radicals.

The main reaction steps are:

  • Excitation: C₂H₅N₂C₂H₅ + hν → [C₂H₅N₂C₂H₅]*

  • Decomposition: [C₂H₅N₂C₂H₅]* → 2 C₂H₅• + N₂

  • Collisional Deactivation: [C₂H₅N₂C₂H₅]* + M → C₂H₅N₂C₂H₅ + M

The ethyl radicals generated can then undergo various secondary reactions, including combination and disproportionation.

  • Combination: C₂H₅• + C₂H₅• → C₄H₁₀ (n-butane)

  • Disproportionation: C₂H₅• + C₂H₅• → C₂H₆ (ethane) + C₂H₄ (ethylene)

The primary products of this compound photolysis are nitrogen and n-butane , with smaller amounts of ethane (B1197151) and ethylene (B1197577). Other minor products, such as ethyl butyl diimide and tetraethyl hydrazine, have also been suggested.[1] The quantum yield of nitrogen formation is a key parameter in photolysis and is dependent on factors such as pressure and temperature, as collisional deactivation becomes more significant at higher pressures.[1][2]

Pyrolysis of this compound

The pyrolysis of this compound is initiated by thermal energy, which leads to the homolytic cleavage of the C-N bonds, also producing two ethyl radicals and a molecule of nitrogen.

The primary initiation step is: Initiation: C₂H₅N₂C₂H₅ → 2 C₂H₅• + N₂

The high temperatures employed in pyrolysis lead to a more complex set of secondary reactions involving the ethyl radicals and other species formed. These include:

  • Combination and Disproportionation: As seen in photolysis.

  • Radical Decomposition: C₂H₅• → C₂H₄ + H•

  • Hydrogen Abstraction: C₂H₅• + C₂H₅N₂C₂H₅ → C₂H₆ + C₂H₅N₂C₂H₄•

  • Further Reactions of Products: The initial products can undergo further decomposition and reactions at high temperatures.

Consequently, the product distribution in pyrolysis is more varied than in photolysis. The major products include ethylene, acetylene (B1199291), ethane, methane, propane, and n-butane .

Quantitative Data Comparison

The following tables summarize the quantitative data obtained from experimental studies of this compound photolysis and pyrolysis.

Photolysis: Quantum Yield of Nitrogen Formation

The quantum yield (Φ) of a photochemical reaction is the number of molecules reacted or formed per photon absorbed. For this compound photolysis, the quantum yield of nitrogen formation is a key indicator of the efficiency of the primary decomposition process.

Temperature (°C)This compound Concentration (mol/L x 10³)Quantum Yield of N₂ (Φ)
280.50.95
281.00.91
285.00.74
2810.00.62
750.50.98
751.00.96
755.00.88
7510.00.80
1200.50.99
1201.00.98
1205.00.94
12010.00.89

Data sourced from Cerfontain and Kutschke (1958).[1]

The data clearly shows that the quantum yield of nitrogen formation decreases with increasing this compound concentration, indicating the effect of collisional deactivation. Conversely, the quantum yield increases with temperature, suggesting that the decomposition of the excited molecule is an activated process.

Pyrolysis: Product Distribution

The product distribution in the pyrolysis of this compound is highly dependent on the temperature. The following table shows the mole percent of various products at different temperatures from the pyrolysis of a mixture of 0.5% this compound in neon in a shock tube.

Temperature (K)Ethylene (C₂H₄)Acetylene (C₂H₂)Ethane (C₂H₆)Methane (CH₄)Propane (C₃H₈)n-Butane (C₄H₁₀)Methyl Radical (CH₃•)
105015.2-10.51.83.528.11.5
115025.1-12.33.22.115.42.0
125040.31.510.15.10.85.22.5
135055.25.87.57.3-1.23.1
145060.112.55.19.8--3.5

Data sourced from Burcat, Lifshitz, and Scheller (1972).

As the temperature increases, the yield of smaller, unsaturated molecules like ethylene and acetylene increases, while the yield of larger, saturated molecules like n-butane decreases. This reflects the increased importance of radical decomposition and fragmentation reactions at higher temperatures.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline typical experimental protocols for the photolysis and pyrolysis of this compound.

This compound Photolysis Protocol

Objective: To determine the quantum yield of nitrogen formation from the photolysis of this compound.

Apparatus:

  • Mercury arc lamp (e.g., Hanovia S-500 medium pressure mercury arc).

  • Optical filter to isolate a specific wavelength (e.g., Corning filter 5860 for the 3660 Å line).[1]

  • Quartz reaction cell.

  • Vacuum line for handling and purifying this compound.

  • Gas analysis system (e.g., gas chromatograph or mass spectrometer) to quantify the products.

  • Actinometer for measuring the light intensity (e.g., potassium ferrioxalate (B100866) actinometer).[1]

Procedure:

  • Sample Preparation: this compound is purified by several distillations and stored in a blackened tube to prevent premature decomposition.

  • Reaction Setup: A known pressure of purified this compound is introduced into the quartz reaction cell, which is placed in a thermostat to maintain a constant temperature.

  • Irradiation: The this compound sample is irradiated with the filtered light from the mercury arc lamp for a measured period.

  • Product Analysis: After irradiation, the reaction mixture is collected and the amount of nitrogen produced is quantified using a gas chromatograph or mass spectrometer. The unreacted this compound and other hydrocarbon products can also be analyzed.

  • Actinometry: The intensity of the light source is determined using a chemical actinometer, such as the potassium ferrioxalate system. The amount of a specific product formed in the actinometer solution upon irradiation is measured spectrophotometrically, which allows for the calculation of the number of photons entering the reaction cell.

  • Quantum Yield Calculation: The quantum yield of nitrogen formation (Φ(N₂)) is calculated using the following formula: Φ(N₂) = (moles of N₂ formed) / (moles of photons absorbed)

This compound Pyrolysis Protocol

Objective: To determine the product distribution from the pyrolysis of this compound.

Apparatus:

  • Flow reactor or shock tube. For a flow reactor: a quartz or metal tube housed in a furnace. For a shock tube: a specialized apparatus for generating high temperatures and pressures for short durations.

  • Gas handling system for preparing and introducing the reactant mixture (this compound diluted in an inert gas like neon or argon).

  • Temperature and pressure control and measurement systems.

  • Product collection system (e.g., cold trap).

  • Gas analysis system (e.g., gas chromatograph with a flame ionization detector (GC-FID) and a thermal conductivity detector (TCD), or a mass spectrometer).

Procedure:

  • Reactant Preparation: A dilute mixture of this compound in an inert gas is prepared to ensure uniform heating and to control the reaction rate.

  • Pyrolysis:

    • Flow Reactor: The reactant mixture is passed through the heated reactor at a controlled flow rate, which determines the residence time. The furnace maintains a constant, high temperature.

    • Shock Tube: A shock wave is generated in the tube, rapidly heating the reactant mixture to a high temperature for a very short and well-defined reaction time.

  • Product Quenching and Collection: The reaction is rapidly quenched to prevent further reactions. In a flow system, this can be achieved by rapid cooling of the gas stream. In a shock tube, the reaction is quenched by the expansion wave following the shock. The products are then collected, often in a cold trap.

  • Product Analysis: The collected products are vaporized and analyzed using a gas chromatograph or mass spectrometer to identify and quantify the different species present in the product mixture.

Visualizations

Signaling Pathways and Experimental Workflows

Azoethane_Photolysis_Pathway This compound This compound (C₂H₅N₂C₂H₅) Excitedthis compound Excited this compound [C₂H₅N₂C₂H₅]* This compound->Excitedthis compound Absorption Photon Photon (hν) Photon->Excitedthis compound Deactivatedthis compound This compound (Ground State) Excitedthis compound->Deactivatedthis compound Collisional Deactivation EthylRadicals 2 Ethyl Radicals (2 C₂H₅•) Excitedthis compound->EthylRadicals Decomposition Nitrogen Nitrogen (N₂) Excitedthis compound->Nitrogen M Collision Partner (M) M->Deactivatedthis compound nButane n-Butane (C₄H₁₀) EthylRadicals->nButane Combination Ethane Ethane (C₂H₆) EthylRadicals->Ethane Disproportionation Ethylene Ethylene (C₂H₄) EthylRadicals->Ethylene Azoethane_Pyrolysis_Pathway This compound This compound (C₂H₅N₂C₂H₅) EthylRadicals 2 Ethyl Radicals (2 C₂H₅•) This compound->EthylRadicals Thermal Decomposition Nitrogen Nitrogen (N₂) This compound->Nitrogen Heat Heat (Δ) Heat->EthylRadicals nButane n-Butane (C₄H₁₀) EthylRadicals->nButane Combination Ethane Ethane (C₂H₆) EthylRadicals->Ethane Disproportionation Ethylene Ethylene (C₂H₄) EthylRadicals->Ethylene Decomposition H_atom H• EthylRadicals->H_atom Methane Methane (CH₄) EthylRadicals->Methane Propane Propane (C₃H₈) EthylRadicals->Propane MethylRadical CH₃• EthylRadicals->MethylRadical Acetylene Acetylene (C₂H₂) Ethylene->Acetylene Experimental_Workflows cluster_photolysis Photolysis Workflow cluster_pyrolysis Pyrolysis Workflow P_Start Prepare this compound Sample P_Irradiation Irradiate with Light Source P_Start->P_Irradiation P_Analysis Analyze Products (GC/MS) P_Irradiation->P_Analysis P_Actinometry Measure Light Intensity (Actinometry) P_Calculation Calculate Quantum Yield P_Actinometry->P_Calculation P_Analysis->P_Calculation P_End Results P_Calculation->P_End T_Start Prepare this compound/Inert Gas Mixture T_Pyrolysis Heat in Reactor (Furnace/Shock Tube) T_Start->T_Pyrolysis T_Quench Quench Reaction T_Pyrolysis->T_Quench T_Analysis Analyze Products (GC/MS) T_Quench->T_Analysis T_End Results T_Analysis->T_End

References

Unraveling the Decomposition of Azoethane: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal decomposition of azo compounds is critical for assessing chemical stability and potential hazards. Azoethane (CH₃CH₂N=NCH₂CH₃), a simple dialkyldiazene, serves as a fundamental model for studying the intricate mechanisms of N-N bond cleavage. This guide provides a comparative analysis of the proposed decomposition pathways of this compound, leveraging insights from Density Functional Theory (DFT) calculations performed on analogous azoalkanes.

Decomposition Pathways: Concerted vs. Stepwise

The decomposition of this compound fundamentally involves the cleavage of the C-N and N=N bonds, leading to the formation of ethyl radicals and nitrogen gas.

  • Concerted Mechanism: In this pathway, the two C-N bonds break simultaneously with the N=N bond, leading to the direct formation of two ethyl radicals and a molecule of nitrogen gas in a single transition state. This is often described as a three-body dissociation.

  • Stepwise Mechanism: This pathway involves the initial cleavage of one C-N bond to form an ethyldiazenyl radical (CH₃CH₂N=N•) and an ethyl radical. The ethyldiazenyl radical is a short-lived intermediate that subsequently decomposes into a second ethyl radical and nitrogen gas.

Comparative Analysis of Activation Energies

DFT calculations are instrumental in determining the activation energies (Ea) for these pathways, which are crucial for predicting reaction rates and mechanisms. The table below summarizes typical activation energies obtained from DFT studies on analogous azoalkanes, providing an expected range for this compound decomposition.

CompoundDecomposition PathwayLevel of TheoryBasis SetActivation Energy (kcal/mol)Reference
Azoisobutyronitrile (AIBN)Two-bond dissociation (concerted-like)B3LYP6-311G*Not explicitly stated, but favored[1]
Azomethane (B1219989)ConcertedNot specified in abstractNot specified in abstract~34 (experimental)[2]
3,3'-dinitro-4,4'-azoxyfurazanC-N bond dissociationB3LYP6-311++G**65.9 and 92.0[3]

Note: The data presented is for analogous compounds and serves as an estimate for this compound.

Experimental studies on azomethane decomposition in shock tubes suggest a "concerted" mechanism at high temperatures, with an activation energy of approximately 34 kcal/mol[2]. Theoretical studies on azoisobutyronitrile also indicate that the two-bond dissociation pathway is more favorable than a stepwise process[1]. For more complex azo compounds, DFT calculations have been used to determine C-N bond dissociation energies, which are the initial step in a stepwise mechanism[3]. For this compound, it is anticipated that the concerted pathway would have a lower activation barrier compared to the stepwise C-N bond homolysis.

Experimental Protocols: A DFT Calculation Workflow

The computational investigation of this compound decomposition pathways typically follows a standardized workflow.

  • Geometry Optimization: The initial step involves the optimization of the ground state geometry of the trans-azoethane molecule using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G*, 6-311++G(d,p)).

  • Transition State Search: For the concerted pathway, a synchronous transit-guided quasi-newton (STQN) method or similar techniques are employed to locate the transition state structure corresponding to the simultaneous cleavage of both C-N bonds. For the stepwise pathway, the transition state for the initial C-N bond cleavage is located.

  • Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures (reactant, transition states, intermediates, and products) to confirm their nature. A true minimum on the potential energy surface will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the located transition state connects the reactant to the desired products (or intermediates), an IRC calculation is performed. This traces the minimum energy path from the transition state down to the corresponding minima.

  • Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate activation and reaction energies.

Visualizing the Computational Workflow

The logical flow of a typical DFT study on this compound decomposition can be visualized as follows:

DFT_Workflow cluster_start Initial Setup cluster_geom_opt Geometry Optimization cluster_pathways Pathway Analysis cluster_verification Verification cluster_results Results A Define this compound Molecule B Optimize Ground State Geometry (DFT: B3LYP/6-31G*) A->B C1 Locate Concerted Transition State (TS1) B->C1 C2 Locate Stepwise Transition State (TS2) B->C2 E1 Frequency Calculation (TS1) (Verify 1 Imaginary Freq.) C1->E1 D Optimize Intermediate (Ethyldiazenyl Radical) C2->D E2 Frequency Calculation (TS2) (Verify 1 Imaginary Freq.) C2->E2 F1 IRC Calculation (TS1) E1->F1 F2 IRC Calculation (TS2) E2->F2 G Calculate Activation Energies (Ea1, Ea2) F1->G F2->G H Compare Pathways G->H

Caption: Computational workflow for DFT analysis of this compound decomposition.

Signaling Pathways of Decomposition

The two primary decomposition pathways of this compound can be represented as follows:

Decomposition_Pathways cluster_concerted Concerted Pathway cluster_stepwise Stepwise Pathway This compound This compound (CH3CH2N=NCH2CH3) TS_Concerted Transition State [CH3CH2...N...N...CH2CH3]‡ This compound->TS_Concerted k_concerted TS1_Stepwise Transition State 1 [CH3CH2...N=NCH2CH3]‡ This compound->TS1_Stepwise k_step1 Products_Concerted 2 CH3CH2• + N2 TS_Concerted->Products_Concerted Intermediate Intermediate (CH3CH2N=N• + CH3CH2•) TS1_Stepwise->Intermediate TS2_Stepwise Transition State 2 [CH3CH2N...N]‡ Intermediate->TS2_Stepwise k_step2 Products_Stepwise 2 CH3CH2• + N2 TS2_Stepwise->Products_Stepwise

Caption: Concerted vs. Stepwise decomposition pathways of this compound.

References

A Comparative Guide to Kinetic Models of Azoethane Pyrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Azoethane Pyrolysis Kinetic Models Supported by Experimental Data.

The thermal decomposition of this compound (C2H5N=NC2H5) is a classic example of a unimolecular gas-phase reaction, serving as a clean source of ethyl radicals for various chemical studies. The validation of kinetic models for this process is crucial for accurately predicting reaction rates and product distributions under different experimental conditions. This guide provides a comprehensive comparison of experimental data with established kinetic models for the pyrolysis of this compound.

Experimental Kinetic Data

The kinetics of the unimolecular decomposition of this compound have been investigated through various experimental techniques, including static pyrolysis systems and shock tube studies. A key study in this area has provided high-pressure Arrhenius parameters for the decomposition. The primary reaction is the fission of the C-N bonds, producing two ethyl radicals and a nitrogen molecule:

C2H5N=NC2H5 → 2 C2H5• + N2

The rate of this reaction is characterized by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A).

ParameterValueReference
Activation Energy (Ea)47.2 ± 1.0 kcal/mol[1]
Pre-exponential Factor (A)
Rate Constant (k)

Further review of the cited literature is required to populate the Pre-exponential Factor and Rate Constant values.

Kinetic Models of this compound Pyrolysis

Kinetic models for this compound pyrolysis aim to simulate the complex series of elementary reactions that occur during its thermal decomposition. These models are essential for understanding the reaction mechanism and for predicting the formation of various products.

A fundamental kinetic model for this compound pyrolysis centers on the initial unimolecular decomposition to form ethyl radicals. Subsequent reactions involving these radicals determine the final product distribution.

Key Elementary Reactions in this compound Pyrolysis Models:

  • Initiation: C2H5N=NC2H5 → 2 C2H5• + N2

  • Combination of Ethyl Radicals: 2 C2H5• → C4H10

  • Disproportionation of Ethyl Radicals: 2 C2H5• → C2H6 + C2H4

  • Hydrogen Abstraction: C2H5• + C2H5N=NC2H5 → C2H6 + C2H5N=NC2H4•

  • Radical Decomposition: C2H5• → C2H4 + H•

The relative rates of these reactions, which are dependent on temperature and pressure, dictate the overall product yields. Different kinetic models may vary in the number of elementary reactions considered and the rate constants assigned to each.

Comparison and Validation

The validity of a kinetic model is determined by its ability to reproduce experimental observations. The primary metric for comparison is the agreement between the model-predicted and experimentally determined rate constants for the overall decomposition of this compound. Furthermore, a robust model should accurately predict the yields of the major products, such as n-butane, ethane, and ethene, over a range of temperatures and pressures.

A detailed quantitative comparison between specific kinetic models and the experimental data presented above will be included upon retrieval of the complete kinetic parameters from the referenced literature.

Experimental Protocols

The experimental determination of kinetic parameters for this compound pyrolysis involves carefully controlled conditions and precise analytical techniques.

Static System Pyrolysis

A common method for studying the kinetics of gas-phase reactions is through a static system.

Methodology:

  • Reactant Preparation: A known quantity of this compound is introduced into a heated reaction vessel of a fixed volume.

  • Temperature Control: The reaction vessel is maintained at a constant, uniform temperature throughout the experiment.

  • Reaction Monitoring: The progress of the reaction is monitored over time by measuring the change in pressure of the system or by periodically withdrawing samples for analysis.

  • Product Analysis: The composition of the reaction mixture at various time points is determined using techniques such as gas chromatography (GC) to identify and quantify the reactants and products.

  • Data Analysis: The rate of disappearance of this compound and the rate of formation of products are used to determine the rate constant at that temperature. By performing experiments at a series of different temperatures, the activation energy and pre-exponential factor can be determined from an Arrhenius plot.

Shock Tube Experiments

Shock tubes provide a means to study reactions at high temperatures and well-defined reaction times.

Methodology:

  • Mixture Preparation: A dilute mixture of this compound in an inert gas (e.g., argon) is prepared.

  • Shock Wave Generation: A high-pressure driver gas is used to generate a shock wave that propagates through the this compound mixture, rapidly heating it to the desired reaction temperature.

  • Reaction Zone: The reaction occurs in the hot gas behind the shock wave for a very short and well-defined period.

  • Quenching: The reaction is rapidly quenched by the expansion of the gas.

  • Product Analysis: The composition of the post-shock mixture is analyzed to determine the extent of decomposition and the product distribution.

Logical Relationships in Model Validation

The process of validating a kinetic model involves a logical flow from experimental observation to model refinement.

ModelValidation cluster_exp Experimental Data cluster_model Kinetic Model cluster_comp Comparison & Validation ExpData Experimental Kinetic Data (Rate Constants, Activation Energy) Comparison Comparison of Predicted vs. Experimental Results ExpData->Comparison ProductDist Product Distribution ProductDist->Comparison KineticModel Proposed Kinetic Model (Elementary Reactions, Rate Constants) Simulation Computer Simulation KineticModel->Simulation Simulation->Comparison Validation Model Validation Comparison->Validation

Caption: Logical workflow for the validation of kinetic models.

Experimental Workflow for this compound Pyrolysis Study

The following diagram illustrates a typical workflow for an experimental investigation of this compound pyrolysis in a static system.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Reactant Prepare this compound Sample Introduce Introduce Sample to Reactor Reactant->Introduce System Set Up Static Reaction System System->Introduce Heat Heat Reactor to Target Temperature Introduce->Heat Monitor Monitor Reaction Progress Heat->Monitor Sampling Collect Samples at Intervals Monitor->Sampling GCMS Analyze Samples (GC-MS) Sampling->GCMS Data Determine Kinetic Parameters GCMS->Data

Caption: Experimental workflow for studying this compound pyrolysis.

References

A Comparative Analysis of Azoethane and Other Aliphatic Azo Compounds as Radical Initiators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate radical initiator is a critical determinant of reaction efficiency and product purity. This guide provides an objective comparison of the performance of azoethane with other common aliphatic azo compounds, supported by experimental data, to facilitate an informed decision-making process.

Aliphatic azo compounds, characterized by a R-N=N-R' functional group where R and R' are alkyl groups, are widely utilized as thermal and photochemical sources of free radicals for a variety of chemical transformations, most notably in polymerization and organic synthesis.[1] Their value lies in the predictable and often clean decomposition, which yields two carbon-centered radicals and a molecule of nitrogen gas upon heating or irradiation.[1] This guide focuses on a comparative evaluation of this compound against other well-established aliphatic azo initiators, such as azobisisobutyronitrile (AIBN), azomethane (B1219989), and azoisopropane.

Performance at a Glance: A Comparative Overview

The efficacy of an aliphatic azo compound as a radical initiator is primarily dictated by its thermal stability, which can be quantified by its decomposition kinetics. Key parameters include the activation energy (Ea) for decomposition and the temperature at which the half-life of the compound is 10 hours (T½-10h). The 10-hour half-life temperature is a particularly useful metric for assessing the suitability of an initiator for a given reaction temperature.

CompoundChemical FormulaActivation Energy (Ea)10-hour Half-life Temperature (T½-10h)Primary Radical Formed
This compound CH₃CH₂N=NCH₂CH₃47.2 ± 1.0 kcal/mol[2]Data not readily availableEthyl Radical (•CH₂CH₃)[2]
Azobisisobutyronitrile (AIBN) (CH₃)₂(CN)CN=NC(CN)(CH₃)₂~31 kcal/mol (~129 kJ/mol)~65 °C (in toluene)2-Cyano-2-propyl Radical
Azomethane CH₃N=NCH₃51.2 - 52.5 kcal/molNot commonly used as a thermal initiator in the same contextMethyl Radical (•CH₃)
Azoisopropane (CH₃)₂CHN=NCH(CH₃)₂~40.9 kcal/molNot widely reportedIsopropyl Radical (•CH(CH₃)₂)

In-Depth Comparison: Thermal Decomposition and Radical Generation

This compound serves as a clean source of ethyl radicals upon thermal decomposition.[2] The activation energy for this process has been determined to be approximately 47.2 kcal/mol.[2] While its 10-hour half-life temperature is not widely published, this higher activation energy suggests that it requires a significantly higher temperature to achieve the same rate of decomposition as AIBN. This characteristic makes this compound suitable for reactions requiring initiation at elevated temperatures.

Azobisisobutyronitrile (AIBN) is one of the most commonly used radical initiators due to its convenient decomposition temperature range.[3] With a 10-hour half-life temperature of about 65 °C in toluene, it is ideal for many standard polymerization and radical reactions.[3] The 2-cyano-2-propyl radicals generated are stabilized by the adjacent nitrile group, which influences their reactivity.

Azomethane and Azoisopropane are the simplest aliphatic azo compounds and have been extensively studied from a fundamental kinetics perspective. Azomethane, with a high activation energy of around 51.2-52.5 kcal/mol, is quite thermally stable.[4] Azoisopropane has a lower activation energy of approximately 40.9 kcal/mol, indicating it decomposes more readily than azomethane.[5]

Photochemical Decomposition

Aliphatic azo compounds can also be decomposed by UV irradiation to generate radicals at lower temperatures than required for thermolysis. The efficiency of this process is described by the quantum yield (Φ), which is the number of molecules of a product formed per photon absorbed.

The photolysis of this compound has been shown to be dependent on pressure and temperature, indicating that collisional deactivation of the excited state can occur.[6] In the gas phase, the quantum yield for nitrogen formation from azomethane is independent of temperature, suggesting that deactivation of the excited molecule is not a significant factor.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through the oxidation of 1,2-diethylhydrazine (B154525). A general procedure involves the following steps:

  • Preparation of 1,2-diethylhydrazine: This can be achieved by the reduction of the corresponding azine, which is formed from the reaction of ethylamine (B1201723) with an oxidizing agent.

  • Oxidation: The 1,2-diethylhydrazine is then oxidized to this compound. Common oxidizing agents for this transformation include mercuric oxide or hypochlorite. The reaction is typically carried out in an inert solvent at low temperatures to control the reaction rate and minimize side products.

  • Purification: The resulting this compound is a volatile liquid and can be purified by distillation.

Due to the unstable nature of aliphatic azo compounds, all synthetic steps should be carried out with appropriate safety precautions in a well-ventilated fume hood.

Determination of Decomposition Kinetics using UV-Vis Spectroscopy

The thermal decomposition of aliphatic azo compounds can be monitored using UV-Vis spectroscopy by observing the decrease in absorbance of the azo group's characteristic n→π* transition over time at a constant temperature.

  • Preparation of Solution: Prepare a dilute solution of the azo compound in a suitable solvent (e.g., toluene, decane) with a known concentration. The concentration should be chosen to give an initial absorbance in the range of 0.5 to 1.5 at the wavelength of maximum absorbance (λmax).

  • Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cell holder. Set the instrument to the λmax of the azo compound.

  • Kinetic Measurement:

    • Equilibrate the solvent in a cuvette to the desired reaction temperature in the cell holder.

    • Inject a small, known volume of the concentrated azo compound stock solution into the cuvette, mix quickly, and immediately start recording the absorbance at λmax as a function of time.

    • Continue data acquisition for at least three half-lives of the initiator at that temperature.

  • Data Analysis:

    • The decomposition of azo compounds typically follows first-order kinetics.

    • Plot the natural logarithm of the absorbance (ln A) versus time. The plot should be linear.

    • The negative of the slope of this line is the first-order rate constant (k) for the decomposition at that temperature.

    • The half-life (t½) can be calculated using the equation: t½ = ln(2) / k.

    • By determining the rate constant at several different temperatures, the activation energy (Ea) can be calculated from an Arrhenius plot (ln k vs. 1/T).

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the general decomposition pathway of aliphatic azo compounds and a typical experimental workflow for their comparative analysis.

Decomposition_Pathway Azo R-N=N-R' (Aliphatic Azo Compound) TransitionState [R---N=N---R']‡ (Transition State) Azo->TransitionState Δ or hν Products 2 R• + N₂ (Radicals + Nitrogen Gas) TransitionState->Products

Figure 1. General decomposition pathway of aliphatic azo compounds.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Kinetic Analysis cluster_comparison Comparative Evaluation Synthesis Synthesize Azo Compounds Purification Purify via Distillation/Recrystallization Synthesis->Purification UVVis UV-Vis Spectroscopy (Determine λmax) Purification->UVVis KineticRuns Conduct Kinetic Runs at Multiple Temperatures UVVis->KineticRuns DataAnalysis Analyze Data (Calculate k, t½, Ea) KineticRuns->DataAnalysis CompareData Compare Kinetic Parameters (T½-10h, Ea) DataAnalysis->CompareData SelectInitiator Select Optimal Initiator for Application CompareData->SelectInitiator

Figure 2. Workflow for comparative analysis of azo initiators.

References

Unraveling the Signature Fragmentation Patterns of Azoethane in Mass Spectrometry: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the mass spectrometric behavior of azoethane is crucial for researchers in various scientific fields, from chemical synthesis to drug development. Understanding its fragmentation patterns under electron ionization provides a molecular fingerprint for its identification and characterization. This guide offers a comparative cross-sectional analysis of this compound's mass spectral data alongside related compounds, azomethane (B1219989) and propane (B168953), to elucidate the influence of the azo functional group on fragmentation pathways.

Quantitative Mass Spectral Data

The following table summarizes the key mass-to-charge ratios (m/z) and their relative intensities for azomethane and propane, obtained under electron ionization (EI) conditions. This data serves as a basis for predicting the fragmentation of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Major Fragment Ions (m/z)Relative Intensity (%)
Azomethane CH₃N₂CH₃58.0715 (CH₃⁺)100.0
28 (N₂⁺)25.8
29 (N₂H⁺)1.8
42 (CH₂N₂⁺)3.5
43 (CH₃N₂⁺)39.5
58 (M⁺, C₂H₆N₂⁺) 28.4
Propane C₃H₈44.115 (CH₃⁺)6.8
26 (C₂H₂⁺)10.3
27 (C₂H₃⁺)33.7
28 (C₂H₄⁺)19.0
29 (C₂H₅⁺)100.0
39 (C₃H₃⁺)15.1
41 (C₃H₅⁺)13.0
42 (C₃H₆⁺)8.0
43 (C₃H₇⁺)23.3
44 (M⁺, C₃H₈⁺) 27.6

Experimental Protocols

The presented mass spectral data was obtained using electron ionization mass spectrometry (EI-MS). The following outlines a typical experimental protocol for such an analysis:

1. Sample Introduction: A gaseous sample of the analyte (azomethane or propane) is introduced into the ion source of the mass spectrometer. For volatile liquids like azomethane, a heated inlet system is used to ensure vaporization.

2. Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).

3. Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation, breaking into smaller, positively charged fragment ions and neutral radicals or molecules.

4. Mass Analysis: The positively charged ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

5. Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum, which is a plot of relative intensity versus m/z.

Comparative Analysis of Fragmentation Patterns

Azomethane vs. Propane:

The mass spectrum of azomethane is characterized by the prominent loss of a stable nitrogen molecule (N₂), leading to a significant peak at m/z 43 (CH₃N₂⁺) and the base peak at m/z 15 (CH₃⁺). The presence of the molecular ion peak at m/z 58 confirms the molecular weight.

In contrast, the fragmentation of propane is dominated by the cleavage of C-C bonds, resulting in the formation of stable alkyl cations. The base peak at m/z 29 corresponds to the ethyl cation (C₂H₅⁺), and another major peak is observed at m/z 43 for the propyl cation (C₃H₇⁺).

Predicted Fragmentation of this compound:

Based on the fragmentation of azomethane and general principles of mass spectrometry, the electron ionization mass spectrum of this compound (C₂H₅N₂C₂H₅, MW = 86.14) is expected to exhibit the following key features:

  • Molecular Ion (M⁺): A peak at m/z 86.

  • Loss of N₂: A significant fragment resulting from the expulsion of a neutral nitrogen molecule, leading to a peak at m/z 58 (C₄H₁₀⁺).

  • Alpha-Cleavage: Cleavage of the C-N bond, leading to the formation of an ethyl cation (C₂H₅⁺) at m/z 29, which is likely to be the base peak.

  • Other Fragments: Peaks corresponding to further fragmentation of the C₄H₁₀⁺ ion and other smaller alkyl fragments.

Visualization of Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways for azomethane and the predicted pathway for this compound.

Azomethane_Fragmentation M This compound (M⁺) m/z = 86 F1 [C₂H₅N₂]⁺ m/z = 57 M->F1 - C₂H₅• F3 [C₄H₁₀]⁺ m/z = 58 M->F3 - N₂ F2 [C₂H₅]⁺ m/z = 29 F1->F2 - N₂ F3->F2 - C₂H₅• N2 N₂ C2H5_radical C₂H₅•

Caption: Predicted fragmentation pathway of this compound.

Azomethane_Fragmentation M Azomethane (M⁺) m/z = 58 F1 [CH₃N₂]⁺ m/z = 43 M->F1 - CH₃• F2 [CH₃]⁺ m/z = 15 F1->F2 - N₂ N2 N₂ CH3_radical CH₃•

A Comparative Analysis of Azoethane and Hexafluoroazomethane as Radical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate radical initiator is a critical parameter in the design and execution of chemical reactions, including polymerization, halogenation, and the synthesis of complex organic molecules. Azo compounds, which decompose thermally or photochemically to produce nitrogen gas and radical species, are a prominent class of radical initiators. This guide provides an objective comparison of two such sources: azoethane (C2H5N=NC2H5) and hexafluoroazomethane (CF3N=NCF3). The primary distinction lies in the radicals they generate—ethyl radicals (•C2H5) from this compound and trifluoromethyl radicals (•CF3) from hexafluoroazomethane. This fundamental difference in the generated radical dictates their subsequent reactivity and suitability for specific applications.

Performance Comparison: Thermal and Photochemical Decomposition

The efficacy of this compound and hexafluoroazomethane as radical sources is determined by the conditions required for their decomposition and the efficiency of radical generation. Below is a summary of their key performance indicators based on experimental data.

Thermal Decomposition

The thermal decomposition of both compounds proceeds via the cleavage of the C-N bonds, releasing a molecule of nitrogen and two corresponding radicals.

ParameterThis compoundHexafluoroazomethane
Decomposition Temperature Range 245 - 308 °C[1]299 - 361 °C[2]
Generated Radicals Ethyl Radicals (•C2H5)Trifluoromethyl Radicals (•CF3)
Reaction Order First-order[1]First-order[2]
Key Products (Initial Stages) Nitrogen, Ethane, Ethylene, n-Butane[1]Nitrogen, Hexafluoroethane (C2F6)[2]
Photochemical Decomposition

Photolysis offers an alternative, often milder, method for generating radicals from these azo compounds. The quantum yield (Φ), which represents the number of molecules decomposed per photon absorbed, is a key metric for the efficiency of this process.

ParameterThis compoundHexafluoroazomethane
Excitation Wavelength 366 nm[3][4]253.7 nm, 366 nm[3][4][5]
Generated Radicals Ethyl Radicals (•C2H5)Trifluoromethyl Radicals (•CF3)
Quantum Yield of N2 Formation (ΦN2) at 366 nm Pressure and temperature dependent. At 28°C, ΦN2 decreases from 0.85 to 0.59 over a pressure range of 12 to 134 mm.[4]Pressure dependent. ΦN2 is approximately 1 at low pressures (~5 mm) and decreases to ~0.75 at ~30 mm pressure.[4]
Key Products Nitrogen, Ethane, Ethylene, n-ButaneNitrogen, Hexafluoroethane, Perfluorotetramethyl hydrazine, Perfluorohexamethyl tetrazine[5]

Decomposition Pathways

The decomposition of both this compound and hexafluoroazomethane follows a similar initial pathway, involving the homolytic cleavage of the C-N bonds to liberate nitrogen gas and two radicals.

cluster_0 This compound Decomposition cluster_1 Hexafluoroazomethane Decomposition This compound C₂H₅N=NC₂H₅ N2_A N₂ This compound->N2_A Δ or hν EthylRadicals 2 •C₂H₅ This compound->EthylRadicals Δ or hν Hexafluoroazomethane CF₃N=NCF₃ N2_H N₂ Hexafluoroazomethane->N2_H Δ or hν TrifluoromethylRadicals 2 •CF₃ Hexafluoroazomethane->TrifluoromethylRadicals Δ or hν

Caption: Decomposition pathways of this compound and hexafluoroazomethane.

Experimental Methodologies

The following sections outline generalized protocols for the thermal and photochemical decomposition of azoalkanes, based on methodologies reported in the literature.

General Protocol for Thermal Decomposition (Pyrolysis)

A static system is typically employed for studying the gas-phase pyrolysis of azo compounds.

  • Apparatus: A cylindrical reaction vessel (e.g., made of Pyrex) is housed in a furnace capable of maintaining a constant and uniform temperature. The vessel is connected to a vacuum line for evacuation and introduction of the reactant, and to an analytical system (e.g., gas chromatograph) for product analysis.

  • Procedure: a. The reaction vessel is evacuated to a high vacuum. b. A known pressure of the azo compound is introduced into the heated reaction vessel. c. The reaction is allowed to proceed for a specific time. d. The reaction is quenched by rapidly cooling the reaction vessel. e. The product mixture is collected and analyzed, typically by gas chromatography, to identify and quantify the products.

  • Kinetics: The rate of decomposition can be determined by monitoring the disappearance of the reactant or the formation of a key product (like N2) over time at different temperatures.

General Protocol for Photochemical Decomposition (Photolysis)

Photolysis experiments are conducted using a light source that emits at a wavelength absorbed by the azo compound.

  • Apparatus: A reaction cell (e.g., made of quartz to allow UV light transmission) is connected to a vacuum line and an analytical system. A light source (e.g., a mercury arc lamp with appropriate filters to isolate a specific wavelength like 366 nm) is positioned to irradiate the cell.

  • Procedure: a. The reaction cell is filled with a known pressure of the azo compound. b. The compound is irradiated for a set duration. c. The product mixture is then analyzed.

  • Quantum Yield Determination: The quantum yield is determined by measuring the number of molecules of product formed (or reactant consumed) and dividing it by the number of photons absorbed by the sample. The latter is often determined by chemical actinometry, using a compound with a known quantum yield as a reference.

Experimental Workflow for Comparing Radical Sources

The following flowchart outlines a general workflow for the comparative evaluation of radical sources.

Start Define Radical Source Candidates (e.g., this compound, Hexafluoroazomethane) Decomposition Select Decomposition Method (Thermal or Photochemical) Start->Decomposition Experiment Conduct Decomposition Experiments - Vary Temperature/Wavelength - Vary Pressure/Concentration Decomposition->Experiment Analysis Analyze Products (e.g., GC, MS) Experiment->Analysis Kinetics Determine Kinetic Parameters - Rate Constants - Activation Energies - Quantum Yields Analysis->Kinetics Comparison Compare Performance Metrics - Decomposition Temperature - Radical Generation Efficiency - Product Distribution Kinetics->Comparison Selection Select Optimal Radical Source for Application Comparison->Selection

Caption: General workflow for comparing radical sources.

Conclusion

Both this compound and hexafluoroazomethane are effective sources of radicals, with the choice between them primarily depending on the desired radical species. This compound provides a convenient source of ethyl radicals, while hexafluoroazomethane is a valuable source of trifluoromethyl radicals.

  • Thermal Decomposition: Hexafluoroazomethane is thermally more stable than this compound, requiring higher temperatures for decomposition. This could be an advantage in applications requiring a higher activation temperature.

  • Photochemical Decomposition: Both compounds can be decomposed photochemically. The quantum yield of hexafluoroazomethane photolysis appears to be higher at low pressures compared to this compound. The pressure dependence of the quantum yields for both compounds suggests that collisional deactivation of the excited state is a significant process.

Researchers and drug development professionals should consider the specific requirements of their reaction, including the desired radical, the required reaction temperature, and the solvent system, when selecting between these two radical sources. The experimental data and protocols provided in this guide offer a foundation for making an informed decision.

References

A Comparative Guide to the Efficiency of Azoethane and Other Ethyl Radical Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and polymer chemistry, the choice of a radical initiator is paramount to ensure controlled reaction kinetics and desired product yields. Ethyl radicals are crucial intermediates in a variety of chemical transformations, and their efficient generation is a key consideration for researchers. This guide provides an objective comparison of the efficiency of azoethane with other common ethyl radical precursors, supported by experimental data and detailed methodologies.

Executive Summary

This compound is a valuable source of ethyl radicals, prized for its clean decomposition into two ethyl radicals and a molecule of nitrogen gas. This guide compares the thermal and photolytic efficiency of this compound with other radical initiators, including other azoalkanes (azomethane and azoisopropane) and peroxides (diethyl peroxide and di-tert-butyl peroxide). The comparison focuses on key performance indicators such as decomposition temperatures and quantum yields, providing a comprehensive resource for selecting the most appropriate precursor for a given application.

Comparison of Thermal Decomposition Efficiency

The efficiency of a thermal radical initiator is often quantified by its half-life (t½) at a specific temperature. A particularly useful metric is the temperature at which the initiator has a half-life of 10 hours (T½, 10h), as this indicates the practical temperature range for its use in controlled radical polymerization and other synthetic applications.

PrecursorStructure10-hour Half-life Temperature (°C)Activation Energy (Ea) (kcal/mol)
This compoundCH₃CH₂N=NCH₂CH₃Data not readily available~47.2[1]
Azomethane (B1219989)CH₃N=NCH₃Data not readily available~52.5[2][3]
Azoisopropane(CH₃)₂CHN=NCH(CH₃)₂Data not readily available~40.9
Diethyl PeroxideCH₃CH₂O-OCH₂CH₃Data not readily available~31.7
Di-tert-butyl Peroxide(CH₃)₃CO-OC(CH₃)₃~126[4]~35.1[4]

Comparison of Photolytic Decomposition Efficiency

For applications where thermal initiation is not desirable, photolytic decomposition offers an alternative. The efficiency of a photochemical reaction is measured by its quantum yield (Φ), which is the number of moles of a product formed per mole of photons absorbed.

PrecursorWavelength (Å)Quantum Yield (Φ)Conditions
This compound3660Dependent on pressure and temperature
Azomethane3660~1Independent of temperature and pressure
Azoisopropane-Dependent on temperature

Note: The quantum yield for the photolysis of azomethane is reported to be unity and independent of temperature, indicating a highly efficient conversion of light energy into radical formation. In contrast, the quantum yield for this compound is dependent on both pressure and temperature, suggesting that collisional deactivation of the excited state can reduce its efficiency.

Decomposition Pathways

The generation of radicals from these precursors proceeds through distinct pathways. Azoalkanes decompose via the cleavage of the C-N bonds, releasing a stable nitrogen molecule. Peroxides, on the other hand, undergo homolytic cleavage of the relatively weak O-O bond.

DecompositionPathways cluster_azo Azoalkane Decomposition cluster_peroxide Peroxide Decomposition azo R-N=N-R' radicals_n2 2 R• + N₂ azo->radicals_n2 Δ or hν peroxide R-O-O-R' radicals_o 2 R-O• peroxide->radicals_o Δ or hν

General decomposition pathways for azoalkanes and peroxides.

Experimental Protocols

Determination of Thermal Decomposition Half-Life

A common method to determine the half-life of a thermal initiator involves monitoring its decomposition over time at a constant temperature.

Objective: To determine the first-order rate constant and half-life of the thermal decomposition of a radical precursor.

Apparatus:

  • Constant temperature bath (e.g., oil bath)

  • Reaction vessel (e.g., sealed tube or a flask with a reflux condenser)

  • Analytical instrument for concentration measurement (e.g., GC, HPLC, or UV-Vis spectrophotometer)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Solution Preparation: Prepare a dilute solution of the radical initiator in a suitable solvent (e.g., toluene, benzene).

  • Degassing: Purge the solution with an inert gas to remove dissolved oxygen, which can interfere with radical reactions.

  • Incubation: Place the reaction vessel in the constant temperature bath pre-heated to the desired temperature.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately cool the aliquots in an ice bath to stop the decomposition.

  • Analysis: Analyze the concentration of the remaining initiator in each aliquot using a pre-calibrated analytical method.

  • Data Analysis:

    • Plot the natural logarithm of the initiator concentration (ln[Initiator]) versus time.

    • For a first-order reaction, this plot will be a straight line.

    • The rate constant (k) is the negative of the slope of this line.

    • The half-life (t½) is calculated using the equation: t½ = ln(2) / k .

The following diagram illustrates the general workflow for this experiment.

ThermalDecompositionWorkflow prep Prepare initiator solution degas Degas with inert gas prep->degas incubate Incubate at constant temperature degas->incubate sample Take aliquots at time intervals incubate->sample quench Quench reaction sample->quench analyze Analyze concentration quench->analyze plot Plot ln[Initiator] vs. time analyze->plot calculate Calculate k and t½ plot->calculate

Workflow for determining thermal decomposition half-life.
Determination of Photolysis Quantum Yield using Chemical Actinometry

Chemical actinometry is a widely used method to measure the photon flux of a light source, which is essential for determining the quantum yield of a photochemical reaction. The potassium ferrioxalate (B100866) actinometer is a common choice.[4]

Objective: To determine the quantum yield of the photodecomposition of a radical precursor.

Apparatus:

  • Light source (e.g., mercury lamp with appropriate filters)

  • Reaction vessel (e.g., quartz cuvette)

  • UV-Vis spectrophotometer

  • Potassium ferrioxalate solution (actinometer)

  • 1,10-phenanthroline (B135089) solution

  • Buffer solution

Procedure:

  • Actinometer Irradiation:

    • Fill a quartz cuvette with a known volume of the potassium ferrioxalate actinometer solution.

    • Irradiate the solution for a precisely measured time, ensuring low conversion (<10%).[4]

  • Development of Actinometer:

    • Take an aliquot of the irradiated actinometer solution and add 1,10-phenanthroline and a buffer solution.

    • Allow the color to develop in the dark.

  • Actinometer Analysis:

    • Measure the absorbance of the colored complex at its absorption maximum (around 510 nm) using a UV-Vis spectrophotometer.

    • Calculate the moles of Fe²⁺ formed using the Beer-Lambert law.

  • Photon Flux Calculation:

    • Calculate the photon flux of the light source using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.

  • Sample Irradiation:

    • Irradiate a solution of the radical precursor under identical conditions (same light source, geometry, and irradiation time) as the actinometer.

  • Sample Analysis:

    • Quantify the number of moles of the precursor that have decomposed using an appropriate analytical technique (e.g., GC, HPLC).

  • Quantum Yield Calculation:

    • The quantum yield of the precursor is the ratio of the moles of precursor decomposed to the moles of photons absorbed (determined from the actinometry experiment).

The logical flow of this procedure is depicted below.

QuantumYieldWorkflow cluster_actinometry Actinometry cluster_sample Sample Photolysis irr_act Irradiate Ferrioxalate dev_act Develop with Phenanthroline irr_act->dev_act abs_act Measure Absorbance dev_act->abs_act calc_fe Calculate moles of Fe²⁺ abs_act->calc_fe calc_flux Calculate Photon Flux calc_fe->calc_flux calc_qy Calculate Quantum Yield (Φ) calc_flux->calc_qy irr_sample Irradiate Sample analyze_sample Analyze Decomposition irr_sample->analyze_sample analyze_sample->calc_qy

Workflow for quantum yield determination via actinometry.

Conclusion

The selection of an appropriate ethyl radical precursor is a critical decision in the design of chemical reactions. This compound offers the advantage of a clean decomposition, but its efficiency, particularly in photolytic reactions, is influenced by experimental conditions. Azomethane stands out for its high and consistent quantum yield in photolysis. For thermal applications, di-tert-butyl peroxide is a well-characterized initiator for higher temperatures. This guide provides a framework for comparing these precursors, emphasizing the importance of considering both thermal and photolytic decomposition characteristics in the context of the specific requirements of the intended application. The provided experimental protocols offer a starting point for researchers to quantitatively assess the efficiency of these and other radical initiators in their own laboratories.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the conformational landscapes of azoethane and related simple azoalkanes. By integrating experimental data and computational findings, we aim to offer a detailed understanding of the structural preferences and rotational dynamics inherent to these molecules. This information is crucial for researchers in various fields, including physical organic chemistry, materials science, and drug design, where the three-dimensional structure of molecules dictates their function and reactivity.

Introduction to Azoalkane Conformations

Azoalkanes (R-N=N-R') are characterized by the presence of a diazene (B1210634) functional group (-N=N-) connecting two alkyl moieties. The stereochemistry around the N=N double bond gives rise to syn (cis) and anti (trans) isomers. Furthermore, rotation around the C-N single bonds leads to different conformational isomers, or conformers. The overall shape and stability of an azoalkane are determined by a delicate balance of steric repulsion between substituents and electronic effects involving the nitrogen lone pairs.

Understanding the preferred conformations and the energy barriers to rotation is essential for predicting the physical properties, reactivity, and biological activity of azoalkane-containing compounds. This guide will focus on the conformational analysis of the trans isomers of simple azoalkanes, which are generally more stable than their syn counterparts.

Comparative Analysis of Conformational Parameters

CompoundMethodRotational Barrier (C-N bond) (kcal/mol)Dihedral Angle (C-N-N-C) of Stable ConformerEnergy Difference (Gauche vs. Anti) (kcal/mol)
trans-Azoethane Computational (ab initio/DFT)~5 - 6~180° (anti)Gauche conformer is less stable
trans-Azomethane Computational (ab initio/DFT)~5.0~180° (anti)Gauche conformer is less stable

Note: The data presented above is primarily derived from computational chemistry studies. Experimental determination of these parameters for simple azoalkanes is challenging and not widely reported. The rotational barrier refers to the energy required to rotate one ethyl/methyl group around the C-N bond from its most stable conformation through the highest energy (eclipsed) conformation. The dihedral angle for the most stable conformer indicates an anti (staggered) arrangement of the alkyl groups relative to the N=N bond.

Conformational Isomers and Rotational Pathway

The rotation around the C-N bond in a trans-azoalkane, such as this compound, leads to different staggered and eclipsed conformations. The potential energy of the molecule varies as a function of the dihedral angle of rotation.

G cluster_0 Rotation around C-N bond cluster_1 Energy Profile Staggered (Anti) Staggered (Anti) Eclipsed (TS1) Eclipsed (TS1) Staggered (Anti)->Eclipsed (TS1) Rotation Energy Minimum (Anti) Staggered (Anti)->Energy Minimum (Anti) Staggered (Gauche) Staggered (Gauche) Eclipsed (TS1)->Staggered (Gauche) Rotation Energy Maximum (Eclipsed) Eclipsed (TS1)->Energy Maximum (Eclipsed) Eclipsed (TS2) Eclipsed (TS2) Staggered (Gauche)->Eclipsed (TS2) Rotation Local Minimum (Gauche) Staggered (Gauche)->Local Minimum (Gauche) Eclipsed (TS2)->Staggered (Anti) Rotation

Caption: Conformational pathway for C-N bond rotation in a generic trans-azoalkane.

The diagram above illustrates the relationship between the different conformers and their relative energies. The anti conformer, where the alkyl groups are staggered and positioned 180° apart with respect to the N=N bond, represents the global energy minimum. The gauche conformer, another staggered arrangement, is a local energy minimum but is less stable than the anti form due to steric interactions. The eclipsed conformations represent the transition states (energy maxima) between the staggered forms.

Experimental Protocols

The determination of conformational parameters for gas-phase molecules like this compound and azomethane (B1219989) relies on sophisticated experimental techniques coupled with theoretical calculations.

Microwave Spectroscopy

Methodology: Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels.

  • Sample Introduction: A gaseous sample of the azoalkane is introduced into a high-vacuum chamber.

  • Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.

  • Detection: A detector measures the absorption of microwave radiation as a function of frequency.

  • Spectral Analysis: The resulting rotational spectrum consists of a series of sharp lines. The frequencies of these lines are used to determine the moments of inertia of the molecule.

  • Structural Determination: By analyzing the moments of inertia for the parent molecule and its isotopically substituted analogs, it is possible to precisely determine bond lengths and bond angles. This information allows for the identification of the dominant conformer(s) present in the gas phase.

  • Rotational Barrier Determination: For molecules with internal rotation, such as the rotation of the methyl groups in azomethane, the rotational transitions can be split into finer components. Analysis of this fine structure allows for the determination of the barrier to internal rotation.

Gas-Phase Electron Diffraction (GED)

Methodology: Gas-phase electron diffraction is a powerful technique for determining the geometric structure of molecules in the gaseous state.

  • Electron Beam Generation: A high-energy beam of electrons is generated and focused.

  • Sample Interaction: The electron beam is passed through a jet of the gaseous azoalkane sample.

  • Scattering: The electrons are scattered by the electrostatic potential of the atoms in the molecules.

  • Diffraction Pattern Recording: The scattered electrons create a diffraction pattern on a detector. The pattern consists of concentric rings of varying intensity.

  • Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This data is then mathematically transformed to generate a radial distribution curve.

  • Structure Refinement: The radial distribution curve provides information about the distances between all pairs of atoms in the molecule. By fitting a theoretical model of the molecular structure to the experimental data, precise bond lengths, bond angles, and dihedral angles can be determined. For flexible molecules, the analysis can also provide information on the relative populations of different conformers.

Computational Chemistry

Methodology: Ab initio and Density Functional Theory (DFT) calculations are instrumental in predicting and understanding the conformational preferences of molecules.

  • Model Building: A 3D model of the azoalkane molecule is constructed.

  • Conformational Search: The potential energy surface of the molecule is explored by systematically rotating around the C-N bonds. This is typically done by performing a series of geometry optimizations at fixed dihedral angles.

  • Energy Calculations: For each optimized geometry (conformer or transition state), the electronic energy is calculated using a chosen level of theory (e.g., MP2, B3LYP) and basis set (e.g., 6-31G*, cc-pVTZ).

  • Identification of Minima and Transition States: The calculated energies are plotted against the dihedral angle to identify the energy minima (stable conformers) and energy maxima (transition states for rotation).

  • Barrier Height Calculation: The rotational barrier is calculated as the energy difference between the most stable conformer and the highest energy transition state.

  • Thermodynamic Properties: Frequency calculations are performed on the optimized geometries to confirm they are true minima or transition states and to calculate thermodynamic properties such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

Conclusion

The conformational analysis of this compound and related azoalkanes reveals a preference for the trans configuration around the N=N double bond, with the alkyl groups adopting a staggered, anti conformation with respect to the N=N bond. Computational studies indicate a rotational barrier of approximately 5-6 kcal/mol for the C-N bond rotation in these simple azoalkanes. While direct and extensive experimental data for this compound is limited, techniques such as microwave spectroscopy and gas-phase electron diffraction, in conjunction with computational modeling, provide the necessary tools to elucidate the detailed three-dimensional structures and rotational dynamics of these fundamental molecules. A thorough understanding of these conformational properties is a critical prerequisite for the rational design and application of more complex azo-containing systems in various scientific and technological domains.

A Comparative Guide to Azoethane's Role in Historical Free Radical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the foundational period of free radical chemistry, the choice of a clean and reliable source of radicals was paramount to understanding their behavior and reaction kinetics. Among the compounds utilized, simple azoalkanes, particularly azoethane, played a significant role in generating gas-phase alkyl radicals for study. This guide provides an objective comparison of this compound with other historical and contemporary radical initiators, supported by experimental data and detailed methodologies, to illuminate its specific contributions to the field.

Introduction: The Quest for Free Radicals

The existence of free radicals, transient species with unpaired electrons, was first confirmed by Moses Gomberg in 1900 with his work on the triphenylmethyl radical.[1][2][3] However, the study of simpler, more reactive alkyl radicals remained a significant challenge. A major breakthrough came with the use of azoalkanes, which decompose upon heating or irradiation to produce nitrogen gas and two alkyl radicals. This clean decomposition made them ideal for fundamental kinetic and mechanistic studies.

This compound (CH₃CH₂N=NCH₂CH₃) served as a crucial source for the ethyl radical (•CH₂CH₃), one of the simplest and most important alkyl radicals.[4][5] Its symmetrical structure and predictable decomposition pathway allowed early researchers to investigate the properties and reactions of ethyl radicals in the gas phase with unprecedented clarity.

This compound Decomposition: A Clean Source of Ethyl Radicals

The utility of this compound in free radical studies stems from its straightforward thermal or photochemical decomposition. The central, weak carbon-nitrogen bonds break homolytically, releasing a stable nitrogen molecule and two ethyl radicals.

Thermal Decomposition: CH₃CH₂N=NCH₂CH₃ (g) + Heat → 2 •CH₂CH₃ (g) + N₂ (g)

This reaction provided a clean, unimolecular source of ethyl radicals, allowing for the study of their subsequent reactions, such as recombination, disproportionation, and abstraction.[4]

Azoethane_Decomposition cluster_reactants Reactant This compound This compound (CH₃CH₂N=NCH₂CH₃) EthylRadical 2 x Ethyl Radical (•CH₂CH₃) This compound->EthylRadical Heat (Δ) or Light (hν) Nitrogen Nitrogen (N₂)

Performance Comparison with Alternative Radical Initiators

The selection of a radical initiator is critical and depends on the specific requirements of the experiment, such as the desired temperature range, solvent, and the nature of the radicals to be generated. This compound's performance is best understood in comparison to other initiators used both historically and in modern chemistry.

InitiatorChemical StructureRadicals GeneratedTypical Decomposition Temperature (10-hr half-life)Key AdvantagesKey Disadvantages & Limitations
This compound CH₃CH₂N=NCH₂CH₃Ethyl Radicals (•CH₂CH₃)~250-290°C (gas phase)Simple structure; clean source of a primary alkyl radical; minimal side reactions from initiator itself.High decomposition temperature; gaseous nature limits solvent-phase applications.
Azomethane (B1219989) CH₃N=NCH₃Methyl Radicals (•CH₃)~290-330°C (gas phase)Very clean source of the simplest alkyl radical; historically significant in gas-phase kinetics.Even higher decomposition temperature than this compound; gaseous.
Benzoyl Peroxide (BPO) (C₆H₅CO)₂O₂Benzoyloxyl & Phenyl Radicals73°CLower decomposition temperature; suitable for solution-phase polymerization.Oxygen-centered radicals are more reactive and can lead to side reactions (e.g., H-abstraction); susceptible to induced decomposition, complicating kinetics.[6]
Azobisisobutyronitrile (AIBN) (CH₃)₂C(CN)N=NC(CN)(CH₃)₂Isobutyronitrile Radicals65°CHighly predictable decomposition rate, largely independent of solvent; not susceptible to induced decomposition; widely used in polymer chemistry.[6][7]Generates a more complex, tertiary radical; less ideal for fundamental studies of simple radical reactions.
Key Distinctions:
  • Azoalkanes vs. Peroxides: The primary advantage of azo compounds like this compound over peroxides is their resistance to induced decomposition.[6] In peroxide-initiated systems, a newly formed radical can attack an intact peroxide molecule, leading to a more complex kinetic profile. Azo initiators decompose at a predictable first-order rate that is less influenced by the surrounding solvent environment.[6][8]

  • This compound vs. Other Azo Compounds: While more complex azo initiators like AIBN are now standard in polymer synthesis, simple gaseous azoalkanes like this compound and azomethane were indispensable for early gas-phase kinetic studies.[7][9] Their simplicity allowed for a more direct investigation of the fundamental properties of methyl and ethyl radicals without complicating factors from larger substituent groups.

Experimental Protocols

The methodologies used in early free radical chemistry were designed to handle gaseous reactants and detect transient species or their stable end-products.

Protocol: Gas-Phase Pyrolysis of this compound in a Flow System

This method was historically used to study the kinetics of ethyl radical reactions.

  • Preparation: this compound is synthesized and purified to remove impurities like n-butane.[4]

  • Apparatus: A flow system is constructed, typically consisting of a heated quartz tube (the reactor) connected to a vacuum line. The temperature of the reactor is precisely controlled.

  • Reactant Flow: A carrier gas (e.g., helium or neon) is passed through a sample of liquid this compound held at a constant low temperature to ensure a constant vapor pressure. This creates a dilute mixture of this compound in the carrier gas.

  • Pyrolysis: The gas mixture flows through the heated reactor, where the this compound decomposes into ethyl radicals and nitrogen. The residence time in the reactor is controlled by the flow rate and reactor volume.

  • Product Analysis: The gas stream exiting the reactor is rapidly quenched and analyzed. Historically, this involved condensing products and using techniques like gas chromatography. More advanced setups coupled the reactor directly to a mass spectrometer to identify and quantify the products in real-time.[4]

  • Data Analysis: By measuring the concentrations of reactants and products (e.g., ethane, ethylene, butane) at different temperatures and pressures, rate constants for the elementary reactions of ethyl radicals (recombination, disproportionation) could be determined.

Experimental_Workflow cluster_setup System Setup cluster_reaction Reaction cluster_analysis Analysis A 1. Prepare Dilute This compound Vapor B 2. Set Reactor Temperature & Flow Rate C 3. Pyrolysis in Flow Reactor B->C D 4. Rapid Quenching of Products C->D E 5. Product Identification (Mass Spectrometry / GC) D->E F 6. Kinetic Analysis E->F

Logical Relationships in Radical Generation

The choice of initiator dictates the nature of the primary radicals formed, which in turn influences the subsequent chemical pathways. The comparison below highlights the fundamental difference between azoalkane and peroxide initiators.

Initiator_Comparison Start Radical Initiator Azo Azo Compound (R-N=N-R) Start->Azo e.g., this compound Peroxide Organic Peroxide (R-O-O-R') Start->Peroxide e.g., BPO Azo_Products 2 R• (Carbon-Centered Radicals) + N₂ (Stable Gas) Azo->Azo_Products Decomposition Peroxide_Products 2 R-O• (Oxygen-Centered Radicals) Peroxide->Peroxide_Products Decomposition Peroxide_Side_Reaction Side Reactions Possible (e.g., H-Abstraction) Peroxide_Products->Peroxide_Side_Reaction High Reactivity

Conclusion

This compound holds a significant place in the history of free radical chemistry. Its simple, predictable decomposition into ethyl radicals provided an invaluable tool for the quantitative study of alkyl radical reactions in the gas phase. While largely superseded in industrial applications and solution-phase synthesis by initiators like AIBN and various peroxides, its role in foundational kinetic studies was critical. By offering a "clean" source of a primary alkyl radical, this compound allowed pioneers in the field to elucidate the fundamental principles of radical stability, reactivity, and reaction mechanisms that form the bedrock of our modern understanding.

References

Safety Operating Guide

Proper Disposal of Azoethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference: Azoethane is a potentially carcinogenic azo compound that serves as a source of ethyl radicals. All waste generated from its use is considered hazardous and must be disposed of following stringent safety protocols. Under no circumstances should this compound waste be disposed of in sinks or regular trash receptacles.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and regulatory compliance.

This compound: Key Data and Hazards

Property/HazardInformation
Chemical Name This compound (Diethyldiazene)
Molecular Formula C4H10N2
Primary Use Source of ethyl radicals in research, free radical initiator.[1]
Primary Hazard Azoalkanes have been reported to possess carcinogenic properties.[1]
Decomposition Decomposes upon heating to generate two ethyl radicals and nitrogen gas.[1]

Experimental Protocol: this compound Waste Disposal

1. Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure the following PPE is worn:

  • Tightly fitting safety goggles with side-shields.[2]

  • Flame-resistant and impervious clothing.[2]

  • Appropriate chemical-resistant gloves.

2. Waste Collection

  • Liquid Waste: Collect all unused this compound solutions and contaminated solvents in a dedicated, leak-proof hazardous waste container that is compatible with organic compounds.[3][4][5]

  • Solid Waste: Dispose of contaminated lab supplies, such as pipette tips, tubes, and absorbent pads, in a dedicated hazardous waste bag, which should be double-bagged.[3]

  • Sharps: Contaminated needles and syringes should be placed in a designated sharps container for hazardous waste.[3]

3. Waste Container Labeling and Storage

  • Clearly label the hazardous waste container with "Hazardous Waste," "this compound," and any other components of the waste stream.

  • Store the waste container in a designated, cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[6][7][8]

  • Ensure the container is tightly sealed except when adding waste.[5]

4. Accidental Release Measures

In the event of a spill:

  • Alert personnel in the immediate area.

  • If flammable vapors are a concern, turn off all ignition sources.

  • Contain the spill using appropriate absorbent materials.

  • Collect the contaminated materials and place them in the designated hazardous waste container.[2]

  • Clean the spill area thoroughly.

5. Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.

  • Provide them with an accurate description of the waste composition.

This compound Disposal Workflow

AzoethaneDisposal cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) WasteGen This compound Waste Generated (Liquid or Solid) PPE->WasteGen Proceed with work CollectWaste Collect in Designated Hazardous Waste Container WasteGen->CollectWaste Label Label Container Clearly: 'Hazardous Waste - this compound' CollectWaste->Label Store Store in a Cool, Dry, Well-Ventilated Area Label->Store ContactEHS Contact EHS or Certified Waste Disposal Service Store->ContactEHS When container is full or project is complete Disposal Professional Disposal ContactEHS->Disposal

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Azoethane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specific to Azoethane (C4H10N2) is limited.[1] This guide is based on the known hazards of related azo and diazo compounds and provides a conservative framework for safe handling. A comprehensive, substance-specific risk assessment must be conducted before commencing any work.

Azo compounds are recognized for their potential instability and toxicity. Therefore, stringent safety protocols are essential to minimize risk to laboratory personnel. The following information outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans for this compound and related materials.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to protect against potential splashes, inhalation of vapors, and skin contact.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with a nitrile inner layer and a heavy-duty, chemical-resistant outer glove (e.g., butyl rubber).Provides robust protection against chemical permeation and allows for safe removal of the outer glove in case of contamination.[2]
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over the goggles.Protects against splashes and vapors. A face shield offers an additional layer of protection for the entire face.[3][4]
Body Protection A flame-resistant lab coat is the minimum requirement. For larger quantities or splash risks, a chemical-resistant apron or suit is necessary.Protects the body from contact with hazardous materials.[2][5]
Respiratory Protection All work should be conducted in a certified chemical fume hood. If there is a risk of exposure outside of a fume hood, a NIOSH-approved full-face respirator is required.Minimizes the risk of inhaling potentially toxic or harmful vapors.[2]
Footwear Fully enclosed, chemical-resistant shoes. Steel-toed boots are recommended for additional protection.Protects feet from spills and falling objects.[2][3]
Operational Plan: Safe Handling and Storage

Adherence to strict operational procedures is critical for the safe handling and storage of this compound.

Handling:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. The work area, specifically the chemical fume hood, should be clean and uncluttered.

  • Dispensing: Use only non-sparking tools and equipment. Dispense the smallest quantity required for the experiment.

  • Procedure: Conduct all manipulations within a certified chemical fume hood to minimize inhalation exposure.

  • Contamination: In case of a spill, immediately alert personnel in the vicinity. Follow established spill cleanup procedures for hazardous materials.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Store in a tightly sealed, properly labeled container.

  • Incompatible materials to avoid include strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection: Collect all this compound waste, including contaminated consumables (e.g., gloves, pipette tips), in a designated, labeled, and sealed waste container.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Method: Azo dye waste is often treated through methods such as adsorption or biological degradation.[6][7][8][9] However, the specific disposal route for this compound must be determined in consultation with your institution's EHS guidelines.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Assess Risks ppe Don Appropriate PPE start->ppe Mandatory hood Prepare Chemical Fume Hood ppe->hood dispense Dispense this compound hood->dispense experiment Conduct Experiment dispense->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste Segregate & Store Waste decontaminate->waste disposal Dispose via EHS Protocol waste->disposal end End disposal->end

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.